Product packaging for 4-Chloro-2-(isoxazol-5-yl)phenol(Cat. No.:CAS No. 86176-56-9)

4-Chloro-2-(isoxazol-5-yl)phenol

Cat. No.: B1587630
CAS No.: 86176-56-9
M. Wt: 195.6 g/mol
InChI Key: AAJXJLYUWKMQNO-UHFFFAOYSA-N
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Description

4-Chloro-2-(isoxazol-5-yl)phenol is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-2-isoxazol-5-yl-phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO2 B1587630 4-Chloro-2-(isoxazol-5-yl)phenol CAS No. 86176-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJXJLYUWKMQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=NO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425580
Record name 4-chloro-2-isoxazol-5-yl-phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86176-56-9
Record name 4-chloro-2-isoxazol-5-yl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(5-isoxazolyl)phenol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-(isoxazol-5-yl)phenol (CAS: 86176-56-9)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, applications, and safety protocols for 4-Chloro-2-(isoxazol-5-yl)phenol. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory and industrial setting.

Introduction

This compound is a substituted phenolic compound featuring a five-membered aromatic isoxazole heterocycle. This unique structural combination makes it a valuable and versatile building block in various scientific fields. The isoxazole moiety is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The presence of the chloro- and hydroxyl- groups on the phenyl ring provides reactive sites for further chemical modification, making it a key intermediate in the synthesis of more complex molecules.[4] This guide aims to consolidate the known information about this compound to support its application in research and development.

Physicochemical and Computed Properties

The fundamental properties of a compound are critical for predicting its behavior in chemical reactions, biological systems, and material formulations. The key identifiers and computed properties for this compound are summarized below.

Table 1: Core Compound Identifiers and Properties

Property Value Source(s)
CAS Number 86176-56-9 [5][6]
Molecular Formula C₉H₆ClNO₂ [5][6][7]
Molecular Weight 195.60 g/mol [5][7]
IUPAC Name 4-chloro-2-(1,2-oxazol-5-yl)phenol [4]
Synonyms 4-Chloro-2-(5-isoxazolyl)phenol, 5-(5-Chloro-2-hydroxyphenyl)isoxazole [6]
Physical Form Solid [7]
SMILES C1=CC(=C(C=C1Cl)C2=CC=NO2)O [4][5]

| InChI Key | AAJXJLYUWKMQNO-UHFFFAOYSA-N |[4][5] |

Table 2: Computed Chemical Properties

Property Value Significance Source(s)
XLogP3-AA 2.3 Indicates moderate lipophilicity, relevant for membrane permeability. [5]
Topological Polar Surface Area 46.3 Ų Suggests good potential for oral bioavailability in drug candidates. [5]
Hydrogen Bond Acceptor Count 3 Influences solubility and binding interactions. [5]
Heavy Atom Count 13 A measure of molecular size. [5]

| Complexity | 179 | Reflects the intricacy of the molecular structure. |[5] |

Synthesis and Mechanistic Insights

While specific, detailed protocols for this compound are not widely published in peer-reviewed literature, its structure lends itself to well-established synthetic routes for isoxazole derivatives. The most common and logical approach involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine.[1][8]

This pathway is favored due to the wide availability of starting materials and the generally high yields of isoxazole-forming reactions. The mechanism leverages the reactivity of ketones and aldehydes to build the carbon backbone, which is then efficiently cyclized to form the stable heterocyclic ring.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization A 5-Chloro-2-hydroxy- acetophenone C Chalcone Intermediate (1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one) A->C Base (e.g., NaOH) B Formylating Agent (e.g., DMF-DMA) E This compound (Final Product) C->E Reaction with Hydroxylamine D Hydroxylamine Hydrochloride (NH2OH·HCl) D->E Solvent (e.g., Ethanol) Heat G Start Synthesized Crude Product Purify Purification (Recrystallization/ Chromatography) Start->Purify Analysis Spectroscopic Analysis Purify->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR IR FT-IR Analysis->IR MS Mass Spec Analysis->MS Confirm Structure and Purity Confirmed NMR->Confirm IR->Confirm MS->Confirm

Sources

4-Chloro-2-(isoxazol-5-yl)phenol CAS number 86176-56-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-(isoxazol-5-yl)phenol (CAS: 86176-56-9)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in drug development, agrochemical synthesis, and material science. Its unique molecular architecture, combining a chlorinated phenol with an isoxazole ring, makes it a valuable scaffold and intermediate for creating novel molecules with tailored biological and chemical properties.

Core Compound Identification and Physicochemical Profile

This compound is a solid organic compound distinguished by its substituted phenol and isoxazole moieties. These features are critical to its reactivity and biological activity. Its fundamental properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 86176-56-9[1][2][3]
IUPAC Name 4-chloro-2-(1,2-oxazol-5-yl)phenol[1]
Molecular Formula C₉H₆ClNO₂[2][3]
Molecular Weight 195.60 g/mol [2][3]
Melting Point 200-204°C[3]
Boiling Point 353.989°C at 760 mmHg (Predicted)[3]
Density 1.386 g/cm³ (Predicted)[3]
InChI Key AAJXJLYUWKMQNO-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(C=C1Cl)C2=CC=NO2)O[1]
Appearance Solid[4]
Topological Polar Surface Area 46.3 Ų[2][3]
XLogP3 2.3 - 2.7[3]

Strategic Synthesis Pathway and Experimental Protocol

The synthesis of 5-substituted isoxazoles frequently relies on the cyclocondensation reaction between a chalcone (an α,β-unsaturated ketone) and hydroxylamine hydrochloride.[5][6][7] This established methodology provides a reliable and high-yield route to the isoxazole core.

Retrosynthetic Analysis and Rationale

A logical retrosynthetic pathway for this compound begins by disconnecting the isoxazole ring. This reveals a chalcone precursor, specifically a 1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, which can be formed from a Claisen-Schmidt condensation of a substituted acetophenone and a suitable aldehyde equivalent. The acetophenone precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone, is accessible from 4-chlorophenol via a Fries rearrangement of 4-chlorophenyl acetate. This multi-step synthesis is designed for efficiency and control over the final product's regiochemistry.

G Target This compound (Target Molecule) Chalcone 1-(5-chloro-2-hydroxyphenyl)-3-hydroxyprop-2-en-1-one (Chalcone Intermediate) Target->Chalcone Cyclocondensation Hydroxylamine Hydroxylamine (NH₂OH) Target->Hydroxylamine Cyclocondensation Acetophenone 1-(5-chloro-2-hydroxyphenyl)ethanone Chalcone->Acetophenone Claisen Condensation Formyl Formyl Source (e.g., Ethyl Formate) Chalcone->Formyl Claisen Condensation ChlorophenylAcetate 4-chlorophenyl acetate Acetophenone->ChlorophenylAcetate Fries Rearrangement Chlorophenol 4-Chlorophenol (Starting Material) ChlorophenylAcetate->Chlorophenol Acetylation AceticAnhydride Acetic Anhydride ChlorophenylAcetate->AceticAnhydride Acetylation

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Synthesis Protocol

This protocol is a representative workflow based on established isoxazole synthesis methodologies.[6][8] Researchers should perform their own optimization and characterization.

Step 1: Synthesis of 1-(5-chloro-2-hydroxyphenyl)ethanone (Precursor A)

  • Acetylation: React 4-chlorophenol with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid) to form 4-chlorophenyl acetate.

  • Fries Rearrangement: Subject the 4-chlorophenyl acetate to a Fries rearrangement using a Lewis acid catalyst like aluminum chloride (AlCl₃) at an elevated temperature. This intramolecular acylation will predominantly yield the ortho-acylated product, 1-(5-chloro-2-hydroxyphenyl)ethanone, due to the directing effect of the hydroxyl group.

  • Purification: Quench the reaction with acid and extract the product with an organic solvent. Purify using column chromatography or recrystallization to obtain pure Precursor A.

Step 2: Synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-hydroxyprop-2-en-1-one (Chalcone Intermediate B)

  • Condensation: Dissolve Precursor A in a suitable solvent like ethanol. Add an equimolar amount of a formylating agent (e.g., ethyl formate) and a strong base such as sodium ethoxide.

  • Reaction: Stir the mixture at room temperature. The Claisen-Schmidt condensation will proceed to form the sodium salt of the chalcone enolate.

  • Workup: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the chalcone intermediate B. Filter, wash with cold water, and dry the product.

Step 3: Synthesis of this compound (Final Product)

  • Cyclization: Reflux a mixture of the chalcone intermediate B (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a solvent such as ethanol.[8] The presence of a base like sodium acetate is often used to neutralize the HCl generated.[6]

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to precipitate the final product.[5]

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain high-purity this compound.

Applications and Fields of Scientific Interest

The structural motifs within this compound make it a compound of high value across multiple scientific disciplines. The isoxazole ring is a well-known pharmacophore present in several FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[9][10]

  • Pharmaceutical Development: This compound is a key building block for synthesizing more complex pharmaceutical agents.[1] Its structure is particularly relevant in the development of treatments for neurological disorders.[1] The broader class of isoxazole derivatives exhibits a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][9]

  • Agrochemicals: It serves as an intermediate in the formulation of modern agrochemicals, including potent and selective herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1][11]

  • Material Science: The compound's properties are suitable for developing advanced polymers and coatings that require high thermal stability and chemical resistance.[1]

  • Analytical Chemistry: It can be employed as a reagent or standard in various analytical methods, potentially aiding in the detection of specific analytes.[1]

G Core This compound Phenol Moiety Isoxazole Ring Chlorine Substituent App1 Pharmaceuticals (Neurological Disorders, Antimicrobials) Core:f0->App1 H-bonding, Directing Group Core:f1->App1 Bioisostere, Pharmacophore Core:f2->App1 Modulates Lipophilicity App2 Agrochemicals (Herbicides, Fungicides) Core:f1->App2 Active Moiety Core:f2->App2 Enhances Potency App3 Material Science (Polymers, Coatings) Core->App3 Thermal Stability App4 Analytical Chemistry (Reagents) Core->App4 Chemical Reactivity

Caption: Key structural features and their relevance to major applications.

Safety, Handling, and Storage

As with any active chemical compound, proper handling of this compound is imperative for laboratory safety. The compound is classified as an irritant.

Hazard ClassGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Eye Irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
STOT - Single Exposure (Category 3)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

Source: [2][3]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][12]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2]

  • Handling: Avoid breathing dust.[2] Wash hands and any exposed skin thoroughly after handling.[12] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][12] Keep away from strong oxidizing agents and strong bases.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 86176-56-9) is a versatile and valuable heterocyclic intermediate. Its well-defined synthesis, rooted in the robust chemistry of chalcones and hydroxylamines, makes it an accessible building block for advanced applications. The demonstrated utility in pharmaceutical and agrochemical research, combined with potential in material science, underscores its importance for scientific innovation. Adherence to strict safety protocols is essential when handling this compound to mitigate its irritant properties. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical and biological attributes of this potent molecule.

References

  • Microwave-Assisted Facile Synthesis and In vitro Anti- microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Bentham Science.
  • Regioselective Synthesis of 3,4-Disubstituted Isoxazoles Using a Chalcone Rearrangement Strategy. Synlett. 2023.
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library.
  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. 2011.
  • Synthesis and Anti-inflammatory, Antioxidant Studies of Novel Chalcones-based Isoxazole Derivatives. Rasayan Journal of Chemistry. 2022.
  • AHH Chemical Co., Ltd. CAS 86176-56-9 MFCD00218660-4-Chloro-2-(Isoxazol-5-Yl)Phenol.
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules. 2023.
  • CHEMICAL POINT. 4-Chloro-2-(5-isoxazolyl)phenol.
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PubMed. 2023.
  • MBL Life Science. Safety Data Sheet.
  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022.
  • Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. MDPI.
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules. 2021.
  • 4-(4-Chlorophenyl)-5-phenylisoxazole. ResearchGate. 2009.
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. 2024.
  • Production method of 4-chloro-2-aminophenol. Google Patents. 2016.
  • Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research. 2020.
  • Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. RSC Advances. 2023.

Sources

An In-Depth Technical Guide to 4-Chloro-2-(isoxazol-5-yl)phenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(isoxazol-5-yl)phenol is a heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science. As a derivative of both phenol and isoxazole, its chemical architecture provides a unique scaffold for the development of novel molecules with diverse biological activities and material properties. The isoxazole moiety, a five-membered heterocycle containing nitrogen and oxygen, is a well-established pharmacophore known to impart a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The substituted chlorophenol ring further modulates the compound's physicochemical properties, influencing its reactivity, stability, and interaction with biological targets.

This guide offers a comprehensive technical overview of this compound, moving from its fundamental physicochemical characteristics to detailed methodologies for its synthesis and analysis. It further explores its current and potential applications, providing researchers and developers with the foundational knowledge required to effectively utilize this versatile chemical intermediate.

Section 1: Core Physicochemical Properties and Characterization

The identity and purity of a chemical compound are established through its unique set of physical and chemical properties. This compound is an off-white crystalline powder at room temperature.[3] Its core structure features a phenol ring substituted with a chlorine atom at the C4 position and an isoxazol-5-yl group at the C2 position. This arrangement of functional groups dictates its chemical behavior, solubility, and potential for further chemical modification.

A summary of its key identifying properties is presented below.

PropertyValueSource(s)
Molecular Weight 195.6 g/mol [3][4][5][6]
Molecular Formula C₉H₆ClNO₂[3][4][5]
CAS Number 86176-56-9[4][5][7]
IUPAC Name 4-chloro-2-(1,2-oxazol-5-yl)phenol[7]
Melting Point 196-206 ºC[3]
Appearance Off-white crystalline powder[3]
SMILES C1=CC(=C(C=C1Cl)C2=CC=NO2)O[5][7]
InChI Key AAJXJLYUWKMQNO-UHFFFAOYSA-N[5][7]

The presence of the phenolic hydroxyl (-OH) group makes the compound weakly acidic and provides a site for hydrogen bonding, influencing its melting point and solubility. The chlorine atom and the electronegative nitrogen and oxygen atoms in the isoxazole ring contribute to the molecule's overall polarity and electronic distribution, which are critical for its function as a synthetic intermediate and its biological activity.

Section 2: Synthesis and Purification Workflow

While multiple synthetic routes to substituted isoxazoles exist, a common and effective strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or the reaction of a hydroxylamine with a β-diketone or its equivalent. For this compound, a plausible synthetic pathway can be adapted from established methodologies for creating substituted phenyl isoxazoles.[8][9] This approach involves the formation of a chloro-aldoxime intermediate from a substituted benzaldehyde, which is then converted to a nitrile oxide in situ for reaction with an alkyne.

The following diagram illustrates a logical workflow for the synthesis of this compound.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Oximation cluster_2 Step 3: Cycloaddition cluster_3 Step 4: Purification start 4-Chlorophenol step1_reagent Reimer-Tiemann Reaction (CHCl₃, NaOH) start->step1_reagent Reacts with step1_prod 5-Chloro-2-hydroxybenzaldehyde step1_reagent->step1_prod step2_reagent Hydroxylamine HCl, NaOH step1_prod->step2_reagent Reacts with step2_prod 5-Chloro-2-hydroxybenzaldehyde oxime step2_reagent->step2_prod step3_reagent 1. N-Chlorosuccinimide (NCS) 2. Acetylene source (e.g., ethynyltrimethylsilane) 3. Base (e.g., Et₃N) step2_prod->step3_reagent Reacts with step3_prod Crude this compound (with protecting group if used) step3_reagent->step3_prod purification Column Chromatography or Recrystallization step3_prod->purification Purified via final_prod Pure this compound purification->final_prod

Sources

An In-Depth Technical Guide to 4-Chloro-2-(isoxazol-5-yl)phenol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(isoxazol-5-yl)phenol, a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. We will delve into its distinct chemical structure, outline a robust and well-established synthetic pathway, and discuss the mechanistic principles that underpin its formation. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies for its synthesis and application.

Introduction and Significance

This compound (CAS No. 86176-56-9) is a substituted phenol derivative featuring a five-membered aromatic isoxazole ring.[1] The unique juxtaposition of the phenolic hydroxyl group, the chloro substituent, and the nitrogen-oxygen heterocycle imparts a range of valuable biological activities. This compound has emerged as a versatile building block and active ingredient.

Its primary applications are found in:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders. Furthermore, it exhibits potent antimicrobial properties, making it a valuable component in the development of novel antibacterial formulations.[2]

  • Agrochemicals: The compound's molecular structure allows it to function as an effective herbicide and is used in formulating pest control solutions.[2]

The isoxazole moiety itself is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, which underscores the importance of developing efficient synthetic routes to functionalized isoxazoles like the title compound.[3]

Chemical Structure and Physicochemical Properties

The structure of this compound is characterized by a phenol ring substituted with a chlorine atom at the C4 position and an isoxazol-5-yl group at the C2 position. The isoxazole ring is attached via one of its carbon atoms to the phenol.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 86176-56-9[1][4]
Molecular Formula C₉H₆ClNO₂[1]
Molecular Weight 195.60 g/mol [1][4]
IUPAC Name 4-chloro-2-(1,2-oxazol-5-yl)phenol
Appearance Off-white crystalline powder[2]
Melting Point 196-206 °C[2]
SMILES C1=CC(=C(C=C1Cl)C2=CC=NO2)O
InChI Key AAJXJLYUWKMQNO-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of 5-substituted isoxazoles is most reliably achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine.[1] The following three-step synthetic pathway represents a logical and efficient approach to construct this compound from commercially available starting materials.

Synthetic Strategy Overview

The core strategy involves building the isoxazole ring onto the pre-functionalized chlorophenol backbone. This is accomplished by first introducing an acetyl group ortho to the hydroxyl group of 4-chlorophenol. This intermediate is then converted into a β-enaminone, which serves as a stable and reactive equivalent of a 1,3-dicarbonyl. Finally, cyclization with hydroxylamine hydrochloride yields the target isoxazole ring system.

Synthesis_Workflow A Step 1: Fries Rearrangement (4-Chlorophenyl acetate) B Step 2: Enaminone Formation (2'-Hydroxy-5'-chloroacetophenone) A->B AlCl₃, 130°C C Step 3: Isoxazole Cyclization (β-Enaminone Intermediate) B->C DMF-DMA D Final Product (this compound) C->D NH₂OH·HCl

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis

Step 1: Synthesis of 2'-Hydroxy-5'-chloroacetophenone (Intermediate I)

The synthesis begins with the preparation of the key ketone intermediate, 2'-Hydroxy-5'-chloroacetophenone. This is achieved via a two-part process starting from 4-chlorophenol: acetylation followed by a Fries rearrangement.

  • Part A: Acetylation. 4-Chlorophenol is first acetylated using acetic anhydride to form 4-chlorophenyl acetate. This protects the hydroxyl group and sets up the subsequent rearrangement.

  • Part B: Fries Rearrangement. The 4-chlorophenyl acetate undergoes an intramolecular Friedel-Crafts acylation, known as the Fries rearrangement. In the presence of a Lewis acid catalyst like anhydrous aluminum trichloride (AlCl₃), the acetyl group migrates, preferentially to the ortho position, to yield 2'-Hydroxy-5'-chloroacetophenone.[5]

Step 2: Synthesis of (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Intermediate II)

The ketone (Intermediate I) is converted into a β-enaminone. This class of compounds are versatile intermediates as they are stable, easy to handle, and serve as excellent precursors for 1,3-dicarbonyls. The reaction is performed with N,N-Dimethylformamide dimethyl acetal (DMF-DMA), which acts as a source of a formyl group equivalent. The reaction proceeds via nucleophilic attack of the enolate of the acetophenone onto the DMF-DMA, followed by elimination of methanol and dimethylamine to yield the stable enaminone.

Step 3: Cyclization to form this compound (Final Product)

The final step is the construction of the isoxazole ring. The β-enaminone intermediate (Intermediate II) is reacted with hydroxylamine hydrochloride.[4] The hydroxylamine undergoes a condensation reaction with the ketone and a conjugate addition-elimination at the enamine position, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

Synthesis_Pathway cluster_0 Step 1: Fries Rearrangement cluster_1 Step 2: Enaminone Formation cluster_2 Step 3: Isoxazole Cyclization start 4-Chlorophenol step1_reagent + Acetic Anhydride + AlCl₃ start->step1_reagent intermediate1 2'-Hydroxy-5'-chloroacetophenone step1_reagent->intermediate1 step2_reagent + DMF-DMA intermediate1->step2_reagent intermediate2 (E)-1-(5-chloro-2-hydroxyphenyl)-3- (dimethylamino)prop-2-en-1-one step2_reagent->intermediate2 step3_reagent + NH₂OH·HCl intermediate2->step3_reagent product This compound step3_reagent->product

Caption: Detailed reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established chemical transformations for the synthesis of similar compounds.

Materials and Reagents
  • 4-Chlorophenol

  • Acetic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Methanol

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Procedure

Step 1: 2'-Hydroxy-5'-chloroacetophenone (I)

  • In a round-bottom flask, combine 4-chlorophenyl acetate (0.2 mol) and anhydrous aluminum trichloride (0.6 mol).

  • Heat the mixture with stirring to 130 °C for 1 hour.[5]

  • Cool the reaction mixture to room temperature and slowly add 200 mL of water to quench the reaction.

  • Stir for 30 minutes, then collect the solid precipitate by filtration.

  • Recrystallize the crude product from methanol to afford pure 2'-Hydroxy-5'-chloroacetophenone as a solid.

Step 2: (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (II)

  • To a solution of 2'-Hydroxy-5'-chloroacetophenone (I) (50 mmol) in a suitable solvent like toluene (100 mL), add N,N-Dimethylformamide dimethyl acetal (60 mmol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an ethanol/hexane mixture.

Step 3: this compound

  • Dissolve the enaminone intermediate (II) (40 mmol) in ethanol (150 mL).

  • Add a solution of hydroxylamine hydrochloride (48 mmol) and sodium acetate (48 mmol) in water (50 mL).

  • Reflux the reaction mixture for 6-8 hours. Monitor for the disappearance of the starting material by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water (300 mL).

  • Acidify the mixture with dilute HCl to pH 5-6.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to yield this compound as an off-white crystalline powder.

Conclusion

This compound is a compound with demonstrated utility and potential in both the pharmaceutical and agrochemical sectors. The synthetic route detailed in this guide, proceeding through a Fries rearrangement and an enaminone intermediate, represents a reliable and scalable method for its production. The underlying principles of aromatic substitution and heterocyclic ring formation are well-understood, providing a solid foundation for process optimization and the exploration of analogous structures. This guide serves as a foundational resource for scientists engaged in the synthesis and application of this valuable isoxazole derivative.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
  • J&K Scientific. "this compound | 86176-56-9".
  • Brahmayya, M., et al. "progress in the pathways for synthesis of isoxazoles synthons and their biological activities". Journal of Advanced Scientific Research, 2021.
  • Joseph, L., & George, M. "Synthesis and Characterization of Novel Isoxazole derivatives". Asian Journal of Research in Chemistry, 2018.
  • Khanage, S. G., et al. "Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives". Der Pharma Chemica, 2011, 3(6): 451-456.
  • ChemBK. "2'-Hydroxy-5'-chloroacetophenone".

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Foreword: The Isoxazole Scaffold—A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives

To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of molecular exploration. Within the vast landscape of heterocyclic chemistry, the isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has emerged as a "privileged scaffold." Its significance is not merely academic; it is a testament to its remarkable versatility and proven therapeutic value, embedded in the core structure of numerous FDA-approved drugs.[1] This guide moves beyond a simple catalog of activities. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of why isoxazole derivatives are so effective, to explain the causality behind their diverse biological actions, and to equip you with the foundational knowledge and practical methodologies required to innovate in this exciting field. We will explore the unique chemical properties that make the isoxazole moiety an ideal building block, dissect its interactions with key biological targets, and provide validated experimental frameworks for its evaluation.

The Physicochemical & Synthetic Virtues of the Isoxazole Ring

The isoxazole ring's utility in drug design stems from a unique combination of stability and tunable reactivity. Its aromatic, electron-rich nature allows it to participate in various non-covalent interactions with biological macromolecules.[2][3] Critically, the inherent weakness of the nitrogen-oxygen (N-O) bond provides a site for potential ring-cleavage reactions, which can be exploited for metabolic activation or the design of prodrugs.[2][4]

This chemical versatility is matched by accessible and robust synthetic strategies. The most prevalent method for constructing the isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, a highly efficient and regioselective reaction.[5][6] Alternative routes, such as the condensation of hydroxylamine with β-dicarbonyl compounds, further broaden the synthetic toolkit, allowing for the generation of diverse libraries of derivatives for screening.[4][7] The relative ease of synthesis and functionalization is a primary driver for the scaffold's popularity in drug discovery programs.[3][6]

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Core Synthesis Aldehyde Aldehyde / Ketone Oxime Oxime Aldehyde->Oxime + Hydroxylamine Chalcone Chalcone Aldehyde->Chalcone + Acetophenone (Claisen-Schmidt) Hydroxylamine Hydroxylamine NitrileOxide Nitrile Oxide (In situ generation) Alkyne Alkyne Isoxazole Substituted Isoxazole Oxime->NitrileOxide Oxidation/Halogenation NitrileOxide->Isoxazole + Alkyne (1,3-Dipolar Cycloaddition) Chalcone->Isoxazole + Hydroxylamine (Cyclization)

Caption: Common synthetic pathways to the isoxazole core.

A Spectrum of Biological Activities: Mechanisms and Molecular Targets

The true power of the isoxazole scaffold lies in its ability to be tailored to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities.[8][9] Structural modifications to the core ring system profoundly influence the resulting pharmacological profile, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[2]

Anticancer Activity

Isoxazole derivatives have emerged as potent anticancer agents that act through diverse and crucial mechanisms, often targeting pathways fundamental to cancer cell proliferation, survival, and metastasis.[10][11]

Key Mechanisms of Action:

  • Protein Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Isoxazoles have been successfully designed as inhibitors of key kinases like Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Casein Kinase 2 (CK2α).[12][13] By competing with ATP in the kinase active site, these compounds block downstream signaling, halting cell proliferation and angiogenesis.

  • Heat Shock Protein 90 (HSP90) Inhibition: HSP90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Isoxazole-based inhibitors disrupt the HSP90 chaperone cycle, leading to the degradation of client proteins and inducing apoptosis.[14]

  • Induction of Apoptosis: Beyond targeting specific proteins, many isoxazole derivatives trigger programmed cell death (apoptosis).[14][15] This is often achieved by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating executioner caspases.[13]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division. Some isoxazoles interfere with tubulin dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, similar to established drugs like taxanes.[10][16]

GF Growth Factor (e.g., EGF) EGFR EGFR Receptor GF->EGFR P1 P EGFR->P1 RAS_RAF RAS/RAF/MEK Pathway P1->RAS_RAF Signal Transduction ERK ERK RAS_RAF->ERK P2 P ERK->P2 TF Transcription Factors P2->TF Activation Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression Isoxazole Isoxazole Derivative Isoxazole->EGFR Inhibition Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimulus PLA₂ PLA2 PLA₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Isoxazole Isoxazole Derivative (e.g., Valdecoxib) Isoxazole->COX Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway via COX enzymes.

Core Experimental Protocols: A Self-Validating System

The trustworthiness of any claim regarding biological activity rests on robust, reproducible experimental data. The following protocols represent standard, validated assays for assessing the primary activities of novel isoxazole derivatives.

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

This colorimetric assay is a cornerstone for determining a compound's cytotoxic or cytostatic effects on cancer cell lines to derive an IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by visual inspection for turbidity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds in rodents. [17] Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week with free access to food and water. Fast the animals overnight before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6): a control group (vehicle, e.g., 0.5% carboxymethyl cellulose), a standard group (e.g., Nimesulide, 10 mg/kg), and test groups (various doses of the isoxazole derivative). Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after compound administration, measure the initial volume of each rat's right hind paw using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Perspectives

The isoxazole scaffold represents a cornerstone of successful drug discovery, transitioning from a mere chemical curiosity to a clinically validated pharmacophore. [2][3]Its synthetic tractability, coupled with its ability to modulate a vast range of biological targets—from bacterial enzymes to critical oncogenic kinases—ensures its continued relevance. The research presented herein demonstrates that isoxazole derivatives are potent agents in oncology, infectious diseases, and inflammation. [4][8] The future of isoxazole chemistry is bright and is trending towards more sophisticated applications. The development of multi-targeted agents, where a single isoxazole-based molecule inhibits several disease-relevant targets simultaneously, offers a promising strategy for complex diseases like cancer. [8]Furthermore, the unique chemical properties of the isoxazole ring make it an attractive component for novel therapeutic modalities such as PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors. [11]As our understanding of disease biology deepens, the versatility of the isoxazole scaffold will undoubtedly empower medicinal chemists to design the next generation of highly effective and selective therapeutics.

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The Elucidation of the Mechanism of Action for 4-Chloro-2-(isoxazol-5-yl)phenol: A Proposed Investigatory Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

4-Chloro-2-(isoxazol-5-yl)phenol is a heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While its application in these fields suggests significant biological activity, its specific molecular mechanism of action is not extensively documented in publicly available literature. This guide deconstructs the compound's structural components to hypothesize potential mechanisms and provides a comprehensive, field-proven framework for their experimental validation. Designed for researchers, scientists, and drug development professionals, this document serves as a practical roadmap for moving from a compound of interest to a well-defined mechanism of action, adhering to the principles of scientific integrity and logical progression.

Introduction and Compound Profile

This compound (CAS: 86176-56-9) integrates three key structural motifs: a chlorinated phenyl ring, a hydroxyl group (phenol), and a 5-substituted isoxazole ring. This combination of functionalities suggests a high potential for diverse biological interactions. The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and associated with a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5][6] The phenolic group is a classic hydrogen bond donor and antioxidant moiety, while the chloro-substituent can significantly modulate the compound's pharmacokinetic properties and binding affinities.

Given its use as a synthetic precursor for molecules targeting neurological disorders and for antimicrobial agents, a thorough investigation into its intrinsic mechanism is warranted.[1][2] This guide will therefore propose three primary, plausible mechanisms of action and detail the experimental workflows required to rigorously test each hypothesis.

PropertyValueReference
IUPAC Name 4-chloro-2-(1,2-oxazol-5-yl)phenol[1]
CAS Number 86176-56-9[1][2]
Molecular Formula C₉H₆ClNO₂[2][7]
Molecular Weight 195.6 g/mol [7]
Appearance Off-white crystalline powder[2]
Hazard Classification Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation[7]

Hypothesized Mechanisms of Action & Experimental Validation

The true value of a Senior Application Scientist lies not in reciting known facts, but in designing a logical path to uncover the unknown. The following sections outline three testable hypotheses for the mechanism of action of this compound, grounded in the established pharmacology of its constituent moieties.

Hypothesis 1: Targeted Enzyme Inhibition

Causality: The isoxazole scaffold is a cornerstone of many enzyme inhibitors.[5] For example, various isoxazole derivatives have been successfully developed as inhibitors of acetyl-CoA carboxylase (ACC) for cancer therapy.[8][9][10] The phenolic hydroxyl and the isoxazole nitrogen and oxygen atoms can serve as critical hydrogen bond donors and acceptors, anchoring the molecule within an enzyme's active site. We hypothesize that this compound acts as a direct inhibitor of a key cellular enzyme, such as a protein kinase, a metabolic enzyme, or an oxidoreductase.

Experimental Workflow:

  • Broad-Spectrum Enzyme Panel Screening: The initial step is to perform a high-throughput screen against a commercially available panel of diverse human enzymes (e.g., Kinase-Glo®, Promega; various metabolic enzyme panels). This provides an unbiased survey of potential targets. The choice of panel can be guided by any preliminary cell-based assay data (e.g., if the compound shows anti-proliferative effects, a kinase panel would be prioritized).

  • Hit Confirmation and IC₅₀ Determination: Any primary "hits" from the panel screen must be validated. This involves generating a dose-response curve by incubating varying concentrations of the compound with the purified target enzyme and its substrate. The resulting data is used to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

  • Mechanism of Inhibition (MOI) Studies: To understand how the compound inhibits the enzyme, kinetic studies are performed. By measuring enzyme velocity at various substrate and inhibitor concentrations and analyzing the data using models like Michaelis-Menten and Lineweaver-Burk plots, one can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-mode. This provides critical insight into whether the compound binds to the enzyme's active site or an allosteric site.

  • Cellular Target Engagement Assay: A crucial self-validating step is to confirm that the compound binds its target inside living cells. The Cellular Thermal Shift Assay (CETSA®) is an authoritative method for this. It is based on the principle that a ligand binding to its target protein stabilizes it against heat-induced denaturation. Intact cells are treated with the compound, heated to various temperatures, lysed, and the amount of soluble target protein remaining is quantified by Western Blot or ELISA. A shift in the melting curve in the presence of the compound confirms target engagement.

G cluster_invitro In Vitro Validation cluster_incell In-Cell Validation a Broad Enzyme Panel Screen (e.g., Kinase, Protease) b Hit Confirmation & IC₅₀ Determination a->b Identify Primary Hits c Mechanism of Inhibition (Enzyme Kinetics) b->c Determine Potency d Cellular Thermal Shift Assay (CETSA) c->d Validate with Cellular Model e Downstream Pathway Analysis (Western Blot) d->e Confirm Target Engagement f Validated Enzyme Inhibitor e->f Define Molecular Mechanism

Caption: Workflow for Validating a Hypothesized Enzyme Inhibitor.

Hypothesis 2: Antimicrobial Activity via Disruption of Core Processes

Causality: The compound is noted for its utility in developing antimicrobial formulations.[2] Furthermore, a structurally related class of compounds, 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenols, demonstrated promising antibacterial activity, with molecular docking studies suggesting DNA gyrase as a potential target.[11][12] We hypothesize that this compound exerts antimicrobial effects by inhibiting an essential bacterial or fungal process.

Experimental Workflow:

  • Minimum Inhibitory Concentration (MIC) Determination: The first step is to quantify the compound's antimicrobial potency. This is achieved by using a broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). The compound is serially diluted in multi-well plates containing growth medium, which are then inoculated with a standardized suspension of microorganisms (e.g., E. coli, S. aureus, C. albicans). The MIC is the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.

  • Bactericidal vs. Bacteriostatic Determination: To determine if the compound kills the microbes (bactericidal) or merely inhibits their growth (bacteriostatic), a sample from the clear wells of the MIC assay is plated onto agar plates lacking the compound. A lack of colony growth indicates a cidal mechanism.

  • Macromolecular Synthesis Inhibition Assays: To narrow down the mechanism, a series of established assays are run to see which major cellular process is inhibited first. These assays typically use radiolabeled precursors for DNA (e.g., ³H-thymidine), RNA (³H-uridine), protein (³H-leucine), and cell wall (¹⁴C-N-acetylglucosamine) synthesis. A rapid and specific cessation of incorporation of one precursor points to the inhibited pathway.

  • Specific Target-Based Assays: Based on the results from the previous step, specific enzyme assays can be performed. For example, if DNA synthesis is inhibited, one would test for direct inhibition of purified DNA gyrase and topoisomerase IV, which are common antibacterial targets.

G cluster_pathways Inhibited Pathway a MIC Determination (Broth Microdilution) b Bactericidal vs. Static Assay a->b Quantify Potency c Macromolecular Synthesis (Radiolabel Incorporation) b->c Define Effect d1 DNA Synthesis c->d1 d2 Protein Synthesis c->d2 d3 Cell Wall Synthesis c->d3 e Specific Target Assay (e.g., DNA Gyrase Activity) d1->e Isolate Target Pathway f Validated Antimicrobial Mechanism e->f Confirm Molecular Target

Caption: Workflow for Elucidating Antimicrobial Mechanism of Action.

Hypothesis 3: Modulation of Oxidative Stress and Inflammatory Pathways

Causality: The phenol functional group is a well-established antioxidant and radical scavenger.[13] Phenolic compounds can neutralize reactive oxygen species (ROS), which are implicated in numerous disease states. Furthermore, many isoxazole derivatives are known to possess anti-inflammatory properties.[3][6] We hypothesize that this compound functions as an antioxidant and/or anti-inflammatory agent by directly scavenging ROS or by inhibiting key inflammatory signaling pathways.

Experimental Workflow:

  • Chemical Antioxidant Capacity Assays: The most direct way to test the antioxidant hypothesis is through cell-free chemical assays. Standard methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6] In these tests, a color change is measured spectrophotometrically as the compound donates a hydrogen atom to neutralize the radical, providing a quantitative measure of its antioxidant potential.

  • Cellular ROS Measurement: To validate this activity in a biological context, cellular ROS levels are measured. A common method involves using cell-permeable dyes like DCFDA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation by ROS. Cells (e.g., macrophages or endothelial cells) are first treated with an oxidative stressor (e.g., H₂O₂ or lipopolysaccharide (LPS)) in the presence or absence of the test compound. A reduction in fluorescence, measured by flow cytometry or a plate reader, indicates cellular antioxidant activity.

  • Anti-inflammatory Cytokine Profiling: To test the anti-inflammatory hypothesis, an in vitro model of inflammation is used. Murine macrophages (e.g., RAW 264.7) are stimulated with LPS to induce a strong inflammatory response, characterized by the production of cytokines like TNF-α and IL-6. The cells are co-treated with this compound. The concentration of these key pro-inflammatory cytokines in the cell culture supernatant is then quantified using a highly specific and sensitive method like ELISA (Enzyme-Linked Immunosorbent Assay). A dose-dependent reduction in cytokine levels would confirm anti-inflammatory activity.

G cluster_chem Chemical Activity cluster_cell Cellular Activity a Radical Scavenging Assays (DPPH, ABTS) d Oxidative Stress a->d b Cellular ROS Measurement (DCFDA Assay) b->d c Inflammatory Cytokine Assay (ELISA on LPS-stimulated cells) e Inflammation c->e

Caption: Experimental approach for testing antioxidant and anti-inflammatory activity.

Conclusion

While the definitive mechanism of action for this compound requires empirical determination, a rigorous analysis of its chemical architecture allows for the formulation of several high-probability hypotheses. The isoxazole and phenol moieties strongly suggest potential as a targeted enzyme inhibitor, a broad-spectrum antimicrobial agent, or a modulator of oxidative stress and inflammation. The experimental workflows detailed in this guide provide a self-validating, logical, and technically sound pathway for any research professional to systematically investigate this compound. By progressing from broad, high-throughput screening to specific, target-based cellular assays, researchers can confidently elucidate the molecular mechanism and unlock the full therapeutic or agrochemical potential of this compound.

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An In-depth Technical Guide to the Spectroscopic Profile of 4-Chloro-2-(isoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic characteristics of 4-Chloro-2-(isoxazol-5-yl)phenol, a molecule of significant interest in pharmaceutical and agrochemical research.[1][2] As a key intermediate in the synthesis of novel compounds, a thorough understanding of its spectral signature is paramount for identity confirmation, purity assessment, and structural elucidation in various research and development settings.[1]

This document moves beyond a simple listing of data. It delves into the rationale behind the expected spectral features, drawing upon established principles of spectroscopy and comparative analysis with structurally related compounds. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's architecture is essential before interpreting its spectroscopic output.

  • IUPAC Name: 4-chloro-2-(1,2-oxazol-5-yl)phenol[1]

  • CAS Number: 86176-56-9[3]

  • Molecular Formula: C₉H₆ClNO₂[3]

  • Molecular Weight: 195.60 g/mol [4]

The molecule incorporates a phenol ring, substituted with a chlorine atom at the C4 position and an isoxazole ring at the C2 position. This specific arrangement of aromatic and heterocyclic systems, along with the phenolic hydroxyl group, gives rise to a unique and predictable spectroscopic fingerprint.

Molecular Structure of this compound

Caption: 2D structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the number of different types of protons and their connectivity within a molecule. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons, the isoxazole protons, and the phenolic hydroxyl proton.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 11.5Singlet1HPhenolic OH
~8.6Doublet1HIsoxazole H-3
~7.8Doublet1HAromatic H-6
~7.4Doublet of doublets1HAromatic H-5
~7.2Doublet1HAromatic H-3
~7.0Doublet1HIsoxazole H-4
Rationale and Interpretation
  • Phenolic OH: The hydroxyl proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm in DMSO-d₆, due to hydrogen bonding with the solvent.

  • Aromatic Protons: The phenol ring protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-6 is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent hydroxyl and isoxazole groups. It will likely appear as a doublet. H-3, being ortho to the hydroxyl group, will also be a doublet. H-5 will be a doublet of doublets, coupled to both H-3 and H-6.

  • Isoxazole Protons: The protons on the isoxazole ring are in a unique electronic environment. H-3 is adjacent to the nitrogen atom and is expected to be significantly downfield. H-4 will be upfield relative to H-3 and will appear as a doublet due to coupling with H-3. The chemical shifts of isoxazole protons are well-documented.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the potentially broad phenolic proton.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Nine distinct carbon signals are expected for this compound.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~168Isoxazole C-5
~155Aromatic C-OH
~150Isoxazole C-3
~130Aromatic C-Cl
~128Aromatic CH
~125Aromatic C-isoxazole
~120Aromatic CH
~118Aromatic CH
~100Isoxazole C-4
Rationale and Interpretation
  • Aromatic Carbons: The carbon attached to the hydroxyl group (C-OH) will be the most downfield of the phenolic carbons. The carbon bearing the chlorine atom (C-Cl) will also be significantly downfield. The remaining aromatic carbons will appear in the typical aromatic region of 110-140 ppm.

  • Isoxazole Carbons: The carbons of the isoxazole ring have characteristic chemical shifts. C-5, being attached to the phenol ring, is expected to be the most downfield. C-3, adjacent to the nitrogen, will also be downfield. C-4 will be the most upfield of the isoxazole carbons.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the DMSO-d₆ solvent peak at 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z 195 and 197 in an approximate 3:1 ratio.

  • Major Fragments:

    • Loss of CO: m/z 167/169

    • Loss of HCl: m/z 159

    • Fragments corresponding to the chlorophenol and isoxazole moieties.

Rationale and Interpretation

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with two peaks separated by 2 m/z units and a relative intensity of approximately 3:1 (for the ³⁵Cl and ³⁷Cl isotopes). This isotopic signature is a powerful diagnostic tool.

Workflow for Mass Spectrometry Analysis

cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection & Data Analysis Direct Infusion Direct Infusion Electrospray Ionization (ESI) Electrospray Ionization (ESI) Direct Infusion->Electrospray Ionization (ESI) GC-MS GC-MS Electron Ionization (EI) Electron Ionization (EI) GC-MS->Electron Ionization (EI) Quadrupole Quadrupole Electron Ionization (EI)->Quadrupole Time-of-Flight (TOF) Time-of-Flight (TOF) Electrospray Ionization (ESI)->Time-of-Flight (TOF) Detector Detector Quadrupole->Detector Time-of-Flight (TOF)->Detector Data System Data System Detector->Data System

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Introduction: For EI, introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a gas chromatograph (GC). For ESI, infuse a dilute solution in a suitable solvent (e.g., acetonitrile/water).

  • Acquisition Parameters:

    • Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).

    • For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Mode
3200-3600 (broad)O-H (Phenol)Stretching
3000-3100C-H (Aromatic)Stretching
1600-1620C=C (Aromatic)Stretching
1450-1500C=N (Isoxazole)Stretching
1200-1300C-O (Phenol)Stretching
1000-1100C-Cl (Aryl halide)Stretching
Rationale and Interpretation
  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

  • Aromatic C-H and C=C Stretches: Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while medium to strong absorptions in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations of the benzene and isoxazole rings.

  • C-Cl Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹, is indicative of the C-Cl bond.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and plot the spectrum as transmittance or absorbance versus wavenumber.

Conclusion

The spectroscopic data presented in this guide, derived from foundational principles and comparative analysis, provide a robust framework for the identification and characterization of this compound. By following the detailed experimental protocols, researchers can confidently verify the structure and purity of this important chemical intermediate, facilitating its application in drug discovery and development. The interplay of the distinct signals in ¹H and ¹³C NMR, the characteristic isotopic pattern in mass spectrometry, and the key functional group absorptions in IR spectroscopy collectively offer a definitive analytical signature for this molecule.

References

  • MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies.
  • J&K Scientific. This compound | 86176-56-9.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • MolPort. Compound 4-chloro-2-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol.
  • PubChemLite. 4-chloro-2-[5-(2-pyridyl)isoxazol-3-yl]phenol.
  • PubMed. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies.
  • NIST. Phenol, 4-chloro-.
  • MolPort. Compound 4-chloro-2-({[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol.
  • PubChem. 4-Chloro-2-methylphenol.
  • Indian Journal of Chemistry. (2005). Synthesis and characterization of a new chromanoisoxazole.
  • NIST. Phenol, 4-chloro-2-methyl-.
  • SpectraBase. 4-Chloro-2-methyl-phenol - Optional[FTIR] - Spectrum.
  • ResearchGate. (2009). 4-(4-Chlorophenyl)-5-phenylisoxazole.
  • ResearchGate. Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes.
  • NIST. Isoxazole-5-carbonyl chloride.
  • NIST. Phenol, 4-chloro-2-methyl-.

Sources

Solubility of 4-Chloro-2-(isoxazol-5-yl)phenol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-(isoxazol-5-yl)phenol

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. As a molecule of interest in pharmaceutical and agrochemical research, its solubility characteristics are paramount for formulation development, bioavailability, and efficacy.[1][2] This document synthesizes theoretical principles with practical, field-proven experimental protocols, offering researchers, scientists, and drug development professionals a robust guide to navigating the complexities of solubility science. We will delve into the physicochemical properties of the compound, explore predictive models such as Hansen Solubility Parameters (HSP) and the General Solubility Equation (GSE), and provide detailed, self-validating methodologies for both qualitative and quantitative solubility assessment.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound with significant applications as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals.[1] The success of any biologically active compound is fundamentally linked to its ability to be delivered to its target site. In most applications, this requires the compound to be in a dissolved state. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Therefore, a thorough understanding and precise measurement of the solubility of this compound in various solvents and solvent systems is not merely a data-gathering exercise; it is a critical step in assessing its viability and optimizing its performance. This guide is structured to provide both the foundational knowledge and the practical tools necessary for this essential characterization.

Physicochemical Profile of this compound

Before embarking on experimental solubility studies, it is crucial to understand the intrinsic properties of the molecule, as these dictate its behavior in different solvent environments. The widely used rule of "like dissolves like" is a simplified expression of the complex interplay between a solute's and a solvent's physicochemical characteristics.[3][4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSourceSignificance for Solubility
CAS Number 86176-56-9[1][5]Unique chemical identifier.
Molecular Formula C₉H₆ClNO₂[5]Provides elemental composition.
Molecular Weight 195.60 g/mol [5]Influences diffusion and crystal lattice energy.
XLogP3-AA 2.3[5]A calculated measure of lipophilicity. A value >2 suggests a tendency towards lower aqueous solubility.
Topological Polar Surface Area (TPSA) 46.3 Ų[5]Indicates the surface area occupied by polar atoms. Affects hydrogen bonding capacity and membrane permeability.
Hydrogen Bond Acceptor Count 3[5]The number of sites that can accept a hydrogen bond, influencing interactions with protic solvents.
IUPAC Name 4-chloro-2-(1,2-oxazol-5-yl)phenol[1]Unambiguous nomenclature.
SMILES C1=CC(=C(C=C1Cl)C2=CC=NO2)O[1]A machine-readable structural representation.

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide invaluable predictive power, enabling solvent screening and rational formulation design.

The General Solubility Equation (GSE)

For aqueous solubility, the General Solubility Equation (GSE) proposed by Yalkowsky is a simple yet powerful tool for estimating the solubility of non-electrolytes.[6][7] It connects aqueous solubility (Sw) to two key, readily measurable properties: the octanol-water partition coefficient (Kow or P) and the melting point (MP).

Log Sw = -0.01 (MP - 25) - Log Kow + 0.5 [6][7]

  • Causality: The melting point term accounts for the energy required to break the crystal lattice of the solid solute.[7] The Log Kow term accounts for the hydrophobicity of the molecule.[7] The equation elegantly combines the energy cost of leaving the solid state with the energy cost of entering the aqueous phase.

Hansen Solubility Parameters (HSP)

The GSE is limited to aqueous systems. For broader solvent screening, Hansen Solubility Parameters (HSP) offer a more versatile approach based on the principle that "like dissolves like".[8][9] HSP deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding forces.[10]

These three parameters (δd, δp, δh) can be viewed as coordinates for a point in a 3D "Hansen space".[8] A solvent is likely to dissolve a solute if their Hansen parameters are similar, meaning their points in Hansen space are close to each other. This proximity is calculated as the distance (Ra) between the solute (1) and solvent (2):

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A "solubility sphere" is defined for the solute with a specific interaction radius (R₀). If a solvent's coordinates fall within this sphere (i.e., Ra/R₀ < 1), high solubility is predicted.[10] This method is exceptionally useful for intelligently blending "bad" solvents to create a "good" solvent system whose combined HSP matches that of the solute.[9]

HansenSpace Conceptual Diagram of Hansen Solubility Space cluster_solute Solute Solubility Sphere (R₀) origin x origin->x y origin->y z origin->z center_node Solute (δd₁, δp₁, δh₁) good_solvent Good Solvent (Ra < R₀) center_node->good_solvent Ra bad_solvent Poor Solvent (Ra > R₀) center_node->bad_solvent Ra

Caption: Hansen Solubility Space.

Experimental Determination of Solubility

Theoretical predictions must be validated by empirical data. The following protocols outline robust methods for determining the solubility of this compound.

Workflow for Solubility Assessment

A systematic approach ensures comprehensive characterization, starting with simple qualitative tests before moving to more resource-intensive quantitative analysis.

Solubility_Workflow Systematic Solubility Assessment Workflow start Start: Pure Compound This compound qual_test Part 1: Qualitative Solubility Classification start->qual_test is_water_sol Soluble in H₂O? qual_test->is_water_sol quant_test Part 2: Quantitative Equilibrium Solubility qual_test->quant_test Inform Solvent Choice acid_base_test Test with Litmus/pH meter is_water_sol->acid_base_test Yes acid_base_sol Test Solubility in: - 5% NaOH - 5% NaHCO₃ - 5% HCl is_water_sol->acid_base_sol No class_s Classify as Sa, Sb, or Sg (Acidic, Basic, General) acid_base_test->class_s class_a_b Classify as As, Aw, or B (Strong Acid, Weak Acid, Base) acid_base_sol->class_a_b Soluble inert_test If insoluble in all above, consider H₂SO₄ test acid_base_sol->inert_test Insoluble class_n_i Classify as N or I (Neutral or Inert) inert_test->class_n_i shake_flask Shake-Flask Method (Solvent of Interest, 24-48h, 25°C) quant_test->shake_flask separation Separate Solid & Supernatant (Centrifugation/Filtration) shake_flask->separation analysis Analyze Supernatant Concentration (e.g., HPLC-UV) separation->analysis result Report Solubility (e.g., mg/mL or µg/mL) analysis->result HPLC_System Schematic of a Standard HPLC-UV System cluster_flow solvent Solvent Reservoir (Mobile Phase) degasser Degasser solvent->degasser pump HPLC Pump degasser->pump injector Autosampler/ Manual Injector pump->injector column HPLC Column (Stationary Phase) injector->column detector UV-Vis Detector column->detector waste Waste detector->waste data_system Data Acquisition System (Computer) detector->data_system Signal

Sources

The Isoxazole Scaffold: A Privileged Motif for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Appeal of the Isoxazole Ring

In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold." This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is not merely a structural component but a versatile modulator of biological activity. Its unique electronic properties, including its ability to act as a bioisostere for other functional groups and engage in a variety of non-covalent interactions like hydrogen bonding and π-π stacking, have made it a cornerstone in the design of numerous therapeutics. From established anti-inflammatory drugs to emerging targeted cancer therapies, the isoxazole moiety is integral to a wide spectrum of pharmaceuticals.[1][2][3]

This guide provides a technical exploration of the key therapeutic targets of isoxazole-containing compounds. Moving beyond a simple catalog of drugs, we will delve into the mechanistic rationale behind their efficacy, present comparative data, and provide validated experimental workflows for assessing compound activity. The structure of this guide is organized by major therapeutic areas, reflecting the broad applicability of this remarkable scaffold in modern drug discovery.

I. Anti-inflammatory & Immunomodulatory Targets

Isoxazole derivatives have a rich history in treating inflammatory and autoimmune diseases. Their success is primarily linked to the precise inhibition of key enzymes in inflammatory and immune cell proliferation pathways.

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical mitochondrial enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes.[4][5]

  • Mechanism of Action: The immunosuppressive drug Leflunomide is a prodrug that, upon oral administration, rapidly converts to its active metabolite, A77 1726 (teriflunomide) , by the opening of its isoxazole ring.[5] A77 1726 is a potent, reversible inhibitor of human DHODH.[2][6] It acts as a competitive inhibitor with respect to the ubiquinone binding site on the enzyme.[2] By blocking DHODH, A77 1726 depletes the pool of pyrimidines necessary for DNA and RNA synthesis, leading to a G1 phase cell cycle arrest in activated T and B lymphocytes.[4] This targeted antiproliferative effect is the cornerstone of its efficacy as a disease-modifying antirheumatic drug (DMARD).[4][5] Non-lymphoid cells are less affected as they can rely on the pyrimidine salvage pathway.[7]

  • Causality in Experimental Design: The validation of DHODH as the primary target for A77 1726 hinges on a key experiment: uridine rescue. The antiproliferative effects of A77 1726 on lymphocyte cultures can be completely overcome by the addition of exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway, thus bypassing the de novo synthesis block.[8][9] This self-validating system confirms that the compound's cytostatic effect is directly attributable to the inhibition of pyrimidine synthesis.

  • Quantitative Data: A77 1726 demonstrates potent inhibition of DHODH, a finding that solidified it as the primary mechanistic target over early hypotheses involving tyrosine kinase inhibition.[2]

CompoundTargetInhibition Constant (Ki)Notes
A77 1726Human DHODH~179 nM[2]Competitive inhibitor of the ubiquinone binding site.[2]
LeflunomideHuman DHODHNo inhibition (>1 µM)[2]Confirms the prodrug nature of Leflunomide.
Cyclooxygenase-2 (COX-2)

The discovery of two COX isoforms—constitutively expressed COX-1 (involved in homeostatic functions like gastric protection) and inducible COX-2 (upregulated at sites of inflammation)—revolutionized the development of anti-inflammatory drugs.[5][10] Selective COX-2 inhibitors were designed to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[11]

  • Mechanism of Action: Valdecoxib , a diaryl-substituted isoxazole, is a potent and highly selective COX-2 inhibitor.[5][12] It binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12] The selectivity of valdecoxib for COX-2 is attributed to its ability to fit into a larger, more accommodating active site pocket present in COX-2 but not COX-1.

  • Quantitative Data: Kinetic studies reveal the high potency and selectivity of Valdecoxib for COX-2 over COX-1, providing a clear mechanistic basis for its therapeutic profile.[5][13]

CompoundTargetIC50 (Recombinant Human Enzyme)IC50 (Human Whole Blood Assay)
ValdecoxibCOX-20.005 µM (5 nM)[5][13]0.24 µM[5]
ValdecoxibCOX-1150 µM[5][13]21.9 µM[5]
CelecoxibCOX-20.05 µM[5]-
RofecoxibCOX-20.5 µM[5]-
  • Signaling Pathway:

    COX2_Pathway Membrane Cell Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA Cell Injury/ Stimuli COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Valdecoxib Valdecoxib Valdecoxib->COX2 Inhibition Inflammation Inflammation, Pain, Fever PGs->Inflammation

    COX-2 inflammatory pathway and site of Valdecoxib inhibition.

II. Oncology Targets

The isoxazole scaffold is a prominent feature in many small molecule inhibitors designed to interfere with signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.[14][15] These compounds often achieve their anticancer effects by inducing apoptosis (programmed cell death).[14][16][17][18]

Heat Shock Protein 90 (Hsp90)

Hsp90 is an ATP-dependent molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins critical for tumor growth and survival (e.g., HER2, Raf-1, Akt).[19][20] Inhibition of Hsp90 leads to the simultaneous degradation of multiple oncogenic drivers, making it an attractive target for cancer therapy.

  • Mechanism of Action: Isoxazole-based compounds, such as VER-52296 (NVP-AUY922) , act as potent inhibitors of the Hsp90 N-terminal ATP-binding pocket.[19][21] By occupying this site, they prevent ATP hydrolysis, which is essential for the chaperone's function. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, resulting in cancer cell growth inhibition and apoptosis.[19][21] The design rationale for using an isoxazole was to "lock" the molecule into a conformation with a 100% hydrogen bond acceptor (the oxygen atom), which was hypothesized to be advantageous for binding.[20]

  • Quantitative Data:

CompoundAssayPotencyCell Line
VER-52296 (NVP-AUY922)Hsp90 FP BindingIC50 = 21 nM[19]N/A
VER-52296 (NVP-AUY922)Cell ProliferationGI50 (avg) = 9 nM[19]Various human cancer lines
Isoxazole Compound 5CytotoxicityIC50 = 14 µM[22]Cancer cells (unspecified)
Isoxazole Compound 5Hsp90 ExpressionReduces from 5.54 to 1.56 ng/mL[22]Cancer cells (unspecified)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[23] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated strategy to starve tumors of their blood supply.

  • Mechanism of Action: Several isoxazole-containing compounds have been developed as potent VEGFR-2 inhibitors.[23][24] They typically function by binding to the ATP-binding site within the kinase domain of the receptor, preventing its autophosphorylation and downstream signaling. This blockade of the angiogenesis pathway impairs the development of tumor vasculature, leading to reduced tumor growth and proliferation.[23] Studies have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[25]

  • Quantitative Data:

Compound SeriesTargetPotencyAnticancer Activity (HepG2)
Benzoxazole-Isoxazole Hybrid 12lVEGFR-2IC50 = 97.38 nM[25]IC50 = 10.50 µM[25]
Isoxazole-based Compound 11VEGFR-2IC50 = 0.19 µMIC50 = 11.52 µM (MDA)
Isoxazole-based Compound 14iVEGFR-2-IC50 = 3.22 µM[26]
Other Oncology Targets

The versatility of the isoxazole scaffold has led to its incorporation into inhibitors of numerous other cancer targets, including:

  • Poly (ADP-ribose) Polymerase (PARP): PARP enzymes are critical for DNA single-strand break repair.[27][28] Isoxazole-containing PARP inhibitors can induce synthetic lethality in cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations).

  • Tubulin Polymerization: Some isoxazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[14][16]

  • Aromatase: Steroidal isoxazoles have been developed as aromatase inhibitors for use in hormone-dependent breast cancers.[14]

III. Neurological & CNS Targets

Isoxazoles are increasingly being explored for their ability to modulate targets within the central nervous system (CNS), offering potential treatments for neurodegenerative diseases and psychiatric disorders.

AMPA Receptors

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory synaptic transmission in the brain and is crucial for processes like learning and memory.[3] Its dysfunction is implicated in various neurological and psychiatric conditions.

  • Mechanism of Action: The isoxazole scaffold is central to compounds that act as positive allosteric modulators (PAMs) of the AMPA receptor.[3][7] Unlike direct agonists, PAMs do not activate the receptor themselves but bind to a separate (allosteric) site. This binding enhances the receptor's response to the endogenous ligand, glutamate, by slowing receptor deactivation or desensitization.[29] This fine-tuning of synaptic transmission is a promising strategy for cognitive enhancement in diseases like Alzheimer's and Parkinson's, potentially avoiding the excitotoxicity associated with excessive direct agonism.[3][29]

  • Demonstrated Activity: Electrophysiological experiments using the patch-clamp technique are the gold standard for validating AMPA receptor modulators. Studies have shown that certain bis(isoxazole) derivatives are highly potent PAMs, capable of potentiating kainate-induced currents at concentrations as low as 10⁻¹¹ M.[3]

    DrugDiscoveryWorkflow cluster_0 Target Identification & Validation cluster_1 Lead Discovery & Optimization cluster_2 In Vitro Characterization cluster_3 In Vivo & Preclinical TID Identify Target (e.g., DHODH, COX-2) TVAL Validate Target's Role in Disease TID->TVAL HTS High-Throughput Screening TVAL->HTS SAR Structure-Activity Relationship (SAR) HTS->SAR LeadOpt Lead Optimization (Isoxazole Scaffold) SAR->LeadOpt EnzymeAssay Biochemical/ Enzymatic Assays LeadOpt->EnzymeAssay CellAssay Cell-Based Assays EnzymeAssay->CellAssay Confirm Cellular Activity PKPD Pharmacokinetics/ Pharmacodynamics CellAssay->PKPD Tox Toxicology Studies PKPD->Tox AnimalModels Animal Models of Disease Tox->AnimalModels

    General workflow for isoxazole-based drug discovery.

IV. Experimental Protocols & Methodologies

As a Senior Application Scientist, it is imperative to ground theoretical knowledge in robust, reproducible experimental practice. The following protocols are foundational for the initial characterization of novel isoxazole inhibitors against the targets discussed.

Protocol 1: In Vitro DHODH Enzymatic Inhibition Assay
  • Principle: This spectrophotometric assay measures the ability of a test compound to inhibit recombinant human DHODH. The enzyme's activity is monitored by the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of decrease in absorbance at 600-650 nm is proportional to DHODH activity.[4][30]

  • Methodology:

    • Reagent Preparation:

      • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

      • Prepare stock solutions: 10 mM Dihydroorotic acid (DHO) in DMSO, 2.5 mM DCIP in Assay Buffer, 10 mM Coenzyme Q10 (CoQ10) in DMSO.

      • Prepare a 10 mM stock of the isoxazole test compound in DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

    • Assay Setup (96-well plate):

      • To each well, add 2 µL of the test compound dilution (or DMSO for vehicle control).

      • Add 178 µL of recombinant human DHODH enzyme solution (e.g., 20 nM in Assay Buffer).

      • Incubate the plate at 25°C for 30 minutes to allow for inhibitor-enzyme binding.[4]

    • Reaction Initiation & Measurement:

      • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of ~500 µM DHO, ~200 µM DCIP, and ~100 µM CoQ10 in the final 200 µL reaction volume.[4][31]

      • Initiate the reaction by adding 20 µL of the reaction mix to each well.

      • Immediately measure the decrease in absorbance at 650 nm over 10-15 minutes using a microplate reader.[30]

    • Data Analysis:

      • Calculate the initial reaction velocity for each well.

      • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

      • Plot percent inhibition versus log[inhibitor] and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: In Vitro COX-2 Colorimetric Inhibition Assay
  • Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to PGG2, which is then reduced to PGH2. This reduction is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), resulting in a colored product that can be measured by absorbance at 590 nm.[1][32]

  • Methodology:

    • Reagent Preparation:

      • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

      • Prepare stock solutions: 10 mM Hematin in 0.1 M NaOH, 10 mM Arachidonic Acid in ethanol, 10 mM TMPD in DMSO.

      • Prepare a 10 mM stock of the isoxazole test compound (and a positive control like Celecoxib) in DMSO. Perform serial dilutions.

    • Assay Setup (96-well plate):

      • Add in order: 150 µL of Assay Buffer, 10 µL of Hematin, 10 µL of COX-2 enzyme solution.

      • Add 10 µL of the test compound dilution (or DMSO for vehicle control).

      • Pre-incubate at room temperature for 10 minutes to allow inhibitor binding.[1][33]

    • Reaction Initiation & Measurement:

      • Add 10 µL of TMPD and 10 µL of Arachidonic Acid to each well to start the reaction.[1]

      • Immediately measure the increase in absorbance at 590 nm over time (e.g., 2 minutes) in kinetic mode.[33]

    • Data Analysis:

      • Calculate the reaction rate from the linear portion of the absorbance vs. time plot.

      • Calculate the percentage of inhibition relative to the vehicle control.

      • Determine the IC50 value by plotting percent inhibition versus log[inhibitor].

Protocol 3: Cellular Viability Assessment (MTT Assay)
  • Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[34][35]

  • Methodology:

    • Cell Plating:

      • Seed cells (e.g., a human cancer cell line) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

      • Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of the isoxazole test compound in culture medium. Ensure the final DMSO concentration is non-toxic (typically <0.5%).

      • Remove the old medium and add 100 µL of medium containing the compound dilutions (or vehicle control) to the respective wells.

      • Incubate for the desired exposure period (e.g., 48-72 hours).[36]

    • MTT Incubation & Solubilization:

      • Add 10 µL of MTT labeling reagent (stock of 5 mg/mL in PBS, final concentration 0.5 mg/mL) to each well.[35]

      • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[35]

      • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

      • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[34]

    • Data Analysis:

      • Read the absorbance at a wavelength between 550-600 nm (e.g., 570 nm). A reference wavelength >650 nm can be used for background correction.[34]

      • Calculate the percentage of viability relative to the vehicle control.

      • Determine the GI50/IC50 value by plotting percent viability versus log[inhibitor].

V. Future Perspectives & Conclusion

The isoxazole scaffold continues to be a fertile ground for drug discovery. Its proven success in established drug classes provides a strong foundation for exploring novel therapeutic targets. Emerging areas of interest include the development of isoxazole-based covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and compounds targeting protein-protein interactions. The chemical tractability and favorable physicochemical properties of the isoxazole ring ensure its continued prominence in the medicinal chemist's toolkit.[1][30]

This guide has outlined the mechanistic basis for the interaction of isoxazole compounds with a diverse set of validated therapeutic targets in inflammation, oncology, and neuroscience. By understanding the underlying causality and employing robust experimental methodologies, researchers can continue to leverage this privileged scaffold to develop the next generation of innovative medicines.

References

A comprehensive list of all sources cited in this guide is provided below.

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An In-depth Technical Guide to the Discovery and History of Novel Phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenolic scaffold, a hydroxyl group appended to an aromatic ring, represents one of the most enduring and versatile structural motifs in chemical science. Its journey spans from a crude 19th-century antiseptic to a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of novel phenol derivatives, designed for the practicing researcher and drug development professional. We will traverse the foundational synthetic reactions that first unlocked the potential of this scaffold, such as the Kolbe-Schmitt and Reimer-Tiemann reactions, and progress to the sophisticated palladium-catalyzed cross-coupling methods that define contemporary synthesis. The narrative emphasizes the causality behind experimental choices and the mechanistic underpinnings of these transformations. Furthermore, we delve into the critical applications of these derivatives in drug discovery, examining their roles as antioxidants, anti-inflammatory agents, and kinase inhibitors from a mechanistic standpoint. Detailed protocols, comparative data, and workflow visualizations are provided to serve as a practical resource for laboratory application.

Introduction: The Enduring Legacy of the Phenolic Scaffold

The history of phenol is inextricably linked with the birth of modern medicine. First isolated in impure form from coal tar in 1834 by Friedlieb Ferdinand Runge, it was initially termed "Karbolsäure" (carbolic acid)[1]. Its profound impact came in the 1860s when British surgeon Joseph Lister, building upon the principles of germ theory, began using phenol as a surgical antiseptic to sterilize instruments and clean wounds[2][3][4]. This pioneering application drastically reduced surgical infections and ushered in the era of antiseptic surgery[2][5].

Chemically, the power of the phenol scaffold lies in the unique properties of the hydroxyl (-OH) group. It renders the compound weakly acidic, allowing for deprotonation to form a highly nucleophilic phenoxide ion. This negative charge is delocalized into the aromatic ring, activating it towards electrophilic aromatic substitution, primarily at the ortho and para positions[6]. This inherent reactivity became the launchpad for the development of a vast library of derivatives with tailored properties. Phenol and its derivatives are now indispensable in producing everything from polymers and detergents to a multitude of pharmaceutical drugs[1][7]. This guide will illuminate the key synthetic milestones and therapeutic applications that have cemented the phenol derivative as a privileged structure in drug discovery.

Foundational Synthetic Methodologies: Early Innovations in Phenol Derivatization

The initial forays into modifying the phenol structure were characterized by electrophilic aromatic substitution reactions that exploited the activated nature of the phenoxide ion. Two such reactions, the Kolbe-Schmitt and Reimer-Tiemann reactions, became foundational methods for introducing carboxyl and formyl groups, respectively, paving the way for widely used therapeutics.

The Kolbe-Schmitt Reaction: A Gateway to Salicylates

Named after Hermann Kolbe and Rudolf Schmitt, this carboxylation reaction is a cornerstone of industrial organic synthesis[8]. The process involves the nucleophilic addition of a phenoxide ion to carbon dioxide, a weak electrophile[8][9]. The phenoxide's enhanced reactivity compared to phenol is critical for the reaction's success[10]. The reaction is typically performed by heating sodium phenoxide with CO2 under pressure (100 atm, 125 °C), followed by acidification to yield salicylic acid (2-hydroxybenzoic acid)[8][11].

The ortho-selectivity is a key feature, often attributed to the formation of a chelated intermediate involving the sodium ion, CO2, and the phenoxide oxygen. This reaction's most famous application is the synthesis of salicylic acid, the direct precursor to acetylsalicylic acid, commonly known as aspirin[9][10][11].

Kolbe_Schmitt_Workflow phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation naoh NaOH intermediate Unstable Intermediate phenoxide->intermediate Electrophilic Attack co2 CO2 (125°C, 100 atm) co2->intermediate salicylate Sodium Salicylate intermediate->salicylate Rearrangement proton_shift Proton Shift product Salicylic Acid salicylate->product Acidification acid H2SO4 / Acid acid->product

Caption: Workflow of the Kolbe-Schmitt Reaction.

  • Phenoxide Formation: In a round-bottom flask, dissolve phenol in an aqueous solution of sodium hydroxide (NaOH). The base deprotonates the phenol to form sodium phenoxide[9][10].

  • Drying: Remove the water under reduced pressure to obtain dry sodium phenoxide powder. This step is critical as the presence of water can interfere with the subsequent carboxylation.

  • Carboxylation: Transfer the dry sodium phenoxide to a high-pressure autoclave. Heat the vessel to 125°C and introduce carbon dioxide (CO2) gas under a pressure of approximately 100 atmospheres[8]. Maintain these conditions for several hours.

  • Intermediate Formation: The phenoxide attacks the CO2, leading to the formation of sodium salicylate[9].

  • Acidification: After cooling and releasing the pressure, dissolve the resulting solid in water. Slowly add a strong acid, such as sulfuric acid (H2SO4), until the solution is acidic.

  • Isolation: Salicylic acid, being less soluble in acidic water, will precipitate out. Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry. Recrystallization from hot water can be performed for further purification.

The Reimer-Tiemann Reaction: Ortho-Formylation

Discovered by Karl Reimer and Ferdinand Tiemann, this reaction is a reliable method for the ortho-formylation of phenols, converting them into hydroxybenzaldehydes[6][12]. A classic example is the conversion of phenol to salicylaldehyde[6][13]. The reaction proceeds by treating the phenol with chloroform (CHCl3) in the presence of a strong base, like NaOH[14].

The key reactive species is dichlorocarbene (:CCl2), an electron-deficient electrophile[6][13]. It is generated in situ by the alpha-elimination of the chloroform carbanion, which is formed upon deprotonation of chloroform by the hydroxide base[14][15]. The highly nucleophilic phenoxide ion then attacks the dichlorocarbene, leading to the formation of an intermediate that, after hydrolysis, yields the final aldehyde product[6]. The reaction favors ortho-substitution, a selectivity driven by the interaction between the electron-rich phenoxide and the electron-deficient carbene[6][13].

  • Reaction Setup: Dissolve phenol in an aqueous solution of sodium hydroxide (e.g., 10-40%) in a flask equipped with a reflux condenser and a dropping funnel[15]. This creates the sodium phenoxide in situ.

  • Addition of Chloroform: Heat the solution to approximately 60-70°C. Add chloroform (CHCl3) dropwise to the vigorously stirred solution over a period of about one hour[15]. The reaction can be exothermic, so controlled addition is necessary[6].

  • Reflux: After the addition is complete, continue to stir the mixture at reflux for several hours to ensure the reaction goes to completion. The solution will typically become a dark, thick mass.

  • Removal of Excess Chloroform: After the reflux period, remove the excess chloroform by steam distillation.

  • Acidification: Cool the remaining reaction mixture and acidify it with a suitable acid (e.g., dilute H2SO4 or HCl) to a pH of 4-5[15]. This step protonates the phenoxide and hydrolyzes the intermediate to yield salicylaldehyde.

  • Extraction and Purification: The salicylaldehyde, along with some para-isomer and unreacted phenol, can be isolated by steam distillation. The ortho-isomer (salicylaldehyde) is steam volatile, while the para-isomer is not. Further purification can be achieved by extraction with an organic solvent like ethyl acetate, followed by column chromatography[15].

The Modern Era: Palladium-Catalyzed Cross-Coupling Reactions

While foundational reactions provided access to simple derivatives, the development of palladium-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of complex molecules, including novel phenol derivatives. These methods allow for the precise and efficient formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under relatively mild conditions, offering unprecedented control over molecular architecture[16][17].

Suzuki-Miyaura Coupling: Constructing Biaryl Phenols

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C-C bonds, particularly for synthesizing biaryl compounds[18]. Its utility stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the organoboron reagents (boronic acids or esters)[19]. For synthesizing biphenols, this reaction typically couples an aryl halide (or triflate) with a phenylboronic acid in the presence of a palladium catalyst and a base. This method is highly modular and has been adapted for enantioselective synthesis to create axially chiral biphenols, which are important in catalysis and materials science[18][20].

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex Oxidative Addition pd_b_complex Ar-Pd(II)-Ar'(L2) pd2_complex->pd_b_complex Transmetalation pd_b_complex->pd0 Reductive Elimination product Ar-Ar' pd_b_complex->product aryl_halide Ar-X aryl_halide->pd0 boronic_acid Ar'-B(OR)2 boronic_acid->pd2_complex base Base (e.g., K2CO3) base->boronic_acid

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

  • Reactant Preparation: To a Schlenk flask under an inert atmosphere (e.g., argon), add the o-bromophenol (1.0 equiv), o-hydroxyphenylboronic acid (1.3 equiv), a base such as potassium carbonate (K2CO3, 4 equiv), and the palladium catalyst (e.g., Pd/C, 2 mol %)[21].

  • Solvent Addition: Add a suitable solvent, such as degassed water or a toluene/water mixture. The use of water as a solvent is a green chemistry advantage of this reaction[21].

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for several hours (e.g., 2.5-16 hours). For less reactive aryl bromides, microwave irradiation at higher temperatures (e.g., 150°C) can significantly accelerate the reaction[21].

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Acidify the aqueous layer with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired 2,2'-biphenol product[19].

Buchwald-Hartwig Amination: Forging C-N Bonds

Developed concurrently by the groups of Stephen Buchwald and John Hartwig, this reaction has become the premier method for synthesizing aryl amines from aryl halides (or triflates) and primary or secondary amines[17][22]. It overcomes the limitations of older methods, which often required harsh conditions and had limited scope[17]. While the direct coupling of phenols is less common, they can be easily converted to more reactive aryl triflates, which are excellent substrates for this reaction. The catalyst system typically consists of a palladium precursor and a sterically hindered phosphine ligand, which is crucial for facilitating the reductive elimination step[17][23].

  • Catalyst Pre-formation (Optional): In a glovebox or under an inert atmosphere, pre-form the active Pd(0) catalyst by mixing a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) with a suitable phosphine ligand (e.g., BINAP) in an anhydrous, aprotic solvent like toluene or dioxane[24].

  • Reaction Setup: To a dry reaction vessel, add the aryl halide or triflate (1.0 equiv), the amine (1.1-1.5 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaO-t-Bu)[24].

  • Reaction Execution: Add the solvent and the pre-formed catalyst solution (or add the palladium source and ligand directly). Seal the vessel and heat the mixture to 80-110°C for the required time (typically 12-24 hours), monitoring progress by an appropriate analytical method.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Isolation and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over a suitable drying agent (e.g., MgSO4), and concentrate it in vacuo. The crude product is then purified, typically by flash column chromatography on silica gel.

Synthetic Method Transformation Key Reagents Advantages Limitations
Kolbe-Schmitt Phenol → Salicylic AcidPhenoxide, CO2, High P/TIndustrially scalable, good ortho-selectivityHarsh conditions (high T/P), limited substrate scope
Reimer-Tiemann Phenol → SalicylaldehydePhenoxide, CHCl3, BaseGood for ortho-formylationUse of toxic chloroform, moderate yields, side products
Suzuki-Miyaura Ar-X + Ar'-B(OR)2 → Ar-Ar'Pd catalyst, Base, Boronic acidMild conditions, high functional group tolerance, stable reagentsResidual palladium concerns, cost of some boronic acids
Buchwald-Hartwig Ar-X + R2NH → Ar-NR2Pd catalyst, Phosphine ligand, BaseBroad scope for amines and aryl halides, mild conditionsLigand sensitivity, cost of catalyst systems

Phenol Derivatives in Drug Discovery: A Mechanistic Perspective

The utility of phenol derivatives in drug development stems from the hydroxyl group's ability to engage in crucial molecular interactions, such as hydrogen bonding, and its capacity to modulate the electronic properties of the aromatic ring. This has led to their deployment in diverse therapeutic areas[7][25].

Antioxidant Activity: Scavenging Free Radicals

Many phenolic compounds are potent antioxidants, protecting against oxidative stress by neutralizing reactive oxygen species (ROS)[26][27]. Their antioxidant action is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby quenching it[28][29]. The resulting phenoxyl radical is stabilized by resonance, making the parent phenol an effective radical scavenger. The antioxidant capacity is influenced by the number and position of hydroxyl groups and other substituents on the ring[29][30].

The primary mechanisms include:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen to a radical (R•), neutralizing it and forming a stable phenoxyl radical (ArO•)[28][29].

  • Single Electron Transfer (SET): The phenol can donate an electron to a radical, followed by proton loss, to achieve the same overall effect[28].

Anti-inflammatory Agents: COX Enzyme Inhibition

Inflammation is a biological response often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes (COX-1 and COX-2). Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Phenol derivatives have been developed as effective anti-inflammatory agents that target the COX pathway[31][32][33]. For instance, the phenol derivative isopropyl vanillate has been shown to exert its anti-inflammatory effect primarily through the selective inhibition of COX-2[31]. The phenolic hydroxyl group can form a critical hydrogen bond within the active site of the COX enzyme, preventing the substrate, arachidonic acid, from binding and being converted into pro-inflammatory prostaglandins.

COX_Inhibition_Pathway stimuli Inflammatory Stimuli (e.g., Injury, Pathogen) pla2 Phospholipase A2 stimuli->pla2 activates membrane Cell Membrane Phospholipids aa Arachidonic Acid (AA) membrane->aa releases cox COX-1 / COX-2 Enzymes aa->cox substrate pgs Prostaglandins (PGs) cox->pgs synthesizes inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation mediates phenol_drug Phenolic COX Inhibitor phenol_drug->cox Inhibits

Caption: Simplified pathway of COX inhibition by phenol derivatives.

Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cell signaling pathways, and their deregulation is a hallmark of many cancers[34]. Kinase inhibitors have become a major class of targeted cancer therapies. The phenolic hydroxyl group is a key pharmacophore in many small molecule kinase inhibitors. It can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with the "hinge region" of the kinase ATP-binding pocket. This interaction mimics the hydrogen bonding of the adenine portion of ATP, effectively blocking the enzyme's activity and shutting down downstream oncogenic signaling pathways like PI3K/Akt and MAPK/ERK[35][36][37][38]. Natural polyphenols and their derivatives are extensively studied for their ability to target various tyrosine kinases involved in carcinogenesis[34][38].

Conclusion: The Future of Phenol Derivatives

From its humble beginnings as carbolic acid, the phenol scaffold has demonstrated remarkable adaptability and enduring relevance. The evolution of synthetic chemistry, from high-pressure carboxylation to precision-guided, palladium-catalyzed cross-couplings, has continuously expanded our ability to craft novel phenol derivatives with exquisite control. These compounds are no longer just bulk chemicals but are at the forefront of drug discovery, providing key pharmacophoric features to combat a range of human diseases, including inflammation and cancer. As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the development of next-generation phenol derivatives will undoubtedly continue to be a fruitful and exciting area of research, promising new therapeutics with enhanced potency and selectivity.

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Methodological & Application

Synthesis protocol for 4-Chloro-2-(isoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Chloro-2-(isoxazol-5-yl)phenol

Abstract

This application note provides a detailed, two-stage protocol for the synthesis of this compound, a valuable heterocyclic intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The described methodology is based on established principles of isoxazole synthesis, beginning with the formation of a key enaminone intermediate from 2'-hydroxy-5'-chloroacetophenone, followed by a cyclocondensation reaction with hydroxylamine. The protocol emphasizes mechanistic understanding, operational safety, and robust purification techniques to ensure high purity of the final compound.

Introduction and Scientific Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a desirable moiety in drug design. This compound, in particular, serves as a critical building block for compounds targeting a range of biological pathways.[1]

The synthetic strategy outlined herein leverages a reliable and well-documented approach to constructing the isoxazole ring: the reaction of a 1,3-dicarbonyl equivalent with hydroxylamine.[4][5][6] Our protocol first creates an α,β-unsaturated enaminone, which serves as a masked 1,3-dicarbonyl system. This intermediate is then reacted with hydroxylamine hydrochloride in an acid-catalyzed cyclization and dehydration sequence to yield the final aromatic heterocycle. This method was chosen for its high efficiency and control over regioselectivity.

Overall Synthetic Scheme

The two-stage synthesis transforms a commercially available substituted acetophenone into the target phenol derivative.

G cluster_0 Stage 1: Enaminone Formation cluster_1 Stage 2: Isoxazole Cyclization A 2'-Hydroxy-5'-chloroacetophenone C (E)-1-(5-chloro-2-hydroxyphenyl)-3- (dimethylamino)prop-2-en-1-one (Enaminone Intermediate) A->C Toluene, Reflux B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) E This compound (Final Product) C->E Acetic Acid, Reflux D Hydroxylamine Hydrochloride (NH2OH·HCl)

Caption: Overall two-stage reaction scheme.

Detailed Experimental Protocol

Safety Precaution: This protocol involves the use of hazardous materials, including flammable solvents and corrosive acids. All steps must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Stage 1: Synthesis of (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Rationale: This step utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to react with the methyl ketone of the starting material. DMF-DMA serves as a one-carbon electrophile, installing a vinylogous dimethylamino group and forming the enaminone intermediate, which is the necessary precursor for isoxazole ring formation.

Materials & Reagents:

  • 2'-Hydroxy-5'-chloroacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene, anhydrous

  • Hexanes

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2'-Hydroxy-5'-chloroacetophenone (1.0 eq).

  • Add anhydrous toluene (approx. 5 mL per gram of acetophenone).

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 110-115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting yellow solid by vacuum filtration.

  • Wash the solid with cold hexanes (2 x 20 mL) to remove residual toluene and unreacted DMF-DMA.

  • Dry the product under vacuum. The enaminone intermediate is typically used in the next step without further purification.

Stage 2: Synthesis of this compound

Rationale: The enaminone intermediate is reacted with hydroxylamine hydrochloride. The reaction proceeds via an initial Michael addition of the hydroxylamine to the enaminone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to form the stable aromatic isoxazole ring.[2][4] Glacial acetic acid serves as both the solvent and the acid catalyst.

Materials & Reagents:

  • (E)-1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (from Stage 1)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Glacial acetic acid

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a 250 mL round-bottom flask, dissolve the enaminone intermediate (1.0 eq) in glacial acetic acid (approx. 8 mL per gram of enaminone).

  • Add hydroxylamine hydrochloride (1.2 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 118-120 °C) for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice water (approx. 100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Stage 3: Purification

Rationale: The crude product often contains minor impurities. Column chromatography is an effective method for isolating the target compound to a high degree of purity.

Procedure:

  • Prepare a slurry of silica gel in a hexane/ethyl acetate mixture (e.g., 9:1 v/v).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed sample onto the top of the column.

  • Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Quantitative Data and Characterization

The following table provides representative quantities for this synthesis.

ParameterValue
Stage 1: Starting Material
2'-Hydroxy-5'-chloroacetophenone10.0 g (58.6 mmol)
N,N-Dimethylformamide dimethyl acetal10.5 g (88.0 mmol)
Stage 2: Starting Material
Enaminone Intermediate~13.2 g (58.6 mmol)
Hydroxylamine Hydrochloride4.89 g (70.4 mmol)
Final Product
Expected Yield 8.0 - 9.5 g (70-80%)
Appearance Off-white to pale yellow solid
Molecular Formula C₉H₆ClNO₂[7]
Molecular Weight 195.61 g/mol [7]

Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic aromatic proton signals for the substituted phenol ring and distinct signals for the protons on the isoxazole ring.

  • ¹³C NMR: Expect signals corresponding to the nine unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Expect a molecular ion peak [M]+ corresponding to the calculated mass, along with a characteristic [M+2]+ peak due to the chlorine isotope.

  • FT-IR: Expect a broad peak for the phenolic -OH group and characteristic peaks for C=C, C=N, and C-O stretching of the aromatic and heterocyclic rings.

Experimental Workflow Visualization

G A 1. Charge Reactor (Acetophenone, Toluene, DMF-DMA) B 2. Reflux (4-6h) ~115 °C A->B Heat C 3. Cool & Precipitate (Ice Bath) B->C TLC Monitoring D 4. Filter & Wash (Hexanes) C->D E 5. Dry Intermediate D->E F 6. Dissolve Intermediate (Acetic Acid) E->F Stage 2 Start G 7. Add NH2OH·HCl F->G H 8. Reflux (3-5h) ~120 °C G->H Heat I 9. Quench (Pour into Ice Water) H->I TLC Monitoring J 10. Liquid-Liquid Extraction (Ethyl Acetate) I->J K 11. Wash Organic Layer (H2O, NaHCO3, Brine) J->K L 12. Dry & Concentrate K->L M 13. Purify by Column Chromatography L->M Crude Product N 14. Isolate & Dry Final Product M->N

Sources

Application Notes and Protocols for the Characterization of 4-Chloro-2-(isoxazol-5-yl)phenol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[1][2] This guide provides a comprehensive framework for the characterization of novel isoxazole-containing compounds as kinase inhibitors, using 4-Chloro-2-(isoxazol-5-yl)phenol as a representative example. While the specific kinase targets of this particular compound are not extensively documented in public literature, the methodologies described herein provide a robust roadmap for its evaluation.[3][4] This document outlines detailed protocols for in vitro biochemical assays to determine inhibitory potency and selectivity, as well as cell-based assays to assess activity in a physiological context. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery process.

Introduction: The Rationale for Investigating Isoxazole Derivatives as Kinase Inhibitors

The protein kinase family, comprising over 500 members in the human genome, represents one of the most important classes of drug targets.[5] Kinase inhibitors have revolutionized the treatment of various cancers and other diseases. The isoxazole ring is a versatile pharmacophore that can engage in various non-covalent interactions within the ATP-binding pocket of kinases, making it an attractive starting point for the design of novel inhibitors.[6][7] Several isoxazole derivatives have been successfully developed as potent and selective kinase inhibitors, targeting kinases such as EGFR, VEGFR2, and others.[7][8]

This application note will guide the researcher through a logical, multi-step process to evaluate the potential of a novel compound, this compound, as a kinase inhibitor. The workflow is designed to first establish its biochemical potency and selectivity, and then to validate its activity in a cellular context.

Biochemical Characterization: Determining Potency, Selectivity, and Mechanism of Action

The initial characterization of a potential kinase inhibitor involves direct measurement of its effect on the enzymatic activity of purified kinases.

In Vitro Kinase Activity Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor. A common and robust method for determining IC50 is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[9][10]

Protocol 1: Luminescence-Based In Vitro Kinase Assay

This protocol is designed to determine the IC50 value of this compound against a hypothetical target kinase (e.g., a receptor tyrosine kinase like EGFR).

Materials:

  • Purified recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • This compound (stock solution in DMSO)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in kinase assay buffer. Include a DMSO-only vehicle control.

  • Plate Setup: Add 1 µL of the diluted inhibitor or vehicle to the appropriate wells of the assay plate.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase reaction buffer. Add 2 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.[11][12]

  • Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the linear range of the reaction.

  • Reaction Stoppage and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[10]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

To be a viable drug candidate, a kinase inhibitor should ideally exhibit selectivity for its intended target(s) to minimize off-target effects.[5][13] Selectivity is assessed by screening the compound against a broad panel of kinases.[14][15]

Workflow for Kinase Selectivity Profiling:

  • Primary Screen: Test this compound at a single, high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >300).[13][16]

  • Hit Identification: Identify kinases that show significant inhibition (e.g., >70%) at this concentration.

  • IC50 Determination: For the identified "hits," perform full dose-response curves as described in Protocol 1 to determine their respective IC50 values.[13]

Data Presentation: The results of the selectivity screen should be summarized in a table.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Kinase A (Hypothetical Target)256
Kinase B85012
Kinase C>10,00025
Kinase D1504
Kinase E>10,00018
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.

dot

cluster_workflow Biochemical Assay Workflow start Start: Compound Dilution plate_setup Plate Setup: Add Compound start->plate_setup enzyme_add Add Kinase/Substrate Mix plate_setup->enzyme_add pre_incubate Pre-incubation (15 min) enzyme_add->pre_incubate atp_add Initiate Reaction (Add ATP) pre_incubate->atp_add reaction Kinase Reaction (60 min) atp_add->reaction stop_reaction Stop Reaction & Deplete ATP reaction->stop_reaction signal_gen Generate Luminescent Signal stop_reaction->signal_gen readout Read Luminescence signal_gen->readout analysis Data Analysis (IC50) readout->analysis

Caption: Workflow for in vitro kinase activity assay.

Cell-Based Characterization: Assessing Target Engagement and Functional Outcomes

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential to understand how a compound behaves in a more complex biological environment.[17][18] These assays can confirm that the inhibitor can penetrate the cell membrane, engage its target, and produce a functional downstream effect.

Cellular Target Engagement: Measuring Downstream Substrate Phosphorylation

A key step in validating a kinase inhibitor is to demonstrate that it can inhibit the phosphorylation of a known downstream substrate of the target kinase within a cell.[19] For a hypothetical EGFR inhibitor, this could be the phosphorylation of ERK.

Protocol 2: Western Blotting for Phospho-Substrate Levels

Materials:

  • Cancer cell line with active target kinase signaling (e.g., A549 cells for EGFR)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Re-probing: Strip the membrane and re-probe with antibodies for the total substrate and a loading control (e.g., actin) to ensure equal protein loading.

Data Analysis: Quantify the band intensities for the phosphorylated and total protein. A dose-dependent decrease in the ratio of phosphorylated to total substrate indicates cellular target engagement.

dot

cluster_pathway Hypothetical Signaling Pathway (EGFR) ligand Ligand (EGF) egfr EGFR ligand->egfr ras Ras egfr->ras inhibitor This compound inhibitor->egfr raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation

Caption: Simplified hypothetical EGFR signaling pathway.

Functional Cellular Assay: Measuring Anti-proliferative Activity

A key functional outcome of inhibiting a kinase involved in cell growth is the reduction of cell proliferation or viability.

Protocol 3: Cell Viability Assay

Materials:

  • Cancer cell line dependent on the target kinase

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.

Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide provides a foundational set of protocols for the initial characterization of this compound as a potential kinase inhibitor. By systematically determining its in vitro potency and selectivity, followed by confirmation of its cellular activity, researchers can build a comprehensive profile of this compound. Positive results from these assays would warrant further investigation, including more advanced mechanism of action studies (e.g., competition binding assays), pharmacokinetic profiling, and in vivo efficacy studies in relevant disease models. The methodologies outlined here are broadly applicable to the evaluation of any novel small molecule kinase inhibitor, providing a clear and logical path from initial hit to a validated lead compound.

References

  • Bamborough, P., et al. (2011). Fragment-based discovery of a new class of highly potent and selective Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7177-7181. [Link]
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening, 10(8), 652-666. [Link]
  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1773-1789. [Link]
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Mali, D., et al. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]
  • Mand, A. M., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 10(6), e0129489. [Link]
  • Głowacka, I. E., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 24(13), 10892. [Link]
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. [Link]
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
  • Warda, E. T., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic & Medicinal Chemistry, 28(21), 115674. [Link]
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
  • J&K Scientific. (n.d.). This compound.
  • Singh, P., et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Current Bioactive Compounds, 18(11), 79-92. [Link]
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • Janning, P., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8769. [Link]
  • Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6086. [Link]
  • Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6086. [Link]
  • Sharma, A., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 16(2), 534-558. [Link]
  • Shreaz, S., et al. (2013). Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes. Journal of Materials Science and Chemical Engineering, 1(5), 1-11. [Link]
  • MolPort. (n.d.). Compound 4-chloro-2-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol.
  • MolPort. (n.d.). Compound 4-chloro-2-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol.
  • Li, Y., et al. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1586-1596. [Link]
  • MolPort. (n.d.). Compound 4-chloro-2-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol.

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Application of 4-Chloro-2-(isoxazol-5-yl)phenol in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Application of 4-Chloro-2-(isoxazol-5-yl)phenol in Preclinical Cancer Research

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective application of this compound in the field of oncology. While direct literature on the anticancer properties of this specific molecule is emerging, this guide synthesizes the broader knowledge of the isoxazole scaffold's role in oncology to propose a robust framework for its investigation.[1][2]

The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer activity.[1][2] These derivatives have been shown to modulate a variety of oncogenic pathways, including the inhibition of tubulin polymerization, disruption of STAT3 signaling, and induction of apoptosis.[3][4][5] This guide will, therefore, treat this compound as a novel investigational compound within this promising class of molecules and provide detailed protocols for its comprehensive in vitro evaluation.

Hypothesized Mechanisms of Action

Based on the established activities of structurally related isoxazole derivatives, we can postulate several plausible mechanisms through which this compound might exert anticancer effects. These hypotheses form the basis for the experimental protocols outlined in the subsequent sections.

  • Inhibition of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[6][7] Several isoxazole-containing compounds have been identified as potent STAT3 inhibitors.[4][7] It is hypothesized that this compound may bind to the SH2 domain of STAT3, preventing its dimerization, nuclear translocation, and transcriptional activity.[7][8]

  • Disruption of Microtubule Dynamics: Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division.[9] The isoxazole scaffold is present in compounds that are known to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][9][10][11] this compound could potentially act as a tubulin polymerization inhibitor, disrupting microtubule dynamics and inducing mitotic catastrophe.

Proposed STAT3 Signaling Inhibition Pathway

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation STAT3_dimer STAT3 (dimer) STAT3_mono->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Compound This compound Compound->STAT3_dimer Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Cytokine Cytokine Cytokine->Receptor MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of Compound Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_24_72h Incubate for 24-72 hours Treat_Cells->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Replace the medium with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [12]6. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [13] Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS. [14]3. Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). [14]4. Incubation: Incubate for 15 minutes at room temperature in the dark. [14]5. Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour. [14]

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [15][16] Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). [17]4. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Western Blot Analysis for Mechanistic Studies

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in the hypothesized signaling pathways. [18][19][20] Protocol:

  • Protein Extraction: Treat cells with the compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • STAT3 Signaling: anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Cyclin D1. [6] * Tubulin Polymerization/Apoptosis: anti-α-tubulin, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax.

    • Loading Control: anti-β-actin or anti-GAPDH.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation and Interpretation

Quantitative data should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Cancer Type Incubation Time (h) IC50 (µM)
MCF-7 Breast Cancer 24 Value
48 Value
72 Value
A549 Lung Cancer 24 Value
48 Value
72 Value
HCT116 Colon Cancer 24 Value
48 Value
72 Value

Note: Values are to be determined experimentally.

Table 2: Apoptosis Induction in a Representative Cancer Cell Line

Treatment % Viable Cells % Early Apoptotic Cells % Late Apoptotic/Necrotic Cells
Vehicle Control Value Value Value
Compound (IC50) Value Value Value

Note: Values are to be determined experimentally via Annexin V/PI staining.

Expected Results and Interpretation:

  • MTT Assay: A dose- and time-dependent decrease in cell viability is expected for an active compound. The IC50 values will quantify its potency.

  • Apoptosis Assay: An increase in the percentage of Annexin V-positive cells will indicate that the compound induces apoptosis.

  • Cell Cycle Analysis: Accumulation of cells in the G2/M phase would suggest interference with microtubule dynamics, while an increase in the sub-G1 population is indicative of apoptosis.

  • Western Blot:

    • A decrease in the levels of p-STAT3, Bcl-2, and Cyclin D1 would support the inhibition of the STAT3 pathway. [6] * An increase in cleaved PARP and cleaved Caspase-3, along with an altered Bax/Bcl-2 ratio, would confirm the induction of apoptosis.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. 2021-10-05.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science.
  • Isoxazole derivatives as anticancer agents. ChemicalBook. 2024-03-04.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • MTT assay protocol. Abcam.
  • Cell Viability Assays. NCBI Bookshelf. 2013-05-01.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
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  • Assaying cell cycle st
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online.
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  • How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect. 2020-02-24.
  • Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. MDPI.
  • Network pharmacology and experimental insights into STAT3 inhibition by novel isoxazole derivatives of piperic acid in triple neg
  • An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degrad
  • Chemical structures of some tubulin polymerization inhibitors containing.
  • Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiprolifer
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  • Assessing Specificity of Anticancer Drugs In Vitro. PMC. 2016-03-23.
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  • Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. PubMed. 2024-02-14.
  • An Isoxazoloquinone Derivative Inhibits Tumor Growth by Targeting STAT3 and Triggering Its Ubiquitin-Dependent Degradation.
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  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e]t[1][12][17]riazepine Derivatives and Potential Inhibitors of Protein Kinase C.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. 2022-07-07.
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Experimental design for testing 4-Chloro-2-(isoxazol-5-yl)phenol bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Design for Elucidating the Bioactivity of 4-Chloro-2-(isoxazol-5-yl)phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive experimental framework for the initial bioactivity screening and mechanism-of-action studies of the novel compound, this compound. The structural composition of this molecule, featuring a chlorinated phenol ring linked to an isoxazole moiety, suggests a high potential for diverse pharmacological activities. Phenolic compounds are well-regarded for their antioxidant and cytotoxic properties, while the isoxazole ring is a key pharmacophore in numerous approved drugs, including anti-inflammatory and anticancer agents.[1][2][3] This guide presents a tiered, logical workflow, beginning with broad cytotoxicity profiling and progressing to targeted enzymatic and cellular assays to probe specific hypotheses related to anticancer and anti-inflammatory activities. The protocols herein are designed to be self-validating, incorporating essential controls and detailed rationales for each experimental step, empowering researchers to generate robust and interpretable data.

Introduction: Rationale for Bioactivity Screening

The compound this compound is a synthetic molecule whose biological properties are not extensively documented. However, a structural analysis provides a strong rationale for a systematic investigation.

  • The Isoxazole Scaffold: This five-membered heterocycle is a privileged structure in medicinal chemistry. It is present in drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, highlighting its potential to interact with key enzymatic targets.[1] Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]

  • The Phenol Moiety: Phenolic compounds are a major class of secondary metabolites known for a variety of bioactivities, most notably as antioxidants and cytotoxic agents against cancer cells.[2][6] The hydroxyl group can act as a hydrogen bond donor/acceptor, facilitating interactions with biological macromolecules.

  • Halogenation (Chloro- group): The presence of a chlorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its ability to cross cell membranes and influence its binding affinity to target proteins.

This combination of structural motifs justifies a hypothesis-driven screening approach to uncover the compound's therapeutic potential. Our proposed workflow is designed to efficiently identify primary bioactivity and guide subsequent, more focused mechanistic studies.[7][8]

A Phased Approach to Bioactivity Characterization

A successful screening campaign begins with broad, high-level questions and progressively narrows the focus based on empirical data.[9][10] We propose a three-phase workflow: Initial Profiling, Hypothesis-Driven Investigation, and Target-Specific Mechanistic Studies.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Hypothesis-Driven Investigation cluster_2 Phase 3: Mechanistic Studies A Compound Preparation (Solubility, Stability Testing) B General Cytotoxicity Screening (e.g., MTT & LDH Assays) on Cancer & Normal Cell Lines A->B C Selective Cytotoxicity Observed in Cancer Cells? B->C D Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) C->D Yes E Anti-inflammatory Pathway (COX Enzyme Inhibition Assay) C->E No / Low Cytotoxicity F Pathway Analysis (Reporter Gene Assay, e.g., NF-κB) D->F G Enzyme Kinetics (IC50, Mode of Inhibition) E->G H Target Deconvolution (Receptor Binding, etc.) F->H G->H

Caption: Phased experimental workflow for characterizing this compound.

Phase 1: Preliminary Bioactivity Screening - Cytotoxicity

The foundational step in evaluating any new compound is to determine its effect on cell viability.[11] This provides a therapeutic window and directs further investigation. We recommend parallel screening using two mechanistically distinct assays to ensure data robustness.

Rationale for Assay Selection
  • MTT Assay: This colorimetric assay measures the metabolic activity of a cell population. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. It is a reliable indicator of overall cell health and proliferation.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium.[12][13] It is a direct measure of plasma membrane integrity and serves as a marker for cytotoxicity and cell lysis.[14] Running this in parallel with the MTT assay helps distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.

Protocol: General Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer and non-cancerous cell lines.

Cell Line Panel (Suggested):

Cell Line Type Rationale
A549 Lung Carcinoma Common model for solid tumors.
MCF-7 Breast Adenocarcinoma Represents hormone-responsive cancers.
HepG2 Hepatocellular Carcinoma Important for assessing potential liver toxicity.

| HEK293 | Human Embryonic Kidney | Common "normal" cell line for baseline toxicity. |

Protocol Steps:

  • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include the following critical controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Untreated Control: Cells in culture medium only.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Assay Execution:

    • For MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read the absorbance at 570 nm.[11]

    • For LDH Assay: Carefully transfer a portion of the supernatant to a new plate. Add the LDH reaction mixture and incubate for 30 minutes. Measure absorbance at 490 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability (MTT) or cytotoxicity (LDH) relative to the vehicle control. Plot the results against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Hypothetical Data Presentation:

Compound Cell Line MTT IC50 (µM) LDH IC50 (µM)
This compound A549 8.5 ± 1.2 15.2 ± 2.1
MCF-7 12.3 ± 2.5 25.1 ± 3.8
HepG2 45.7 ± 5.1 > 100
HEK293 78.2 ± 6.9 > 100

| Doxorubicin (Control) | A549 | 0.2 ± 0.05 | 0.5 ± 0.1 |

Phase 2: Hypothesis-Driven Investigation

The results from Phase 1 will guide the next steps. If selective cytotoxicity is observed in cancer cells over normal cells, an anticancer investigation is warranted. If general cytotoxicity is low, exploring other mechanisms like anti-inflammatory action is a logical path.

G A Phase 1 Results: Cytotoxicity Data B Selective Cytotoxicity in Cancer Cells? A->B C Investigate Anticancer MOA (Apoptosis, Cell Cycle) B->C  Yes (Low IC50 in A549/MCF-7, High IC50 in HEK293) D Investigate Non-Cytotoxic MOA (Anti-inflammatory, Enzyme Inhibition) B->D  No (High IC50 across all cell lines)

Caption: Decision logic based on initial cytotoxicity screening results.

Investigation of Anti-inflammatory Potential: COX Enzyme Inhibition

Rationale: The structural similarity of the isoxazole scaffold to known COX-2 inhibitors makes this a primary hypothesis to test, especially if the compound shows low general cytotoxicity.[15] Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins.

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 (Constitutive) COX-2 (Inducible) B->C D Prostaglandins C->D E Inflammation, Pain, Fever D->E F This compound F->C Potential Inhibition

Caption: Simplified COX signaling pathway as a potential target.

Protocol: COX-1/COX-2 Inhibition Assay

Objective: To determine the compound's ability to inhibit COX-1 and COX-2 enzymes and to establish its selectivity.

Methodology: This protocol is based on commercially available colorimetric or fluorescent COX inhibitor screening kits.

  • Reagent Preparation: Prepare purified human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection probe according to the kit manufacturer's instructions.

  • Compound Dilution: Prepare a range of concentrations of this compound.

  • Assay Setup (in duplicate plates for COX-1 and COX-2):

    • Inhibitor Wells: Add enzyme and the test compound to the wells. Incubate for a short period (e.g., 15 minutes) to allow for binding.[16]

    • Positive Control: Add enzyme and a known selective inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2).

    • 100% Activity Control: Add enzyme and vehicle (DMSO).

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Detection: Incubate for the recommended time, then add the detection reagent. Measure the output (absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the 100% activity control. Determine the IC50 for both COX-1 and COX-2. The selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher index indicates greater selectivity for COX-2.

Phase 3: Deeper Mechanistic & Target-Specific Studies

Based on the findings from Phase 2, more specific assays can be employed to elucidate the precise molecular mechanism.

Protocol: Reporter Gene Assay for NF-κB Pathway Activity

Rationale: The NF-κB signaling pathway is a critical regulator of inflammation and is also implicated in cancer cell survival.[17] If the compound shows anti-inflammatory or anticancer activity, investigating its effect on this pathway is a logical next step. A reporter gene assay provides a quantitative measure of transcription factor activity.[18][19]

Objective: To determine if this compound modulates the NF-κB signaling pathway.

Methodology:

  • Cell Transfection: Use a cell line (e.g., HEK293) and transfect them with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase constitutively) should be co-transfected for normalization.[20]

  • Cell Treatment: After 24 hours, treat the transfected cells with this compound at various concentrations for 1-2 hours.

  • Pathway Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α). Include controls that are not stimulated to measure baseline activity.

  • Incubation: Incubate for an additional 6-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both Firefly and Renilla luciferase using a dual-luciferase assay system and a luminometer.[21]

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity in treated cells to the stimulated, untreated control to determine the percentage of inhibition or activation of the pathway.

Conceptual Framework: Receptor Binding Assay

Rationale: If the compound's activity cannot be explained by enzymatic inhibition, it may be acting through a specific receptor. A competitive binding assay is the standard method to investigate this.[22][23]

Objective: To determine if the compound binds to a specific receptor of interest and to quantify its binding affinity (Ki).

Methodology (General):

  • Reagent Preparation: Prepare cell membranes or purified protein containing the receptor of interest. A known radiolabeled or fluorescently-labeled ligand for that receptor is also required.[24][25]

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand. This is commonly done using filtration plates that trap the membranes while allowing the free ligand to pass through.[26]

  • Detection: Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter for radioligands).

  • Data Analysis: Plot the amount of bound labeled ligand against the concentration of the test compound. The concentration at which the test compound displaces 50% of the labeled ligand is the IC50. This can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The experimental design detailed in this application note provides a systematic and robust pathway for characterizing the bioactivity of this compound. By starting with broad cytotoxicity screening and using the results to inform more specific, hypothesis-driven assays, researchers can efficiently identify and validate the compound's primary pharmacological effects. This logical progression from cellular phenotype to specific molecular target is crucial for advancing novel compounds in the drug discovery pipeline.

References

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High-Throughput Screening Assays for Isoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of approved drugs and clinical candidates.[3][4] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, targeting key protein classes implicated in human diseases, including kinases, G-protein coupled receptors (GPCRs), and metalloenzymes.[5][6][7][8]

High-Throughput Screening (HTS) is the engine of modern hit-to-lead discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for drug development programs.[2][9] The successful prosecution of an HTS campaign against a specific biological target requires robust, miniaturized, and automated assay methodologies. This guide provides detailed application notes and step-by-step protocols for the high-throughput screening of isoxazole derivative libraries against several major drug target classes. As a Senior Application Scientist, this document is structured not as a rigid template, but as a comprehensive technical guide grounded in field-proven insights, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Foundational Principles of a Successful HTS Campaign

Before delving into specific protocols, it is crucial to understand the universal workflow and quality control metrics that underpin any successful HTS campaign. The goal is to create a self-validating system that reliably distinguishes true "hits" from experimental noise and artifacts.[10]

The HTS Workflow: A Cascade of Decisions

The journey from a large compound library to a few validated hits follows a structured cascade. Each step is designed to triage compounds, increasing confidence in the biological activity of the remaining molecules.[9][11]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triaging cluster_2 Lead Generation P_Screen Primary HTS (Single Concentration) Hit_ID Hit Identification (e.g., Z-score > 3) P_Screen->Hit_ID Reconfirm Dose-Response Curve (Primary Assay) Hit_ID->Reconfirm Orthogonal Orthogonal Assay (Different Technology) Reconfirm->Orthogonal SAR Preliminary SAR (Analog Analysis) Orthogonal->SAR Validated_Hits Validated Hits SAR->Validated_Hits

Caption: General workflow for a high-throughput screening cascade.

Quality Control: The Z-Factor

The robustness of an HTS assay is paramount. The Z-factor (or Z-prime, Z') is a statistical parameter that quantifies the quality of an assay by measuring the separation between the distributions of the positive and negative controls.[12][13] It is essential to validate the assay with a Z' factor calculation before initiating a full-scale screen.

The formula for Z' is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-factor ValueAssay ClassificationSuitability for HTS
> 0.5ExcellentIdeal for HTS
0 to 0.5DoableMay require optimization; marginal
< 0UnsuitableAssay is not viable for screening

An assay with a Z' factor between 0.5 and 1.0 is considered excellent and suitable for a high-throughput screen.[12]

Part 2: Biochemical Assays for Isoxazole Kinase Inhibitors

Protein kinases are one of the most important classes of drug targets, particularly in oncology. The dysregulation of kinase signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, is a hallmark of many cancers.[14][15][16] Isoxazole derivatives have been successfully developed as potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[6][17]

Relevant Signaling Pathways

Below are representations of two critical kinase signaling cascades often targeted in cancer drug discovery. Inhibition of key nodes in these pathways by small molecules like isoxazole derivatives can halt aberrant cell proliferation and survival.

MAPK_ERK_Pathway RTK Growth Factor Receptor (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The MAPK/ERK signaling pathway.

PI3K_Akt_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (mTORC1, GSK3B, FOXO) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Survival Cell Survival, Growth, Proliferation Downstream->Survival PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt signaling pathway.

Case Study: Screening for Isoxazole-Based EGFR Inhibitors

Objective: To identify isoxazole derivatives that inhibit the kinase activity of EGFR from a 100,000-compound library.

Assay Principle: Transcreener® ADP² FI Assay

This is a fluorescence intensity (FI) based, competitive immunoassay that measures the ADP produced by the kinase reaction. The assay principle is based on a quenched ADP-Alexa594 tracer bound to an ADP² antibody-quencher conjugate. ADP produced by the target kinase displaces the tracer, leading to an increase in fluorescence. This "mix-and-read" format is highly amenable to HTS.

Table 1: Representative Data for Isoxazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (µM)Reference
Compound 25aEGFR-TK0.054[6]
Compound 10aEGFR-TK0.064[6]
Compound 10bEGFR-TK0.066[6]
Protocol 1: Transcreener® ADP² FI Kinase Assay

Materials:

  • Transcreener® ADP² FI Assay Kit (BellBrook Labs)

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop & Detect Buffer (from kit)

  • Isoxazole compound library (10 mM in DMSO)

  • Low-volume 384-well black assay plates (e.g., Corning 3820)

  • Fluorescence plate reader with appropriate filters (e.g., Ex: 590 nm, Em: 617 nm)

Procedure:

  • Assay Validation (Z'-factor determination):

    • Prepare positive controls (no enzyme or a known inhibitor like Erlotinib) and negative controls (DMSO vehicle).

    • Run the assay as described below on at least one full plate of controls to calculate the Z'-factor. Aim for Z' > 0.5.

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of each isoxazole compound from the 10 mM library stock into the assay plate wells. This results in a final screening concentration of 10 µM in a 5 µL final reaction volume.

    • Dispense 50 nL of DMSO into control wells.

  • Enzyme/Substrate Mix Preparation:

    • Prepare a 2X enzyme/substrate mix in Assay Buffer. The final concentration of EGFR and Poly(Glu, Tyr) should be optimized beforehand (typically in the low nM and µg/mL range, respectively).

    • Dispense 2.5 µL of the 2X enzyme/substrate mix into each well.

    • Centrifuge the plate at 1,000 rpm for 1 minute.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for the enzyme (e.g., 10 µM).

    • Dispense 2.5 µL of the 2X ATP solution to all wells to start the reaction.

    • Incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP conversion).

  • Detection:

    • Add 5 µL of Stop & Detect Buffer containing the ADP² Antibody-Quencher and ADP-Alexa594 Tracer to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the fluorescence intensity (Ex: 590 nm, Em: 617 nm) on a plate reader.

Part 3: Cell-Based Assays for Isoxazole Derivatives

Cell-based assays provide a more physiologically relevant context by evaluating compound activity within a living system. They are essential for identifying compounds that have good cell permeability and are not cytotoxic at active concentrations.

Case Study: Cytotoxicity Profiling of Isoxazole Hits

Objective: To determine the cytotoxicity of hit compounds identified from a primary biochemical screen in a human cancer cell line (e.g., A549 lung carcinoma).

Assay Principle: Resazurin Reduction Assay

This assay measures cell viability based on the metabolic capacity of living cells. The blue, non-fluorescent dye resazurin is reduced by mitochondrial enzymes in viable cells to the pink, highly fluorescent resorufin. The increase in fluorescence is directly proportional to the number of viable cells.

Table 2: Representative Cytotoxicity Data for an Isoxazole Derivative

Compound IDCell LineIC50 (µM)Assay
Isoxazole Hit 1A549> 50Resazurin
Staurosporine (Control)A5490.02Resazurin
Protocol 2: Resazurin Cell Viability Assay

Materials:

  • A549 cells (or other relevant cancer cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Resazurin sodium salt (Sigma-Aldrich)

  • DPBS (pH 7.4)

  • Isoxazole hit compounds (in DMSO)

  • Staurosporine (positive control for cytotoxicity)

  • Opaque-walled 384-well cell culture plates

  • Fluorescence plate reader (Ex: 560 nm, Em: 590 nm)

Procedure:

  • Cell Plating:

    • Trypsinize and count A549 cells.

    • Seed cells into 384-well plates at a density of 2,500 cells/well in 40 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of isoxazole hit compounds and staurosporine in culture medium.

    • Add 10 µL of the 5X compound dilutions to the cells (final volume 50 µL). Include DMSO vehicle controls.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Resazurin Addition and Incubation:

    • Prepare a 0.15 mg/mL solution of resazurin in DPBS and filter-sterilize.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂.

  • Data Acquisition:

    • Measure the fluorescence intensity (Ex: 560 nm, Em: 590 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Calculate percent viability relative to DMSO controls.

    • Plot the dose-response curves and determine the IC50 value for each compound.

Part 4: Assays for Isoxazole GPCR Modulators

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[7][18] Isoxazole-containing molecules have been identified as potent and selective positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), demonstrating the utility of this scaffold in targeting GPCRs.[5][10]

Case Study: Screening for mGluR2 Positive Allosteric Modulators

Objective: To identify isoxazole derivatives that act as PAMs for the mGluR2 receptor. PAMs do not activate the receptor on their own but enhance the response to an orthosteric agonist.

Assay Principle: Calcium Flux Assay

The mGluR2 receptor is typically coupled to the Gαi signaling pathway, which leads to a decrease in cAMP. However, by co-expressing a promiscuous G-protein, such as Gα16, the receptor can be forced to signal through the Gαq pathway upon activation.[7] This Gαq activation leads to the release of intracellular calcium (Ca²⁺), which can be detected using a calcium-sensitive fluorescent dye like Fluo-8. In a PAM screening format, compounds are added first, followed by a sub-maximal concentration (e.g., EC₂₀) of the endogenous agonist, glutamate. A PAM will potentiate the glutamate-induced calcium signal.

Table 3: Representative Data for an Isoxazole-Based mGluR2 PAM

Compound IDTarget ReceptorAssay TypePotency (EC50, nM)Efficacy (% of Glutamate Max)Reference
TBPCOB (20)mGluR2Calcium Flux (rat)4277%[10]
Protocol 3: Calcium Flux HTS Assay for GPCR PAMs

Materials:

  • CHO or HEK293 cells stably co-expressing human mGluR2 and a promiscuous G-protein (e.g., Gα16).

  • Cell culture medium.

  • Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM Probenecid.

  • Fluo-8 NW Calcium Assay Kit (or similar).

  • L-Glutamate (orthosteric agonist).

  • Isoxazole compound library (10 mM in DMSO).

  • Black, clear-bottom 384-well cell culture plates.

  • Fluorescence kinetic plate reader (e.g., FLIPR Tetra).

Procedure:

  • Cell Plating:

    • Seed the engineered cells into 384-well plates at an optimized density (e.g., 10,000 cells/well) in 25 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the Fluo-8 dye solution according to the manufacturer's protocol in Assay Buffer.

    • Remove the culture medium from the cells.

    • Add 25 µL of the dye solution to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.

  • HTS Execution on a Kinetic Plate Reader:

    • Place the cell plate and a compound plate into the instrument.

    • The instrument will first add ~12.5 µL of the isoxazole compound (or DMSO vehicle) to the cells and incubate for a defined period (e.g., 5-15 minutes).

    • The instrument will then add ~12.5 µL of glutamate at a pre-determined EC₂₀ concentration while simultaneously reading the fluorescence kinetics.

    • The fluorescence signal is recorded over time (e.g., for 2-3 minutes) to capture the transient calcium flux.

  • Data Analysis:

    • The response is typically quantified as the maximum peak height or the area under the curve.

    • Calculate the percent activation for each compound relative to the response of the EC₂₀ of glutamate alone (0% activation) and a maximal concentration of glutamate (100% activation).

    • Hits are selected based on a predefined activity threshold (e.g., >50% potentiation).

Part 5: Data Analysis, Hit Confirmation, and Troubleshooting

Primary Hit Identification

Following the primary screen, raw data must be normalized to account for plate-to-plate variability. A common method is to calculate a Z-score for each compound well.[12][13][19]

Z-score = (x - μ) / σ

Where:

  • x is the raw value of the compound well.

  • μ is the mean of all sample wells on the plate.

  • σ is the standard deviation of all sample wells on the plate.

A Z-score represents how many standard deviations a data point is from the mean. For an inhibition assay, a highly negative Z-score (e.g., < -3) would be considered a hit. For an activation or potentiation assay, a highly positive Z-score (e.g., > 3) would be a hit.

Data Visualization

Visualizing the entire dataset is crucial for quality control and hit identification. Scatter plots and heatmaps are commonly used.

  • Scatter Plot: A plot of the raw or normalized values for each well can quickly identify outliers and show the separation between controls and the bulk of the library compounds.

  • Heatmap: A plate-based heatmap can reveal systematic errors, such as edge effects or gradients caused by instrument or liquid handling issues.

Data_Analysis_Workflow RawData Raw HTS Data (Fluorescence, etc.) QC Plate-Level QC (Z'-factor) RawData->QC Normalization Data Normalization (e.g., Z-score calculation) QC->Normalization HitSelection Hit Selection (Thresholding) Normalization->HitSelection HitList Primary Hit List HitSelection->HitList

Caption: HTS data analysis and hit selection workflow.

Hit Confirmation and Orthogonal Assays

Primary hits must be validated through a rigorous confirmation cascade.[11][20][21]

  • Re-testing: Hits are re-tested in the primary assay, often in full dose-response curves, to confirm activity and determine potency (IC50/EC50).

  • Orthogonal Assays: Confirmed hits should be tested in an orthogonal assay.[20][22] This is a method that measures the same biological endpoint but uses a different technology. For example, a kinase inhibitor hit from a fluorescence-based ADP detection assay could be confirmed using a luminescence-based ATP depletion assay or a label-free method like Surface Plasmon Resonance (SPR). This critical step helps to eliminate false positives that are artifacts of the primary assay technology.

  • Structure-Activity Relationship (SAR): If analogs of the hit compound are present in the library or can be readily synthesized, initial SAR can be established.[1][23] A consistent trend in activity among structurally related compounds increases confidence that the observed activity is real and target-specific.

Common HTS Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low Z'-factor (<0.5) Sub-optimal reagent concentrations; low signal-to-background; high well-to-well variability.Re-optimize enzyme, substrate, and detection reagent concentrations. Check for reagent instability. Verify liquid handling precision.
Edge Effects in Plate Data Uneven temperature incubation; evaporation from outer wells.Use plates with lids; ensure proper plate sealing. Optimize incubator conditions for uniform heating.
High False Positive Rate Compound interference (autofluorescence, quenchers); non-specific inhibition (aggregators).Run counter-screens (e.g., assay without enzyme) to identify interfering compounds. Test hits in an orthogonal assay.
Poor Reproducibility Reagent degradation; inconsistent liquid handling; cell culture variability.Aliquot and store reagents properly. Perform regular maintenance and calibration of automated liquid handlers. Use consistent cell passage numbers and seeding densities.

Conclusion

The isoxazole scaffold is a versatile and valuable starting point for the discovery of novel therapeutics. The successful identification of potent and selective isoxazole derivatives from large chemical libraries is critically dependent on the design and execution of robust and relevant high-throughput screening assays. By employing the detailed protocols and strategic workflows outlined in this guide—from initial assay validation and primary screening to data analysis and hit confirmation—researchers can confidently navigate the complexities of HTS. This systematic approach, grounded in scientific rigor and an understanding of the underlying biology, will maximize the probability of discovering novel isoxazole-based lead compounds for the next generation of medicines.

References

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  • The Lateral Metalation of Isoxazolo[3,4-d]pyridazinones towards Hit-to-Lead Development of Selective Positive Modulators of Metabotropic Glutamate Receptors. (2020). MDPI.
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  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH.
  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. (n.d.). PMC.
  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. (2020). PubMed.
  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2014). ResearchGate.
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  • Data analysis approaches in high throughput screening. (2014). SlideShare.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic.
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  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). NIH.
  • Assay Guidance Manual. (n.d.). NCBI Bookshelf.
  • An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. (n.d.). PubMed Central.
  • Positive allosteric modulators for mGluR2 receptors: a medicinal chemistry perspective. (n.d.). SciSpace.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed.
  • Analysis of HTS data. (2017). Cambridge MedChem Consulting.
  • Extraction of structure-activity relationship information from high-throughput screening data. (n.d.). Broad Institute.
  • Identifying actives from HTS data sets: practical approaches for the selection of an appropriate HTS data-processing method and quality control review. (n.d.). PubMed.
  • HTS Assay Validation - Assay Guidance Manual. (2012). NCBI Bookshelf.
  • Screening a protein kinase inhibitor library against Plasmodium falciparum. (n.d.). PMC.
  • Changing the HTS Paradigm: AI-Driven Iterative Screening for Hit Finding. (n.d.). PMC.
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed.
  • Laying Out Pathways With Rgraphviz. (n.d.). The R Journal.
  • Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. (2025). PubMed.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (n.d.). Preprints.org.
  • Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry.
  • Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. (2017). PubMed.
  • mGluR2 positive allosteric modulators: an updated patent review (2013-2018). (2019). PubMed.
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Sources

Application Notes and Protocols for the Analytical Determination of Phenols by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenolic compounds are a significant class of analytes with widespread relevance in environmental monitoring, industrial quality control, and pharmaceutical research. Their accurate and sensitive detection is paramount. Gas chromatography (GC) stands as a powerful and versatile technique for the analysis of phenols. This comprehensive guide provides an in-depth exploration of the analytical methods for phenol detection by GC, designed for researchers, scientists, and drug development professionals. We will delve into the critical aspects of sample preparation, derivatization strategies, chromatographic conditions, and data analysis, with a focus on explaining the rationale behind experimental choices to ensure robust and reliable results.

Introduction: The Analytical Challenge of Phenols

Phenols are characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. This functional group imparts polarity and the capacity for hydrogen bonding, which presents a challenge for direct GC analysis. Specifically, these properties can lead to:

  • Poor Volatility: High boiling points require high inlet and oven temperatures, which can cause thermal degradation of the analytes.

  • Peak Tailing: Interactions between the polar hydroxyl group and active sites within the GC system (e.g., inlet liner, column stationary phase) can result in asymmetrical peak shapes, compromising resolution and accurate quantification.

  • Low Sensitivity: Incomplete transfer of the analyte to the gas phase can lead to reduced detector response.

To overcome these challenges, a well-designed analytical workflow is essential, often incorporating a derivatization step to modify the chemical properties of the phenols prior to GC analysis. This guide will provide detailed protocols and the scientific reasoning for each stage of the analytical process.

The Analytical Workflow: A Visual Overview

The successful analysis of phenols by GC follows a structured workflow. Each step is critical for achieving accurate and reproducible results.

GC_Phenol_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample_Collection Sample Collection (Aqueous/Solid Matrix) Extraction Extraction (LLE or SPE) Sample_Collection->Extraction Isolate Phenols Concentration Solvent Exchange & Concentration Extraction->Concentration Enrich Analytes Derivatization Derivatization (Optional but Recommended) Concentration->Derivatization Enhance Volatility GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID, MS, ECD) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification Derivatization_Mechanism cluster_phenol Phenol cluster_reagent Derivatizing Reagent cluster_derivative Derivatized Phenol cluster_properties Improved Properties phenol Ar-OH derivative Ar-O-R phenol->derivative + Reagent reagent R-X reagent->derivative properties Increased Volatility Improved Thermal Stability Reduced Polarity derivative->properties Results in

Derivatization of Phenols for Gas Chromatography (GC) Analysis: A Comprehensive Guide to Method Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenolic compounds are a diverse group of analytes frequently encountered in environmental, clinical, and industrial settings. Their direct analysis by gas chromatography (GC) is often hindered by their low volatility and high polarity, which can lead to poor peak shape, low sensitivity, and irreversible adsorption on the chromatographic column. Chemical derivatization is an essential sample preparation step that converts phenols into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC analysis.[1] This guide provides a detailed overview of the most common and effective derivatization techniques for phenols—silylation, acylation, and alkylation—from the perspective of a Senior Application Scientist. It explains the underlying chemical principles, offers detailed, field-proven protocols, and provides guidance for selecting the optimal method based on the specific analytical requirements.

Introduction: The Imperative for Derivatization

The hydroxyl group of phenols is the primary reason for their challenging behavior in GC systems. This polar functional group can engage in hydrogen bonding with active sites (e.g., free silanol groups) on the GC inlet liner and column stationary phase. This interaction leads to significant peak tailing, reduced column efficiency, and poor reproducibility. Furthermore, many phenols have relatively high boiling points and may not volatilize sufficiently at typical GC injection temperatures, or they may degrade thermally.

Derivatization addresses these issues by chemically modifying the hydroxyl group.[2] The ideal derivatization reaction should be:

  • Rapid and Quantitative: The reaction should proceed to completion quickly under mild conditions.

  • Reproducible: The procedure should yield consistent results from sample to sample.[3]

  • Formation of a Single, Stable Derivative: The reaction should produce a single product for each analyte that is stable throughout the GC analysis.[3]

  • Improved Chromatographic Properties: The resulting derivative should be more volatile and less polar than the parent compound.[4]

The three main strategies to achieve this for phenols are silylation, acylation, and alkylation, each with its own set of advantages and specific applications.

Section 1: Silylation - The Most Versatile Approach

Silylation is the most widely used derivatization technique for compounds containing active hydrogens, such as those found in alcohols, phenols, and carboxylic acids.[3] The reaction involves the replacement of the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][4] The resulting silyl ethers are significantly more volatile, less polar, and more thermally stable than the original phenols.[5]

Mechanism and Principle: Silylating reagents react with the phenolic hydroxyl group in a nucleophilic substitution reaction (SN2 type), where the oxygen of the hydroxyl group attacks the silicon atom of the silylating agent.[6] This process is driven by the formation of a stable leaving group.

Common Silylating Reagents: A variety of silylating reagents are available, with the most common being N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7] The choice of reagent often depends on the reactivity of the phenol and the complexity of the sample matrix.

ReagentAbbreviationKey CharacteristicsByproducts
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive, widely applicable for phenols.[8] Often used with a catalyst like trimethylchlorosilane (TMCS) for sterically hindered phenols.Monotrimethylsilyltrifluoroacetamide, Trifluoroacetamide
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAThe most volatile of the common silylating reagents. Its byproducts are also highly volatile, minimizing chromatographic interference.[7]N-methyltrifluoroacetamide
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamideMTBSTFAForms TBDMS derivatives, which are about 10,000 times more stable to hydrolysis than TMS derivatives, making them ideal for complex sample workups.[3]N-methyltrifluoroacetamide
TrimethylchlorosilaneTMCSNot typically used alone but as a catalyst (e.g., 1-10% in BSTFA) to increase the reactivity of the primary silylating agent.[4]HCl
Protocol: Silylation of Phenols using BSTFA with 1% TMCS

Rationale: This protocol is a robust starting point for a wide range of phenolic compounds. The addition of 1% TMCS acts as a catalyst, enhancing the silylating power of BSTFA, which is particularly useful for less reactive or sterically hindered phenols. Pyridine is used as a solvent and a mild base to scavenge the HCl produced when using TMCS as a catalyst.[4]

Materials:

  • Dried sample extract containing phenols

  • BSTFA + 1% TMCS

  • Pyridine or Acetonitrile (anhydrous)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Moisture will rapidly hydrolyze the silylating reagent and the formed derivatives, leading to incomplete derivatization and poor results. A common practice is to evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine (or another suitable aprotic solvent like acetone[8]) and 50 µL of BSTFA + 1% TMCS. The reagent should be added in excess to ensure the reaction goes to completion.

  • Reaction: Tightly cap the vial and vortex briefly to mix. Heat the mixture at 60-70°C for 30 minutes. Reaction times and temperatures may need optimization depending on the specific phenols.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Expert Insight: The choice of solvent can significantly impact reaction speed. For instance, derivatization in acetone can be nearly instantaneous at room temperature for many phenols.[8] Always run a reagent blank (solvent + derivatizing agent) to identify any potential interferences from the reagents themselves.

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample Extract Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry AddReagent Add Anhydrous Solvent (e.g., Pyridine) + BSTFA + 1% TMCS Dry->AddReagent React Vortex & Heat (e.g., 70°C, 30 min) AddReagent->React Cool Cool to RT React->Cool GCMS GC-MS Analysis Cool->GCMS

Silylation Workflow Diagram

Section 2: Acylation - Enhancing Stability and Detection

Acylation involves the reaction of phenols with an acid anhydride or an acyl halide to form stable ester derivatives.[9] This method is not only effective at reducing polarity and increasing volatility but can also be used to introduce specific functional groups that enhance detectability.[10]

Mechanism and Principle: The reaction is a nucleophilic acyl substitution. The phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent. This reaction is often catalyzed by a base, such as pyridine or potassium carbonate, which acts as a catalyst and neutralizes the acid byproduct.[11]

Common Acylating Reagents:

  • Acetic Anhydride: A cost-effective and efficient reagent that forms acetate esters. It is widely used for general-purpose derivatization.

  • Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), Heptafluorobutyric Anhydride (HFBA): These fluorinated reagents are particularly valuable as they introduce electrophoric groups into the molecule. The resulting fluoroacyl esters are highly sensitive to electron capture detection (ECD), allowing for ultra-trace level analysis.[12]

Protocol: Acylation of Phenols using Acetic Anhydride

Rationale: This protocol is a classic, reliable method for converting phenols to their more stable and chromatographically well-behaved acetate esters. Using potassium carbonate in an aqueous medium is a common approach for environmental samples.[5]

Materials:

  • Aqueous sample or sample extract

  • Acetic Anhydride

  • Potassium Carbonate (K₂CO₃)

  • Extraction solvent (e.g., hexane or dichloromethane)

  • Reaction vials, vortex mixer

Procedure:

  • Sample Preparation: If starting with an aqueous sample, place 1-5 mL into a reaction vial.

  • pH Adjustment & Catalyst: Add a sufficient amount of K₂CO₃ to make the solution alkaline (pH > 8). This deprotonates the phenol, forming the more nucleophilic phenoxide ion, which accelerates the reaction.

  • Reagent Addition: Add an excess of acetic anhydride (e.g., 100-200 µL).

  • Reaction: Cap the vial tightly and shake or vortex vigorously for 5-10 minutes at room temperature. The reaction is typically rapid.

  • Extraction: Add 1-2 mL of an appropriate extraction solvent (e.g., hexane). Vortex for 2 minutes to extract the acetylated derivatives into the organic phase.

  • Analysis: Allow the layers to separate. Carefully transfer the upper organic layer to a new vial for GC-MS analysis.

Expert Insight: For dry samples, pyridine can be used as both the solvent and the basic catalyst.[12] The reaction is then typically heated (e.g., 60°C for 30 minutes) to ensure completion. Be aware that halogenated anhydrides like TFAA are potent column killers if injected in excess; ensure proper workup to remove residual reagent.[12]

Acylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Extraction & Analysis Sample Aqueous Sample AdjustpH Add K₂CO₃ (Adjust to pH > 8) Sample->AdjustpH AddReagent Add Acetic Anhydride AdjustpH->AddReagent React Vortex Vigorously (5-10 min at RT) AddReagent->React Extract Add Hexane & Vortex React->Extract Separate Collect Organic Layer Extract->Separate GCMS GC-MS Analysis Separate->GCMS

Acylation Workflow Diagram

Section 3: Alkylation - For Targeted and Sensitive Analysis

Alkylation involves substituting the acidic proton of the phenol with an alkyl group, forming a stable ether derivative.[3] This method is often employed for specific classes of phenols or when high sensitivity is required.

Mechanism and Principle: The mechanism depends on the reagent. A common approach is extractive alkylation, which is a phase-transfer catalyzed Williamson ether synthesis. The phenol is deprotonated by a base in the aqueous phase, and the resulting phenoxide ion is transferred to an organic phase by a phase-transfer catalyst, where it reacts with an alkylating agent (e.g., an alkyl halide).[5]

Common Alkylating Reagents:

  • Pentafluorobenzyl Bromide (PFBBr): Similar to fluorinated acylating reagents, PFBBr is used to create derivatives that are extremely sensitive to ECD. This is a preferred method for the ultra-trace analysis of phenols.[5][13]

  • Diazomethane: A highly effective methylating agent, but its use is limited due to its extreme toxicity and explosive nature. It should only be handled by experienced personnel with appropriate safety precautions.[13]

Protocol: Extractive Alkylation of Phenols using PFBBr

Rationale: This protocol is designed for maximum sensitivity in the analysis of trace-level phenols, such as chlorophenols in environmental water samples. The formation of pentafluorobenzyl ethers allows for detection at picogram levels using an ECD.

Materials:

  • Sample extract in a polar, aprotic solvent (e.g., acetone)

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Hexane

  • Reaction vials, water bath or heating block, vortex mixer

Procedure:

  • Sample Preparation: The sample extract should be concentrated into a solvent like acetone.

  • Reagent Addition: In a reaction vial, add a small amount of anhydrous K₂CO₃ powder to the sample extract. Then, add an excess of the PFBBr solution.

  • Reaction: Tightly cap the vial and vortex briefly. Heat the mixture in a water bath or heating block at 60-80°C for 1-2 hours.

  • Work-up & Extraction: Cool the vial to room temperature. Add deionized water and hexane to the vial. Vortex for 1-2 minutes to quench the reaction and extract the PFB derivatives into the hexane layer.

  • Analysis: Carefully transfer the upper hexane layer to a new vial for GC-ECD or GC-MS analysis.

Expert Insight: Safety is paramount when working with alkylating agents. PFBBr is a lachrymator and should be handled in a fume hood.[13] The completeness of the reaction is critical; ensure sufficient reaction time and temperature for quantitative derivatization.

Alkylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Extraction & Analysis Sample Sample Extract (in Acetone) AddReagent Add Anhydrous K₂CO₃ + PFBBr Solution Sample->AddReagent React Vortex & Heat (e.g., 70°C, 1-2 hr) AddReagent->React Extract Cool, Add Water & Hexane Then Vortex React->Extract Separate Collect Hexane Layer Extract->Separate GCMS GC-ECD/MS Analysis Separate->GCMS

Alkylation Workflow Diagram

Section 4: Method Selection and Optimization

Choosing the correct derivatization strategy is critical for successful analysis and depends on several factors: the analyte's structure, the required sensitivity, the sample matrix, and the available instrumentation.

FactorSilylation (BSTFA/MSTFA)Acylation (Acetic Anhydride)Alkylation (PFBBr)
Applicability Broad; excellent for phenols, alcohols, acids.[1]Good for phenols, amines.[10]Excellent for trace analysis of phenols.[5]
Sensitivity (FID/MS) GoodGoodGood
Sensitivity (ECD) Not applicableVery high with fluorinated reagents (TFAA, etc.).Exceptional; method of choice for ultra-trace analysis.[5]
Derivative Stability Moderate; sensitive to moisture. TBDMS derivatives are very stable.[3]Very stable.[5]Very stable.
Ease of Use Relatively simple, but requires anhydrous conditions.[1]Simple, robust, and tolerant of some moisture.[11]More complex, requires heating and extraction.[5]
Cost ModerateLow (for acetic anhydride).High
Key Consideration Most versatile and widely used method. MSTFA is preferred for cleaner chromatograms.[7]A cost-effective and robust alternative to silylation.The ultimate choice for high-sensitivity environmental and clinical applications.

Optimization Parameters:

  • Reagent Volume: Always use a molar excess of the derivatization reagent to drive the reaction to completion.

  • Temperature and Time: These parameters are interdependent and must be optimized for each specific analyte or analyte class. Start with the conditions in the protocols and adjust as needed.

  • Catalyst: For sterically hindered or less reactive phenols, the use of a catalyst (e.g., TMCS for silylation, pyridine for acylation) can dramatically improve reaction efficiency.

  • Solvent: The choice of solvent can affect reaction kinetics. Aprotic solvents are generally required for silylation.[4]

Conclusion

Derivatization is an indispensable tool for the successful GC analysis of phenolic compounds. By converting polar, non-volatile phenols into stable, volatile derivatives, analysts can achieve sharp chromatographic peaks, high sensitivity, and reliable quantification. Silylation with reagents like BSTFA or MSTFA offers the broadest applicability. Acylation is a robust and cost-effective alternative, while alkylation with reagents such as PFBBr provides unparalleled sensitivity for ultra-trace analysis. The selection of the appropriate method and careful optimization of the reaction conditions are paramount to developing a validated and trustworthy analytical protocol.

References

  • Krähmer, A., Böttcher, C., & Pontes, V. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
  • Ghadmasi, Z., & Ghashang, M. (2016). Quantitative Structure-Retention Relationship Study of Some Phenol Derivatives in Gas Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]
  • Krähmer, A., Böttcher, C., & Pontes, V. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
  • Krähmer, A., Böttcher, C., & Pontes, V. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. [Link]
  • Vega, A., et al. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A. [Link]
  • Phenomenex. (n.d.).
  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. [Link]
  • Morville, S., et al. (2005). General derivatization mechanism for phenol with MTBSTFA.
  • U.S. Environmental Protection Agency. (n.d.).
  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. [Link]
  • Chrom Tech, Inc. (2023).
  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Analytical and Bioanalytical Chemistry. [Link]
  • Chan, S. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science[Link]
  • Zhang, S., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH. [Link]
  • Lee, H. B., et al. (2000). Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples.
  • U.S. Environmental Protection Agency. (2007).
  • Farajzadeh, M. A., et al. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. [Link]
  • Zarei, A., & Parhami, A. (2012). Polyvinylpolypyrrolidone-bound boron trifluoride: A highly efficient catalyst for acylation of alcohols, phenols and trimethylsilyl ethers by acetic anhydride. Comptes Rendus Chimie. [Link]
  • Zhang, Z. H., Li, T. S., & Li, J. T. (1998). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research. [Link]
  • Delaude, L. (1995). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
  • ResearchGate. (2021). How best to perform acylation of hydroxyls for GC/MS?.
  • Balasubramanian, T. R., & Venkatasubramanian, N. (1950). Acetylation of phenols using acetic acid. Journal of the Indian Institute of Science. [Link]
  • Alfa Chemistry. (2023).
  • Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Hubei Sanli Fengxiang Technology Co., Ltd. [Link]
  • Britton, E. C., & Livak, J. E. (1938). U.S. Patent No. 2,140,782.

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Application Note: Molecular Docking of 4-Chloro-2-(isoxazol-5-yl)phenol for Target Identification and Binding Mode Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the In Silico Investigation of 4-Chloro-2-(isoxazol-5-yl)phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction of binding interactions between small molecules and macromolecular targets. This guide provides a comprehensive, in-depth protocol for conducting a molecular docking study of this compound, a compound belonging to the versatile isoxazole class of heterocycles known for a wide spectrum of biological activities.[1][2] This document details the entire workflow, from target selection and preparation to ligand setup, docking simulation using the widely-used AutoDock Vina software, and rigorous post-docking analysis, including essential protocol validation.[3][4] The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers aiming to explore the therapeutic potential of this and related compounds.

Foundational Concepts in Molecular Docking

The Principle of Molecular Docking

Molecular docking simulates the interaction between a ligand (small molecule) and a receptor (typically a protein) at the atomic level. The primary goals are to predict the preferred binding orientation and conformation (the "pose") of the ligand within the receptor's binding site and to estimate the strength of this interaction, commonly expressed as a binding affinity or docking score.[5] This process is guided by scoring functions that evaluate the physicochemical complementarity, identifying the most stable complex.[6]

The Ligand: this compound

The subject of this study, this compound, is a substituted phenol featuring an isoxazole ring. The isoxazole scaffold is a prominent motif in medicinal chemistry, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][7] Its known applications in pharmaceutical and agrochemical development make it a compound of significant interest for further investigation.[8][9]

  • IUPAC Name: 4-chloro-2-(1,2-oxazol-5-yl)phenol[8]

  • Molecular Formula: C₉H₆ClNO₂[10]

  • Molecular Weight: 195.6 g/mol [10]

  • SMILES: C1=CC(=C(C=C1Cl)C2=CC=NO2)O[8]

Target Selection Rationale: Cyclooxygenase-2 (COX-2)

Given that many isoxazole derivatives have been investigated as anti-inflammatory agents, Cyclooxygenase-2 (COX-2) presents a highly relevant and well-characterized target for this illustrative protocol.[7][11] COX-2 is a key enzyme in the prostaglandin biosynthesis pathway and a validated target for nonsteroidal anti-inflammatory drugs (NSAIDs). For this guide, we will use the crystal structure of human COX-2 in complex with the selective inhibitor Celecoxib (PDB ID: 4COX), obtained from the RCSB Protein Data Bank.

Pre-Docking Preparation Protocol

This section provides a step-by-step methodology for preparing the receptor and ligand for docking. Accurate preparation is critical for the reliability of the simulation.

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Essential for preparing protein (PDBQT) files and setting up the grid. ([Link]3]

  • AutoDock Vina: The docking engine for performing the simulation. ([Link]3]

  • Databases: RCSB Protein Data Bank (for protein structures) and PubChem (for ligand structures).

Target Protein Preparation (PDB ID: 4COX)

The goal of protein preparation is to clean the crystal structure, add missing atoms, and assign charges to create a receptor model suitable for docking.[12][13]

Step-by-Step Protocol:

  • Download the PDB File: Obtain the structure for PDB ID 4COX from the RCSB PDB website.

  • Isolate the Receptor: Open the PDB file in a visualization tool like UCSF ChimeraX or use AutoDock Tools (ADT). The downloaded file contains the protein, a co-crystallized ligand (Celecoxib), and water molecules.

  • Clean the Structure:

    • Delete all water molecules. This is a standard step to simplify the system, unless specific water molecules are known to be critical for binding (bridging waters).[12][14][15]

    • Remove the co-crystallized ligand and any other non-essential heteroatoms or cofactors.

    • If the protein has multiple identical chains (dimer, tetramer), retain only one for the docking simulation (e.g., Chain A) to reduce computational complexity.[12][16]

  • Prepare the Receptor in ADT:

    • Open the cleaned PDB file in AutoDock Tools.

    • Add Polar Hydrogens: Navigate to Edit > Hydrogens > Add and select 'Polar only'. Crystal structures often lack hydrogen atoms, which are crucial for defining hydrogen bond networks.[13][17]

    • Assign Charges: Navigate to Edit > Charges > Add Kollman Charges. Partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.[18][19]

  • Save as PDBQT: Save the prepared receptor file in the PDBQT format (Grid > Macromolecule > Choose). This format contains the atomic coordinates, charges, and atom types required by AutoDock Vina.[14]

Ligand Preparation: this compound

Ligand preparation involves generating a 3D structure, assigning charges, and defining rotatable bonds for conformational flexibility during docking.[17][20]

Step-by-Step Protocol:

  • Obtain 2D Structure: Download the 2D structure of this compound from the PubChem database (CID 4199500) in SDF format.[8]

  • Generate 3D Conformation: Open the SDF file in a program like Avogadro or UCSF ChimeraX. Generate a 3D structure and perform an energy minimization using a force field like MMFF94 to obtain a low-energy starting conformation.

  • Prepare the Ligand in ADT:

    • Open the 3D structure of the ligand in AutoDock Tools (Ligand > Input > Open).

    • Assign Gasteiger Charges: These are automatically calculated when the ligand is loaded.

    • Detect Rotatable Bonds: ADT will automatically detect rotatable bonds, which are crucial for flexible docking. You can verify this under Ligand > Torsion Tree > Choose Torsions.

  • Save as PDBQT: Save the prepared ligand file in the PDBQT format (Ligand > Output > Save as PDBQT).

Molecular Docking Protocol with AutoDock Vina

Workflow for Molecular Docking

The entire process, from preparation to analysis, follows a structured workflow.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Download Target PDB PrepProt Prepare Protein (Remove water, Add H, Add charges) PDB->PrepProt Ligand Obtain Ligand Structure PrepLig Prepare Ligand (Energy Minimize, Define torsions) Ligand->PrepLig Grid Define Grid Box (Binding Site) PrepProt->Grid Config Create Vina Config File PrepLig->Config Grid->Config Validate Protocol Validation (Re-docking & RMSD) Grid->Validate RunVina Run AutoDock Vina Config->RunVina Results Analyze Docking Scores (Binding Affinity) RunVina->Results Visualize Visualize Binding Pose (Identify Interactions) Results->Visualize

Caption: Overall workflow for molecular docking studies.

Defining the Binding Site: The Grid Box

The grid box is a three-dimensional cube centered on the active site of the receptor, defining the search space for the ligand docking.[3]

Step-by-Step Protocol:

  • Load Receptor in ADT: Open the prepared protein PDBQT file.

  • Open Grid Box Tool: Navigate to Grid > Grid Box.

  • Position the Grid: Center the grid box on the known active site of COX-2. A reliable method is to center it on the coordinates of the co-crystallized ligand from the original PDB file.

  • Adjust Dimensions: Ensure the box dimensions (e.g., 25 x 25 x 25 Å) are large enough to accommodate the ligand and allow for rotational and translational movements.

  • Save Grid Parameters: Note down the coordinates for the center of the box and the dimensions. These will be used in the configuration file.

Configuring and Running AutoDock Vina

Vina requires a simple text file to specify the input files and search parameters.

Step-by-Step Protocol:

  • Create a Configuration File: Create a text file named config.txt in your working directory with the following content. Replace the file names and coordinates with your own.

  • Execute Vina: Open a command line or terminal, navigate to your working directory, and run the following command:

[18]

Post-Docking Analysis and Validation

Interpreting Docking Results

The primary output is a set of binding poses ranked by their predicted binding affinity.

  • Binding Affinity (kcal/mol): This value is found in the log file or the output PDBQT file. It represents the binding free energy; more negative values indicate stronger, more favorable binding. [21]* Root Mean Square Deviation (RMSD): The output file provides multiple poses. The RMSD values compare the atomic positions between different poses. A low RMSD between the top-ranked poses suggests a well-defined binding mode.

Logical Flow of Result Analysis

G Start Docking Complete (Output PDBQT & Log file) CheckAffinity Examine Binding Affinity (kcal/mol) Start->CheckAffinity Visualize Visualize Best Pose in Binding Site CheckAffinity->Visualize Strong Affinity (e.g., < -6.0 kcal/mol) WeakBinding Weak or No Binding (Re-evaluate Target/Ligand) CheckAffinity->WeakBinding Weak Affinity AnalyzeInteractions Identify Key Interactions (H-bonds, Hydrophobic, etc.) Visualize->AnalyzeInteractions Compare Compare with Known Inhibitors or Experimental Data AnalyzeInteractions->Compare Conclusion Draw Conclusions on Binding Mode & Potency Compare->Conclusion

Caption: Logical workflow for analyzing molecular docking results.

Visualizing Interactions

Visual inspection is crucial to determine if the predicted pose is chemically reasonable. [21] Step-by-Step Protocol:

  • Load Structures: Open your molecular visualization software (e.g., PyMOL) and load the receptor PDBQT file (protein.pdbqt) and the docking output file (docking_results.pdbqt).

  • Inspect the Best Pose: Focus on the top-ranked pose (Mode 1).

  • Identify Interactions: Use the software's tools to find and display interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking between the ligand and the protein's active site residues. [6][22]This provides mechanistic insight into why the ligand binds.

Protocol Validation: A Self-Validating System

To ensure the trustworthiness of your docking protocol, it must be validated. The most common method is to re-dock the co-crystallized ligand into the receptor's binding site and compare the result to the known crystal pose. [15][23][24] Step-by-Step Protocol:

  • Prepare Co-crystallized Ligand: Extract the co-crystallized ligand (Celecoxib from 4COX) and prepare it as a PDBQT file, following the same steps as in Section 2.3.

  • Re-dock the Ligand: Run AutoDock Vina using the same receptor and grid box parameters used for the test ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand with its original position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode. [15][21][25][26]

Data Presentation

Quantitative results should be summarized for clarity and comparison.

Table 1: Docking Protocol Validation Results

Parameter Value Interpretation
Co-crystallized Ligand Celecoxib (from 4COX) -
Re-docked Binding Affinity -8.5 kcal/mol (Hypothetical) Strong predicted affinity

| RMSD from Crystal Pose | 1.3 Å (Hypothetical) | < 2.0 Å, Protocol Validated [25][26]|

Table 2: Docking Results for this compound against COX-2

Pose Rank Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Interaction Type
1 -7.2 HIS90, ARG513 Hydrogen Bond
VAL523, LEU352 Hydrophobic
2 -6.9 TYR385, SER530 Hydrogen Bond

| 3 | -6.5 | ALA527, PHE518 | Hydrophobic |

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.
  • Taylor & Francis Online. (n.d.). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents.
  • AutoDock Vina. (2020). Tutorial – AutoDock Vina.
  • ACS Publications. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • National Center for Biotechnology Information. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
  • ResearchGate. (2015). How can I validate a docking protocol?
  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
  • J&K Scientific. (n.d.). This compound | 86176-56-9.
  • National Center for Biotechnology Information. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • National Center for Biotechnology Information. (n.d.). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives.
  • SciSpace. (n.d.). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazol.
  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock.
  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina.
  • ResearchGate. (2019). Molecular docking proteins preparation.
  • National Center for Biotechnology Information. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • University of Manchester. (n.d.). 6. Preparing the protein and ligand for docking.
  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.
  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking).
  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • ResearchGate. (n.d.). Isoxazole derivatives showing anticancer activity (39–47).
  • National Center for Biotechnology Information. (n.d.). Key Topics in Molecular Docking for Drug Design.
  • YouTube. (2025). Ligand Preparation for Molecular docking #biotech.

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Application Notes and Protocols for Antimicrobial Studies of 4-Chloro-2-(isoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Antimicrobial Potential of a Novel Phenolic Isoxazole Derivative

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Phenolic compounds have long been recognized for their broad-spectrum antimicrobial properties, primarily attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes.[1][2][3][4] Similarly, the isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates, and is known to contribute to a wide range of biological activities, including antimicrobial effects.[5][6]

The compound 4-Chloro-2-(isoxazol-5-yl)phenol represents a strategic combination of these two pharmacophores. The presence of a chlorine atom on the phenol ring is anticipated to enhance its antimicrobial efficacy, a phenomenon observed in other chlorinated phenolic compounds.[7] This document provides a comprehensive guide for researchers to investigate the antimicrobial properties of this compound, offering detailed protocols for determining its in vitro efficacy against a panel of clinically relevant microorganisms. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[1][3][4][8]

Chemical Profile of this compound

PropertyValueSource
CAS Number 86176-56-9[9][10]
Molecular Formula C₉H₆ClNO₂[9][10]
Molecular Weight 195.60 g/mol [10]
Appearance Off-white to pale yellow solid-
Solubility Soluble in DMSO and other organic solventsInferred from structure

Postulated Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, its chemical structure allows for several plausible hypotheses based on the known activities of related compounds.

  • Membrane Disruption: As a phenolic compound, it is likely to partition into the lipid bilayer of microbial cell membranes. This can disrupt membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[4]

  • Enzyme Inhibition: The phenolic hydroxyl group can form hydrogen bonds with active sites of essential microbial enzymes, leading to their inactivation. The isoxazole ring may also contribute to binding specificity.

  • Inhibition of Nucleic Acid and Protein Synthesis: Some antimicrobial agents with similar heterocyclic structures have been shown to interfere with DNA replication and protein synthesis.

The following diagram illustrates the potential antimicrobial mechanisms of action.

Antimicrobial_Mechanism cluster_compound This compound cluster_cell Microbial Cell Compound Phenolic Isoxazole Derivative Membrane Cell Membrane Compound->Membrane Disruption Enzymes Essential Enzymes Compound->Enzymes Inhibition DNA_Protein DNA/Protein Synthesis Compound->DNA_Protein Interference Lysis Cell Lysis Membrane->Lysis Leads to Inactivation Metabolic Disruption Enzymes->Inactivation Results in Growth_Arrest Bacteriostasis/ Bactericidal Effect DNA_Protein->Growth_Arrest Causes

Caption: Postulated antimicrobial mechanisms of this compound.

Experimental Protocols

The following protocols are adapted from CLSI and EUCAST guidelines for antimicrobial susceptibility testing.[1][3][4][8]

Preparation of Stock Solution

Rationale: A high-concentration, sterile stock solution is essential for accurate serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds in antimicrobial assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 10 mg).

  • Dissolve the powder in a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi, sterile

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile, multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the microbial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of the 96-well plate, except for the first column.

    • Add 200 µL of the working solution of this compound (diluted from the stock solution in broth) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.

  • Controls:

    • Growth Control: A well containing broth and inoculum, but no compound.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by using a plate reader to measure optical density.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Stock Solution (10 mg/mL in DMSO) Dilution Perform 2-fold serial dilution of compound Stock->Dilution Inoculum Prepare Inoculum (0.5 McFarland) AddInoculum Inoculate wells with microbial suspension Inoculum->AddInoculum Plate Prepare 96-well plate with broth Plate->Dilution Dilution->AddInoculum Incubate Incubate at 37°C for 18-24h AddInoculum->Incubate ReadMIC Read MIC (lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Workflow for MIC determination using broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipette tips or a multi-pronged inoculator

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-inoculate the aliquots onto a fresh, sterile agar plate.

  • Incubate the agar plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial count compared to the initial inoculum.

Illustrative Data Presentation

The following table presents hypothetical MIC and MBC data for this compound against a panel of common pathogens. Note: This data is for illustrative purposes only and should be experimentally determined.

MicroorganismStrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive816
Enterococcus faecalisATCC 29212Gram-positive1632
Escherichia coliATCC 25922Gram-negative3264
Pseudomonas aeruginosaATCC 27853Gram-negative64>128
Candida albicansATCC 90028Fungus1632

Interpretation and Further Steps

The ratio of MBC to MIC can provide insights into whether the compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Further investigations could include:

  • Time-kill assays: To assess the rate of microbial killing.

  • Anti-biofilm assays: To determine the efficacy against microbial biofilms.

  • Toxicity studies: To evaluate the compound's safety profile in vitro and in vivo.

  • Mechanism of action studies: To elucidate the specific molecular targets.

References

  • Alves, M. J., Ferreira, I. C., Froufe, H. J., Abreu, R. M., Martins, A., & Pintado, M. (2013). Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies. Journal of Applied Microbiology, 115(2), 346-357.
  • Ceylan, O., & Ugur, A. (2015). Antimicrobial activity of some essential oils and their major compounds. Journal of Essential Oil Research, 27(4), 319-326.
  • Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
  • European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0.
  • Filoche, S. K., Soma, K., & Sissons, C. H. (2005). Antimicrobial effects of essential oils in combination with chlorhexidine digluconate. Oral microbiology and immunology, 20(4), 221-225.
  • Guan, L. P., Jin, Q. H., Tian, G. R., Li, H. B., & Cheng, G. F. (2007). Synthesis and antibacterial activity of some novel isoxazole-substituted fluoroquinolones. European journal of medicinal chemistry, 42(6), 846-851.
  • Kifer, D., Mužinić, V., & Klarić, M. (2016). Antimicrobial potency of single and combined carvacrol and thymol against planktonic and biofilm-embedded Candida albicans. Flavour and Fragrance Journal, 31(3), 197-204.
  • Lee, J. H., Kim, Y. G., & Lee, J. (2017). Carvacrol-rich oregano oil and thymol-rich thyme red oil inhibit biofilm formation and the virulence of uropathogenic Escherichia coli. Urological research, 45(4), 377-385.
  • Maddox, C. E., Laur, L. M., & Tian, L. (2010). Antibacterial activity of phenolic compounds against the phytopathogen Xylella fastidiosa. Current microbiology, 60(1), 53-58.
  • Miladi, H., Zmantar, T., Kouidhi, B., Al-Saeed, F. A., Chaabouni, Y., Mahdouani, K., & Bakhrouf, A. (2017). Synergistic and antiquorum sensing effects of carvacrol and eugenol against Streptococcus mutans. Industrial Crops and Products, 96, 1-8.
  • Mohamed, S. H., El-Sakhawy, M. A., & El-Samahy, M. A. (2018). Antimicrobial and antibiofilm activity of carvacrol and thymol against resistant strains of Staphylococcus aureus. Journal of Applied Pharmaceutical Science, 8(3), 053-060.
  • Nostro, A., Roccaro, A. S., Bisignano, G., Marino, A., Cannatelli, M. A., Pizzimenti, F. C., ... & Blanco, A. R. (2007). Effects of oregano, carvacrol and thymol on Staphylococcus aureus and Staphylococcus epidermidis biofilms. Journal of medical microbiology, 56(4), 519-523.
  • Pinheiro, P. G., Costa, A. V., & de Souza, E. L. (2018). Antimicrobial activity of essential oils and their major chemical constituents against foodborne and spoilage microorganisms: A review. Journal of Food Protection, 81(6), 1013-1022.
  • Kim, B. C., Kim, H., Lee, H. S., Kim, S. H., Cho, D. H., Jung, H. J., ... & Yang, Y. H. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of microbiology and biotechnology, 32(6), 751–761.
  • J&K Scientific. (n.d.). This compound.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-(isoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-(isoxazol-5-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route involves two key stages: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydroxylamine to form the isoxazole ring.

This guide will address potential challenges in both of these critical steps, providing you with the necessary information to troubleshoot and optimize your experimental protocol.

Synthetic Workflow Overview

SynthesisWorkflow cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation cluster_2 Purification A 2-Hydroxy-5-chloroacetophenone C 1-(5-chloro-2-hydroxyphenyl)-3- (dimethylamino)prop-2-en-1-one (Chalcone Intermediate) A->C Base catalyst (e.g., Pyrrolidine) Heat B N,N-Dimethylformamide diethyl acetal B->C E This compound (Final Product) C->E Solvent (e.g., Acetic Acid) Heat D Hydroxylamine Hydrochloride D->E F Crude Product E->F Work-up G Purified Product F->G Column Chromatography or Recrystallization

Caption: General synthetic workflow for this compound.

Part 1: Troubleshooting the Chalcone Synthesis

The formation of the chalcone intermediate, 1-(5-chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, is a critical step that lays the foundation for the subsequent cyclization. Low yields or the formation of impurities at this stage will invariably impact the overall success of the synthesis.

Frequently Asked Questions (FAQs)

Q1: My Claisen-Schmidt condensation is resulting in a low yield of the chalcone. What are the likely causes?

A1: Low yields in this step can often be attributed to several factors:

  • Insufficient Catalyst: The base catalyst is crucial for the deprotonation of the acetophenone, initiating the condensation. Ensure you are using the appropriate catalyst and in the correct stoichiometric amount.

  • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to side reactions and decomposition of the starting materials or product. Careful optimization of the reaction temperature is key.

  • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before quenching.

  • Purity of Starting Materials: Impurities in the 2-hydroxy-5-chloroacetophenone or the N,N-dimethylformamide diethyl acetal can interfere with the reaction. Ensure your starting materials are of high purity.

Q2: I am observing multiple spots on my TLC plate after the condensation reaction. What are these side products?

A2: The formation of multiple products is a common issue. Potential side products include:

  • Unreacted Starting Materials: This is the most straightforward to identify by co-spotting with your starting materials on the TLC plate.

  • Self-Condensation Products: The acetophenone can potentially undergo self-condensation, although this is generally less favorable in the presence of the more reactive dimethylformamide acetal.

  • Michael Addition Products: Under certain conditions, the product chalcone can react with another molecule of the deprotonated acetophenone.

To minimize these side products, consider a slow, dropwise addition of the acetophenone to the reaction mixture to maintain a low concentration and discourage self-condensation.

Optimized Protocol for Chalcone Synthesis
ParameterRecommended ConditionRationale
Solvent Toluene or DMFProvides good solubility for the reactants and allows for heating.
Catalyst PyrrolidineA secondary amine that is an effective catalyst for this type of condensation.
Temperature 80-110 °CBalances reaction rate with minimizing side reactions. Start at the lower end and increase if the reaction is sluggish.
Reaction Time 4-12 hoursMonitor by TLC until the starting acetophenone is consumed.
Work-up Aqueous wash followed by extractionRemoves the catalyst and other water-soluble impurities.

Part 2: Troubleshooting the Isoxazole Formation

The cyclization of the chalcone intermediate with hydroxylamine hydrochloride is the final and often most challenging step. Issues with regioselectivity and incomplete cyclization can significantly impact the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: The yield of my this compound is consistently low. What can I do to improve it?

A1: Low yields in the cyclization step are a common hurdle. Consider the following troubleshooting steps:

  • pH of the Reaction Mixture: The pH is critical for the reaction between the chalcone and hydroxylamine. The reaction is often carried out in a slightly acidic medium, such as acetic acid, to facilitate the reaction.[1] If the medium is too basic, the hydroxylamine can be consumed in side reactions.

  • Reaction Temperature and Time: As with the first step, these parameters need to be carefully optimized. Insufficient heat or time will lead to an incomplete reaction, while excessive heat can cause decomposition. Refluxing in a suitable solvent is a common practice.[2][3]

  • Purity of the Chalcone Intermediate: Impurities from the previous step can interfere with the cyclization. It is highly recommended to purify the chalcone before proceeding.

  • Formation of Isoxazoline Intermediate: The reaction may initially form an isoxazoline intermediate which then needs to be oxidized or dehydrated to the aromatic isoxazole. The reaction conditions should be conducive to this final step.[4]

Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A2: The formation of isoxazole regioisomers is a known challenge in syntheses involving unsymmetrical 1,3-dicarbonyl compounds or their equivalents.[5] The hydroxylamine can attack either of the two electrophilic carbons of the chalcone. To favor the desired 5-substituted isoxazole, consider the following:

  • Reaction Conditions: The regioselectivity can be influenced by the solvent and the presence of additives. Some studies suggest that the use of specific Lewis acids can direct the regioselectivity.[6]

  • Protecting Groups: While more synthetically demanding, protecting the phenolic hydroxyl group before the cyclization could alter the electronic properties of the chalcone and influence the regioselectivity of the hydroxylamine attack.

Optimized Protocol for Isoxazole Formation
ParameterRecommended ConditionRationale
Solvent Glacial Acetic AcidProvides a suitable acidic environment and is a good solvent for the reactants.
Reagent Hydroxylamine HydrochlorideThe standard reagent for this transformation.
Temperature Reflux (around 118 °C for acetic acid)Provides the necessary energy for both the initial reaction and the subsequent dehydration to the aromatic isoxazole.
Reaction Time 6-18 hoursMonitor by TLC for the disappearance of the chalcone and the appearance of the product.
Work-up Pouring into ice-water followed by filtration or extractionThe product often precipitates upon dilution with water.

Part 3: Purification of this compound

The final step in obtaining a high-quality product is purification. The phenolic nature of the target compound introduces specific challenges.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty purifying the final product by column chromatography. It seems to be streaking on the silica gel.

A1: The acidic proton of the phenol can interact strongly with the silica gel, leading to poor separation and streaking. To mitigate this:

  • Acidify the Mobile Phase: Adding a small amount of acetic acid (0.1-1%) to your mobile phase (e.g., ethyl acetate/hexane) can suppress the deprotonation of the phenol and lead to sharper bands.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina, or employing reverse-phase chromatography.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying phenolic compounds and can often yield very pure material.

Q2: What is a good solvent system for recrystallizing this compound?

A2: Finding the ideal recrystallization solvent often requires some experimentation. Good starting points for phenolic compounds include:

  • Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol and then slowly add water until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Toluene or Xylene: These aromatic solvents can be effective for recrystallizing moderately polar compounds.

  • Ethyl Acetate/Hexane: Similar to the ethanol/water system, dissolve in hot ethyl acetate and add hexane until turbidity is observed.

Logical Troubleshooting Flowchart

TroubleshootingFlowchart cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting Paths cluster_3 Solutions Problem Low Yield or Impure Product TLC Analyze reaction mixture by TLC Problem->TLC NMR Analyze crude product by 1H NMR Problem->NMR IncompleteReaction Incomplete Reaction? TLC->IncompleteReaction SideProducts Side Products Present? TLC->SideProducts PurificationIssue Purification Difficulty? NMR->PurificationIssue OptimizeTimeTemp Increase reaction time/temperature IncompleteReaction->OptimizeTimeTemp Yes CheckReagents Check purity of starting materials IncompleteReaction->CheckReagents Yes OptimizeConditions Optimize catalyst/solvent/pH SideProducts->OptimizeConditions Yes PurifyIntermediate Purify chalcone intermediate SideProducts->PurifyIntermediate Yes ModifyPurification Modify purification method (e.g., acidify mobile phase) PurificationIssue->ModifyPurification Yes

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH.
  • Effect of hydroxylamine hydrochloride on chalcones However, the... - ResearchGate.
  • Ba(OH)2 as the Catalyst in Organic Reactions-Part X-Reaction of Chalcone with Hydroxylamine - ResearchGate.
  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors | ACS Omega - ACS Publications.
  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC - NIH.
  • This compound | 86176-56-9 - J&K Scientific.
  • Isoxazole synthesis - Organic Chemistry Portal.
  • Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions | Request PDF - ResearchGate.
  • Synthesis of 2-isoxazoline and alpha-hydroxy ketomethylene dipeptide isosteres - PubMed.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate.
  • CAS 86176-56-9 MFCD00218660-4-Chloro-2-(Isoxazol ... - LabNovo.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones - RSC Publishing.
  • (PDF) A Facile Greener Assisted Protocol for the Synthesis of Some New 4-aryl-(5-chloro-3-Methyl-1-phenyl-1H-Pyrazol-4-yl)-4,5-dihydroisoxazol-3-yl) Derivatives and their in vitro Antimicrobial Activity - ResearchGate.
  • Article - Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety - Digital Repository.
  • speciality chemicals custom synthesis.
  • A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids | The Journal of Organic Chemistry - ACS Publications.
  • synthesis of isoxazoles - YouTube.
  • A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES - JournalAgent.
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC - NIH.
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI.
  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents.
  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - NIH.
  • Synthesis of 4-chloro-chalcone derivatives. Reaction conditions: (i) Methanol, aq. NaOH, rt. - ResearchGate.
  • Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC.
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed.
  • Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega.
  • Extraction of phenolic compounds: A review - PMC - PubMed Central.
  • EP1420779B1 - Process for isolating phenolic compounds - Google Patents.
  • Synthesis and bioactivity of novel isoxazole chalcone derivatives on tyrosinase and melanin synthesis in murine B16 cells for the treatment of vitiligo - PubMed.
  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - MDPI.

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Technical Support Center: Purification and Analysis of Chlorinated Phenol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification and analysis of chlorinated phenol compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimental work with these molecules. Here, we address specific issues in a direct question-and-answer format, providing not just solutions but also the underlying principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that researchers frequently ask when starting to work with chlorinated phenols.

Q1: What is the best chromatographic method for separating chlorinated phenol isomers?

A1: The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the specific goals of your analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is often preferred for its high resolution and sensitivity, especially for identifying and quantifying trace levels of chlorinated phenols.[1] However, due to the polar nature of the phenolic hydroxyl group, derivatization is typically required to improve volatility and reduce peak tailing.[2][3]

  • High-Performance Liquid Chromatography (HPLC) is a robust alternative that often does not require derivatization.[4][5] Reversed-phase HPLC using a C18 or a Phenyl-Hexyl column is a common starting point.[6][7] The Phenyl-Hexyl phase can offer unique selectivity for aromatic compounds due to π-π interactions.[6]

Q2: Why is derivatization necessary for the GC analysis of chlorinated phenols?

A2: The hydroxyl group of phenols is highly polar, leading to strong interactions with the stationary phases in GC columns. This results in poor chromatographic performance, characterized by broad, tailing peaks and reduced sensitivity.[2] Derivatization, such as silylation or acetylation, converts the polar hydroxyl group into a less polar, more volatile ether or ester.[2][4][8] This transformation minimizes interactions with the column, leading to sharper, more symmetrical peaks and improved analytical accuracy.[2]

Q3: My sample contains a complex matrix. What is the most effective sample preparation technique to isolate chlorinated phenols?

A3: For complex matrices, a multi-step sample preparation approach is often necessary. Solid-Phase Extraction (SPE) is a widely used and effective technique for the purification and concentration of chlorinated phenols from various sample types.[9][10][11] Polystyrene-divinylbenzene based sorbents are often effective for retaining these compounds.[12][13] For highly complex samples, combining SPE with another technique like Dispersive Liquid-Liquid Microextraction (DLLME) can provide ultra-preconcentration and further cleanup.[14]

Q4: I am observing low recovery of my chlorinated phenol analytes. What could be the cause?

A4: Low recovery can stem from several factors throughout the analytical workflow:

  • Inefficient Extraction: The pH of the sample is critical. Acidifying the sample to a pH below 2 ensures that the phenols are in their protonated, less water-soluble form, which improves extraction efficiency. Adding salt (salting out) can also enhance the extraction of more water-soluble phenols.[15]

  • Analyte Loss during Solvent Evaporation: Chlorinated phenols, especially those with fewer chlorine atoms, can be volatile. Careful control of evaporation conditions (temperature and nitrogen flow) is necessary to prevent loss of analytes.

  • Irreversible Adsorption: Active sites on glassware or in the chromatographic system can irreversibly adsorb the polar phenols. Silanizing glassware can help mitigate this.

Section 2: Troubleshooting Guides

This section provides a more in-depth, problem-solving approach to specific experimental challenges.

Troubleshooting Poor Peak Shape in GC Analysis

GC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing, Broadening) cause1 Polarity of Phenolic Group start->cause1 cause2 Active Sites in System start->cause2 cause3 Improper Injection start->cause3 solution1 Derivatize Sample (e.g., Silylation, Acetylation) cause1->solution1 solution2 Check Inlet Liner (Use deactivated liner) cause2->solution2 solution4 Condition GC Column cause2->solution4 solution3 Optimize Injection Parameters (Temperature, Splitless Time) cause3->solution3

Q: My GC chromatogram for chlorinated phenols shows significant peak tailing. How can I resolve this?

A: Peak tailing is a common issue stemming from the polar nature of the analytes. Here is a systematic approach to troubleshoot this problem:

  • Verify Derivatization Efficiency: Incomplete derivatization is a primary cause of peak tailing.

    • Action: Ensure your derivatization reagent (e.g., BSTFA for silylation, acetic anhydride for acetylation) is fresh and not hydrolyzed.[2][3] Optimize the reaction conditions, including temperature and time. For instance, silylation with BSTFA in acetone can be completed in seconds at room temperature.[2][3]

  • Inspect the GC Inlet: The inlet is a common source of active sites that can interact with polar analytes.

    • Action: Use a deactivated inlet liner. If you are using a splitless injection, ensure the splitless time is optimized to transfer the analytes to the column efficiently.

  • Evaluate the GC Column: Over time, the stationary phase of the column can degrade, exposing active sites.

    • Action: Condition your column according to the manufacturer's instructions. If tailing persists, it may be time to replace the column. A low-polarity silarylene phase column, such as a 5% diphenyl/95% dimethyl polysiloxane, is generally suitable.[16]

  • Check for System Contamination: Contamination in the carrier gas line or elsewhere in the system can also contribute to poor peak shape.

    • Action: Ensure high-purity carrier gas and check for leaks.

Troubleshooting Co-elution of Isomers in HPLC

Q: I am unable to separate critical chlorinated phenol isomers using my current HPLC method. What steps can I take to improve resolution?

A: Co-elution of isomers is a frequent challenge. Here’s how to approach improving your separation:

  • Optimize the Mobile Phase:

    • Action: Adjust the organic modifier-to-water ratio. A shallower gradient or an isocratic hold at a lower organic concentration can often improve the separation of closely eluting peaks. Also, consider changing the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity.

  • Change the Stationary Phase:

    • Action: If optimizing the mobile phase is insufficient, changing the column chemistry is the next logical step. If you are using a standard C18 column, switching to a Phenyl-Hexyl column can provide alternative selectivity due to its ability to engage in π-π interactions with the aromatic rings of the chlorophenols.[6]

  • Adjust pH:

    • Action: The pH of the mobile phase can influence the retention of phenolic compounds. Ensure the pH is well below the pKa of your analytes (typically around 7-9 for chlorophenols) to keep them in their neutral form.

  • Modify Column Parameters:

    • Action: Using a longer column or a column with a smaller particle size can increase the number of theoretical plates and, consequently, improve resolution.[7][17] Be mindful that these changes will likely increase backpressure.[17]

Table 1: Comparison of HPLC Columns for Chlorinated Phenol Separation [6]

Column ChemistryPrimary InteractionBest Suited For
C18 (Octadecyl)HydrophobicGeneral-purpose separation of non-polar to moderately polar compounds.
C8 (Octyl)HydrophobicLess retentive than C18, suitable for faster analysis of more hydrophobic compounds.
Phenyl-Hexylπ-π and HydrophobicAromatic compounds, often providing unique selectivity for isomers.
Cyano (CN)Polar and HydrophobicCan be used in both reversed-phase and normal-phase modes, offering alternative selectivity.

Section 3: Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Chlorinated Phenols from Water Samples

This protocol provides a general procedure for extracting chlorinated phenols from aqueous matrices.

  • Sample Pre-treatment:

    • To a 500 mL water sample, add a surrogate standard.

    • Adjust the sample pH to 2 using sulfuric or hydrochloric acid.

  • SPE Cartridge Conditioning:

    • Use a polystyrene-divinylbenzene cartridge (e.g., 500 mg).

    • Condition the cartridge by passing 5 mL of elution solvent (e.g., ethyl acetate), followed by 5 mL of methanol, and finally 10 mL of deionized water at pH 2. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained chlorinated phenols with 5-10 mL of a suitable solvent, such as ethyl acetate or dichloromethane.

  • Concentration and Reconstitution:

    • Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.

    • Add an internal standard and adjust the final volume for GC or HPLC analysis.

Protocol 2: Acetylation Derivatization for GC-MS Analysis

This protocol details the conversion of chlorinated phenols to their acetate esters.[4][18]

  • Sample Preparation:

    • Start with the concentrated extract from the SPE procedure in a suitable solvent like hexane.

  • Reaction:

    • Add 100 µL of acetic anhydride and 50 µL of pyridine (as a catalyst) to the 1 mL extract.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for 15-20 minutes.

  • Quenching and Washing:

    • Add 1 mL of a 5% sodium bicarbonate solution to quench the excess acetic anhydride.

    • Vortex and allow the layers to separate.

    • Transfer the organic (upper) layer to a clean vial for GC-MS analysis.

Section 4: Degradation and Disposal Considerations

The purification of chlorinated phenols often involves the removal of these compounds from a sample matrix, which then requires proper disposal. Advanced Oxidation Processes (AOPs) are effective methods for the complete mineralization of these toxic compounds.[19][20][21]

Overview of Advanced Oxidation Processes (AOPs)

AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively degrade organic pollutants into carbon dioxide, water, and inorganic salts.[20][21]

  • Photocatalytic Degradation: This involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), and a light source (e.g., UV light).[22][23][24] The process is effective for the complete mineralization of chlorophenols.[22]

  • Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals. The addition of UV light (photo-Fenton) can enhance the degradation rate.[25]

  • Bioremediation: This approach utilizes microorganisms to break down chlorinated phenols.[26][27][28] It can be a cost-effective and environmentally friendly solution for large-scale remediation.[26] Both aerobic and anaerobic conditions can be employed, sometimes sequentially, to achieve complete degradation.[26][28]

AOP_Overview cluster_AOPs Advanced Oxidation Processes start Chlorinated Phenol Contamination photocatalysis Photocatalysis (TiO₂, UV light) start->photocatalysis fenton Fenton/Photo-Fenton (H₂O₂, Fe²⁺, UV light) start->fenton bioremediation Bioremediation (Microorganisms) start->bioremediation end Mineralization Products (CO₂, H₂O, Cl⁻) photocatalysis->end fenton->end bioremediation->end

Section 5: Safety Precautions

Chlorinated phenols are toxic and can be readily absorbed through the skin.[29] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (neoprene or butyl rubber are recommended over nitrile for concentrated solutions), and chemical splash goggles.[30][31] When working with volatile phenols or creating solutions, do so in a certified chemical fume hood.[32]

  • Handling: Avoid inhalation of dust or vapors.[32] When handling solid phenol, it is safer to gently warm the container in a water bath and pipette the molten liquid rather than trying to break up the solid.[29]

  • Storage: Store chlorinated phenols in a cool, dry, well-ventilated area away from oxidizing agents and incompatible materials.[30][31]

  • Waste Disposal: All chlorinated phenol waste, including contaminated consumables, must be disposed of as hazardous chemical waste according to your institution's guidelines.[30][31]

References

  • Lee, H. B., & Lee, A. S. (2003). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 75(11), 2685-2692. [Link]
  • Mills, G., & Hoffmann, M. R. (1993). Photocatalytic Degradation of 4-Chlorophenol. 1. The Hydroquinone Pathway. The Journal of Physical Chemistry, 97(23), 6313-6322. [Link]
  • Movahedyan, H., Seid Mohammadi, A. M., & Assadi, A. (2009). Comparison of different advanced oxidation processes degrading p-chlorophenol in aqueous solution. Iranian Journal of Environmental Health Science & Engineering, 6(3), 153-160. [Link]
  • Wang, M. C., & Lin, C. H. (2010). Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. In Protocols for Forensic Biological Analysis. Humana Press. [Link]
  • Kim, J., & Lee, C. W. (2013). Photocatalytic degradation of chlorophenols using star block copolymers: Removal efficiency, by-products and toxicity of catalyst. Chemical Engineering Journal, 215-216, 921-928. [Link]
  • Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-203. [Link]
  • Van Doorslaer, X., Dewulf, J., Van Langenhove, H., & Demeestere, K. (2014). Degradation of 4-Chlorophenol by Microwave-Enhanced Advanced Oxidation Processes: Kinetics and Influential Process Parameters. Molecules, 19(11), 17747-17763. [Link]
  • Mills, G., & Hoffmann, M. R. (1999). Photocatalytic Degradation of 4-Chlorophenol. 2. The 4-Chlorocatechol Pathway. The Journal of Organic Chemistry, 64(22), 8179-8188. [Link]
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  • Yang, K. (n.d.). Determination of 2,4,6-Trichlorophenol in Water by Derivatization in Headspace and GC/MS.
  • Mills, G., & Hoffmann, M. R. (1999). Photocatalytic Degradation of 4-Chlorophenol. 2. The 4-Chlorocatechol Pathway.
  • Kartal, S., Tokalıoğlu, Ş., & Şahan, H. (2017). Determination of Chlorophenols in Wastewater with Methyl Chloroformate Derivatization, Solid Phase Extraction, and Gas Chromatography–Mass Spectrometry. Analytical Letters, 50(12), 1935-1947. [Link]
  • Thomson, C. A., & Chesney, D. J. (1992). Supercritical Carbon Dioxide Extraction of 2, 4-Dichlorophenol from Food Crop Tissues. Digital Commons @ Michigan Tech. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing the isoxazole scaffold. Isoxazole derivatives are cornerstone structures in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] However, their synthesis is often nuanced, presenting challenges in yield, regioselectivity, and purification.

This document moves beyond simple protocols to explain the causality behind experimental choices. It serves as a troubleshooting resource and a strategic guide to help you optimize your reaction conditions, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary and most versatile methods for isoxazole synthesis?

A1: The two most robust and widely employed methods for constructing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][3]

  • 1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[4] Nitrile oxides are typically generated in situ from precursors like aldoximes or hydroximoyl chlorides to avoid dimerization.[5][6] This route is highly versatile for creating a wide range of substituted isoxazoles.

  • Condensation with 1,3-Dicarbonyls: This classic method involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent, like an enaminone) with hydroxylamine.[7] The reaction proceeds via cyclization and dehydration. The regiochemical outcome can be a significant challenge with unsymmetrical dicarbonyls.

Q2: How significantly do solvent and temperature affect isoxazole synthesis?

A2: Solvent and temperature are critical parameters that can dictate the success or failure of a reaction.[3]

  • Solvent: The choice of solvent impacts reactant solubility, reaction rate, and regioselectivity.[3] For 1,3-dipolar cycloadditions, solvent polarity can influence the energy levels of the frontier molecular orbitals, thereby affecting which regioisomer is favored.[3] Common solvents include acetonitrile, THF, DMF, and sometimes aqueous media for greener approaches.[3][8]

  • Temperature: Temperature optimization is a balancing act. Excessively high temperatures can accelerate the decomposition of starting materials or the desired product and often favor the formation of side products, such as furoxans from nitrile oxide dimerization.[3] Conversely, temperatures that are too low can lead to impractically long reaction times or incomplete conversion.[3] For reactions involving the in situ generation of sensitive intermediates like nitrile oxides, a common strategy is to form the intermediate at a low temperature before warming the reaction to facilitate the cycloaddition.[9]

Troubleshooting Guide: From Low Yields to Isomeric Mixtures

This section addresses specific, common issues encountered during isoxazole synthesis in a practical question-and-answer format.

Problem 1: My reaction yield is low or zero.

This is one of the most frequent challenges. The root cause can often be traced back to the stability of intermediates, the purity of starting materials, or suboptimal reaction conditions.

Potential Causes & Solutions
  • Inefficient Nitrile Oxide Generation (for 1,3-Dipolar Cycloaddition):

    • The Issue: The nitrile oxide intermediate is not being formed efficiently or is decomposing before it can react with the alkyne. A major competing pathway is the dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[3]

    • Causality & Solution:

      • Base Selection: The base used to dehydrohalogenate a hydroximoyl chloride or oxidize an aldoxime is crucial. Organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are common choices.[3][5] Ensure the base is strong enough for the precursor but not so strong that it promotes side reactions or product decomposition.

      • Precursor Quality: Verify the purity of the nitrile oxide precursor (e.g., aldoxime). Impurities can inhibit the reaction.

      • Mitigating Dimerization: To favor the desired cycloaddition over dimerization, the concentration of the nitrile oxide should be kept low. This can be achieved by the slow addition of the base or the precursor to the reaction mixture containing the alkyne.[9]

  • Suboptimal Reaction Conditions:

    • The Issue: The chosen temperature, solvent, or reaction time is not suitable for the specific substrates.

    • Causality & Solution:

      • Systematic Screening: Systematically screen a range of temperatures. For some reactions, a modest increase from 60°C to 80°C can dramatically improve yields, while a further increase might be detrimental.[3]

      • Solvent Solubility: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of failed reactions.[3]

      • Reaction Monitoring: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or LC-MS. Insufficient time leads to low conversion, while excessively long times can cause product degradation.[9]

      • Microwave Irradiation: For sluggish reactions, microwave irradiation can sometimes dramatically reduce reaction times and improve yields where conventional heating fails.[7][9]

  • Poor Quality or Decomposition of Starting Materials:

    • The Issue: One or more of the starting materials may have decomposed or may contain inhibiting impurities.

    • Causality & Solution:

      • Verify Purity: Always ensure the purity of your starting materials (e.g., 1,3-dicarbonyls, hydroxylamine, alkynes) using techniques like NMR or melting point analysis. Purify them if necessary.[3]

      • Consider Stability: 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can affect reactivity.[9] Sensitive alkynes or aldehydes may degrade upon storage.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and solve low-yield issues in isoxazole synthesis.

G start Low / No Yield check_sm Verify Starting Material Purity & Stability start->check_sm check_conditions Review Reaction Conditions (Temp, Solvent, Time) start->check_conditions check_intermediate Assess Intermediate Generation (e.g., Nitrile Oxide) start->check_intermediate sm_impure Purify or Replace Starting Materials check_sm->sm_impure Impure or Degraded cond_suboptimal Systematically Optimize: - Temperature Screen - Solvent Screen - Monitor Over Time check_conditions->cond_suboptimal Potentially Suboptimal int_inefficient Optimize Generation: - Screen Bases - Slow Addition of Reagents - Check Precursor Quality check_intermediate->int_inefficient Dimerization or Inefficient Formation success Improved Yield sm_impure->success cond_suboptimal->success int_inefficient->success

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Problem 2: My reaction is producing a mixture of regioisomers.

The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyls or unsymmetrical alkynes in 1,3-dipolar cycloadditions.[9] Regioselectivity is governed by a delicate interplay of steric and electronic factors.[3]

Potential Causes & Solutions
  • Steric and Electronic Effects:

    • The Issue: In 1,3-dipolar cycloadditions, the substituents on both the nitrile oxide and the alkyne influence which orientation of addition is favored. Similarly, in condensation reactions, the two carbonyl groups of an unsymmetrical 1,3-dicarbonyl exhibit different reactivities towards hydroxylamine.

    • Causality & Solution:

      • Analyze Reactants: Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Electron-donating groups on the alkyne and electron-withdrawing groups on the nitrile oxide (or vice-versa) can strongly influence the regiochemical outcome.

      • Modify Substrates: If possible, modifying the steric bulk or electronic nature of substituents can be a powerful strategy to favor a single isomer.

  • Reaction Condition Influence:

    • The Issue: The choice of solvent, temperature, or catalyst can alter the regiochemical outcome.

    • Causality & Solution:

      • Solvent Screening: The polarity of the solvent can differentially stabilize the transition states leading to the different regioisomers. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) is recommended.[3]

      • Catalyst/Additive: The use of a Lewis acid (e.g., BF₃·OEt₂) or a transition metal catalyst (e.g., copper(I)) can coordinate to one of the reactants, altering its electronic properties and thereby directing the regioselectivity.[9][10]

      • pH Control: In condensation reactions, the pH can be a key factor in determining which carbonyl is more reactive.[10]

Factors Influencing Regioselectivity

This diagram illustrates the key variables that can be tuned to control the formation of regioisomers.

G regio Regioselectivity Control factors Key Factors Reactant Structure (Steric/Electronic) Solvent Polarity Temperature Catalyst / Additive (Lewis Acids, Metals) pH (for condensations) regio->factors:f0 sub_details Modify substituents to alter HOMO/LUMO interactions. factors:f1->sub_details sol_details Screen non-polar vs. polar aprotic solvents. factors:f2->sol_details temp_details Vary temperature to find kinetic vs. thermodynamic control. factors:f3->temp_details cat_details Introduce catalysts to direct the reaction pathway. factors:f4->cat_details ph_details Adjust pH to alter nucleophilicity of hydroxylamine. factors:f5->ph_details

Caption: Key experimental factors that can be optimized to control regioselectivity.

Problem 3: I am struggling to purify my crude isoxazole product.

Purification can be difficult due to the presence of starting materials, byproducts like furoxans, or regioisomers with very similar polarities, making separation challenging.[9]

Solutions
  • Column Chromatography: This is the most common purification technique.

    • Optimization: Don't rely on a single solvent system. Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find the conditions that provide the best separation.

    • Modifiers: Sometimes, adding a small amount of a modifier like triethylamine (~0.1-1%) can deactivate acidic sites on the silica gel and prevent product streaking or decomposition, while a small amount of acetic acid can improve the resolution of certain compounds.[9]

  • Crystallization: If your desired product is a solid, crystallization can be an excellent method for achieving high purity.

    • Solvent Screening: Experiment with a variety of single-solvent and binary-solvent systems to induce crystallization. If the product oils out, try scratching the flask or adding a seed crystal.[9][11]

Problem 4: My isoxazole product appears to be decomposing during workup or purification.

The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be cleaved under certain conditions.[9][12]

Conditions to Avoid
  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases. Use milder bases during workup (e.g., NaHCO₃ solution instead of NaOH).[9]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.[9] If you need to reduce another functional group in the molecule, alternative methods should be explored.

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[9] Protect your reaction and product from direct, strong light.

  • Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[9][12] Be mindful of this when planning subsequent reaction steps.

Exemplary Protocols & Data

To provide a practical context, here are a sample protocol and a data table summarizing condition optimization.

Detailed Protocol: Synthesis of a 5-Arylisoxazole in Aqueous Media

This procedure is adapted from a green chemistry approach that highlights the use of water as a solvent and often simplifies workup.[8][13]

  • Reactant Preparation: In a 25 mL round-bottom flask, combine the 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol, 1.0 eq.) and hydroxylamine hydrochloride (1.1 mmol, 1.1 eq.).

  • Reaction Setup: Add water (5 mL) to the flask. Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously.[8][14]

  • Monitoring: Monitor the reaction's progress by TLC until the starting enaminone spot has been consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. The product often precipitates directly from the aqueous solution.

  • Purification: Collect the solid product by suction filtration. Wash the solid with cold water and dry under vacuum. In many cases, this procedure yields a product of high purity without the need for column chromatography.[13]

Table 1: Example of Reaction Condition Optimization

The following table summarizes hypothetical optimization results for the synthesis of a 3,5-disubstituted isoxazole via 1,3-dipolar cycloaddition, demonstrating how systematic changes can affect the outcome.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Regioisomeric Ratio
1Et₃N (1.2)THF25 (rt)24453:1
2Et₃N (1.2)THF65 (reflux)12783.5:1
3DBU (1.1)CH₂Cl₂018655:1
4Et₃N (1.2)Acetonitrile8012854:1
5NaHCO₃ (2.0)Toluene10016722.5:1
References
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  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Institutes of Health (NIH). [Link]
  • Challenges associated with isoxazole directed C−H activation.
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  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc).
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). National Institutes of Health (NIH). [Link]

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Technical Support Center: Synthesis of Phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in their synthetic routes. Here, we address common side reactions and provide in-depth, field-proven troubleshooting strategies based on mechanistic principles.

Section 1: Friedel-Crafts Acylation & Alkylation of Phenols

Friedel-Crafts reactions are fundamental for C-C bond formation on aromatic rings. However, the high reactivity of the phenol nucleus introduces several common challenges.

Frequently Asked Questions & Troubleshooting

Question 1: My Friedel-Crafts acylation is giving me a mixture of products, including a significant amount of an ester. How can I favor the formation of the hydroxyaryl ketone?

Answer: This is a classic case of competing O-acylation versus C-acylation. Phenols are bidentate nucleophiles, meaning they can react at two positions: the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation).

  • The "Why":

    • O-acylation (ester formation) is often kinetically favored, meaning it happens faster, especially at lower temperatures and in the absence of a strong Lewis acid catalyst.

    • C-acylation (hydroxyaryl ketone formation) is thermodynamically favored, leading to a more stable product. This pathway is promoted by the presence of a Lewis acid like AlCl₃.

  • Troubleshooting Protocol:

    • Catalyst Stoichiometry: Ensure you are using at least a stoichiometric amount, and often an excess, of the Lewis acid catalyst (e.g., AlCl₃). The catalyst coordinates with the phenolic oxygen and the acylating agent, which not only activates the electrophile but also facilitates the rearrangement of any initially formed O-acylated product to the more stable C-acylated product (the Fries Rearrangement).[1]

    • Reaction Temperature: Higher temperatures generally favor the thermodynamically controlled C-acylated product.[2]

    • Solvent Choice: Non-polar solvents like nitrobenzene or carbon disulfide can favor C-acylation.[3][4]

    • Embrace the Fries Rearrangement: You can intentionally form the phenyl ester first (O-acylation) and then induce its rearrangement to the desired hydroxyaryl ketone by treating it with a Lewis acid. This is a formal reaction known as the Fries Rearrangement.[2][3][4][5][6]

Question 2: I am attempting a Friedel-Crafts acylation, but instead of my desired product, I am isolating a rearranged isomer. What is happening and how can I control the regioselectivity?

Answer: You are observing the Fries Rearrangement , a reaction where a phenolic ester rearranges to a hydroxyaryl ketone under the influence of a Lewis or Brønsted acid catalyst.[3][4] The position of the acyl group migration (ortho or para to the hydroxyl group) is highly dependent on the reaction conditions.

  • The "Why": The reaction proceeds through the formation of an acylium ion intermediate.[3] The regioselectivity is a textbook example of thermodynamic versus kinetic control.

    • The ortho product can form a more stable bidentate complex with the Lewis acid (e.g., AlCl₃), making it the thermodynamically favored product at higher temperatures.

    • The para position is often less sterically hindered, making it the kinetically favored product at lower temperatures.[2][3]

  • Troubleshooting & Control:

    • For the para-isomer: Run the reaction at low temperatures (e.g., < 60°C).[2] Using solvents with increasing polarity can also favor the para product.[3]

    • For the ortho-isomer: Employ higher reaction temperatures (e.g., > 160°C).[2] Non-polar solvents also tend to favor the formation of the ortho product.[3]

Parameter Favors ortho-Product Favors para-Product Reference(s)
Temperature High (> 160°C)Low (< 60°C)[2]
Solvent Polarity Non-polar (e.g., CS₂)More Polar[3]
Control Type ThermodynamicKinetic[3]

Question 3: My Friedel-Crafts alkylation of phenol is resulting in multiple alkyl groups being added to the ring. How do I achieve mono-alkylation?

Answer: This is a very common side reaction known as polyalkylation .[7]

  • The "Why": The introduction of an alkyl group (an electron-donating group) activates the aromatic ring, making the mono-alkylated product more reactive than the starting phenol.[8][9] This leads to subsequent alkylation reactions occurring readily.

  • Troubleshooting Protocol:

    • Use a Large Excess of Phenol: By significantly increasing the molar ratio of the phenol to the alkylating agent, you statistically favor the alkylating agent reacting with the starting material rather than the more reactive mono-alkylated product.[8]

    • Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second and third alkylation reactions.[8]

    • Use a Milder Catalyst: Strong Lewis acids like AlCl₃ can strongly promote polyalkylation. Consider using a milder Lewis acid or a solid acid catalyst for better selectivity.[8]

    • Alternative Strategy: Acylation-Reduction: The most robust method to avoid polyalkylation is to perform a Friedel-Crafts acylation first. The resulting acyl group is electron-withdrawing and deactivates the ring, preventing further substitution. The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[8]

Section 2: Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating, ortho, para-directing group, which can lead to issues with selectivity and over-reaction.[10]

Frequently Asked Questions & Troubleshooting

Question 1: When I try to brominate my phenol using bromine, I get a 2,4,6-tribromophenol precipitate, but I only want to add one bromine atom. How can I control this?

Answer: The high reactivity of the phenol ring, particularly in polar solvents, leads to polysubstitution .[10][11]

  • The "Why": The hydroxyl group is strongly activating, making the ortho and para positions highly nucleophilic. In polar solvents like water, the phenol can ionize to the even more reactive phenoxide ion, which reacts uncontrollably with bromine.[10]

  • Troubleshooting Protocol for Mono-halogenation:

    • Solvent Choice: Switch to a non-polar solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄).[10] These solvents decrease the electrophilicity of the bromine and minimize the ionization of phenol to the phenoxide ion.[10]

    • Control Temperature: Perform the reaction at a low temperature (e.g., < 5 °C) to reduce the reaction rate and improve selectivity.[12]

    • Stoichiometry: Use only one equivalent of the halogen.

Question 2: My nitration of phenol is producing low yields and a lot of dark, tarry byproduct. What is causing this and how can I improve the reaction?

Answer: Phenols are very susceptible to oxidation , especially by strong nitrating agents.[11] The tarry material is a result of oxidative decomposition.[11][13]

  • The "Why": Nitric acid is a strong oxidizing agent. The electron-rich phenol ring is easily oxidized, leading to the formation of byproducts like benzoquinone and polymeric tars, which significantly lowers the yield of the desired nitrophenol.[11][13]

  • Troubleshooting Protocol:

    • Use Dilute Nitric Acid: For mono-nitration, use dilute nitric acid at a low temperature (e.g., 298 K).[14] This will give a mixture of o- and p-nitrophenols.

    • Protecting Group Strategy: For more controlled nitration, especially if you want to use stronger conditions, consider protecting the hydroxyl group. Acetylating the phenol to form phenyl acetate attenuates the activating effect of the oxygen.[11] You can then perform the nitration and subsequently remove the acetyl group via hydrolysis to yield the nitrophenol.[11]

Section 3: Williamson Ether Synthesis

This classic Sₙ2 reaction for forming ethers can be complicated by the ambident nature of the phenoxide nucleophile.

Frequently Asked Questions & Troubleshooting

Question 1: I am trying to synthesize a phenyl ether, but I am getting a significant amount of a C-alkylated byproduct. How can I favor O-alkylation?

Answer: The phenoxide ion is an ambident nucleophile , meaning it can react on the oxygen atom (O-alkylation) to form an ether, or on the aromatic ring (ortho or para positions) to form a C-alkylated phenol.[15]

  • The "Why": The outcome of the reaction is often dictated by the solvent system, which influences the solvation of the phenoxide ion.

    • Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the oxygen atom of the phenoxide. This "shields" the oxygen, making it less available for nucleophilic attack. Consequently, the ring carbons, which are less solvated, are more likely to react, leading to C-alkylation.[15]

    • Polar aprotic solvents (e.g., DMF, DMSO) do not hydrogen bond with the phenoxide oxygen. This leaves the oxygen as the most available and reactive nucleophilic site, thus favoring O-alkylation.

  • Troubleshooting Protocol:

    • Solvent Selection: Use a polar aprotic solvent like DMF or DMSO to favor the desired O-alkylation pathway.[15]

    • Counter-ion: The choice of counter-ion can also play a role, though solvent effects are generally more dominant.

C_vs_O_Alkylation cluster_conditions Reaction Conditions cluster_products Potential Products Solvent Solvent Reaction_Point Solvent->Reaction_Point Influences Pathway O_Alkylation O-Alkylation (Ether Product) C_Alkylation C-Alkylation (Ring-Alkylated Phenol) Phenoxide Phenoxide Phenoxide->Reaction_Point Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Point Reaction_Point->O_Alkylation  Polar Aprotic  (e.g., DMF, DMSO) Reaction_Point->C_Alkylation  Protic  (e.g., H₂O, EtOH)

Caption: Solvent effects on the C- vs. O-alkylation of phenoxide ions.

Question 2: My Williamson ether synthesis is giving me a low yield and I am isolating an alkene. What is the problem?

Answer: You are observing a competing E2 elimination reaction.[16]

  • The "Why": The phenoxide ion is not only a good nucleophile but also a reasonably strong base. When using sterically hindered alkyl halides (secondary or tertiary), the Sₙ2 pathway for ether formation is slowed down.[16][17] This gives the phenoxide a greater opportunity to act as a base, abstracting a proton from a carbon adjacent to the leaving group, which results in the formation of an alkene via an E2 mechanism.[16]

  • Troubleshooting Protocol:

    • Choice of Alkyl Halide: The Williamson ether synthesis works best with methyl or primary alkyl halides.[17] Avoid using tertiary alkyl halides, as they will almost exclusively give elimination products. Secondary alkyl halides will often result in a mixture of substitution and elimination products.[17]

    • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions tend to have a higher activation energy.[16]

    • Rethink Your Synthesis: If you need to synthesize an ether with a secondary or tertiary alkyl group attached to the oxygen, it is far better to use the corresponding secondary or tertiary alkoxide and react it with a methyl or primary halide (e.g., methyl iodide).[16][17]

SN2_vs_E2 Start Phenoxide + Secondary/Tertiary Alkyl Halide SN2 SN2 Pathway (Nucleophilic Attack) Start->SN2 Favored by: - Primary R-X - Lower Temp. E2 E2 Pathway (Proton Abstraction) Start->E2 Favored by: - Secondary/Tertiary R-X - Higher Temp. Ether Desired Ether Product SN2->Ether Alkene Alkene Byproduct E2->Alkene

Caption: Competing Sₙ2 and E2 pathways in the Williamson ether synthesis.

References
  • Fries Rearrangement. Organic Chemistry Portal. [Link]
  • Fries rearrangement. Wikipedia. [Link]
  • Fries Rearrangement: Meaning, Mechanism, Limitations & Applic
  • FRIES REARRANGEMENT. PHARMD GURU. [Link]
  • Electrophilic substitution reactions (halogenation, nitration, sulphonation and Friedel-Craft reaction). Sarthaks eConnect. [Link]
  • meta-Selective C–H arylation of phenols via regiodiversion of electrophilic arom
  • What Is the Mechanism of Phenol Alkyl
  • Electrophilic Substitution of Phenols. Chemistry LibreTexts. [Link]
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  • Acylation of phenols. University of Calgary. [Link]
  • How can i perform Friedel crafts acylation with phenol?.
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  • Process for ring acylation of phenols.
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • Reactions of Phenols. Chemistry Steps. [Link]
  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
  • The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
  • Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
  • Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
  • Phenolates- O-alkylation and C-alkyl
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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  • Williamson Ether Synthesis Explained. Clutch Prep. [Link]
  • Phenol reaction. [Link]
  • What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
  • Chemistry of Enolates - C vs O Alkyl
  • Phenol reaction with nitration mixture. Chemistry Stack Exchange. [Link]
  • Chemical Reactions of Phenols: 13 important reactions of phenol. Chemistry Notes. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-2-(isoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Chloro-2-(isoxazol-5-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during in-vitro and in-vivo assays. We understand that achieving reliable and reproducible data begins with the proper handling and solubilization of your test compounds. This guide provides in-depth, field-proven insights and validated protocols to ensure the successful integration of this compound into your experimental workflows.

The inherent chemical structure of this compound, which includes a phenolic group, a halogen, and a heterocyclic isoxazole ring, contributes to its utility in pharmaceutical development and biological research but also presents a significant challenge: poor aqueous solubility.[1][2][3] This guide will address these challenges directly, offering causal explanations for experimental choices and providing a clear path to troubleshooting solubility-related artifacts.

Physicochemical Properties of this compound

Understanding the fundamental properties of a compound is the first step in developing an effective solubilization strategy.

PropertyValueSource
CAS Number 86176-56-9[4][5]
Molecular Formula C₉H₆ClNO₂[4]
Molecular Weight 195.60 g/mol [4]
Appearance Solid
General Solubility Sparingly soluble in aqueous buffers; Soluble in organic solvents like DMSO.[6][7]
Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with this compound.

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

A1: The limited aqueous solubility of this compound is a direct result of its molecular structure. The molecule contains both polar (phenol, isoxazole) and nonpolar (chlorinated benzene ring) regions, making it hydrophobic.[8][9] Phenolic compounds, in general, exhibit a wide range of solubilities that are influenced by factors like crystal lattice energy and the extent of hydrogen bonding with water.[10][11] The chloro- substitution further increases its lipophilicity, reducing its affinity for polar solvents like water or aqueous buffers.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended solvent for poorly soluble compounds.[12] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic molecules.[13] However, it is critical to be aware that DMSO can have direct effects on assay components and cell viability, so its final concentration in the assay must be carefully controlled.[14][15][16]

See Protocol 1 for a detailed, step-by-step guide on preparing a concentrated stock solution in DMSO.

Q3: My compound precipitates when I add the DMSO stock to my aqueous buffer. What is happening and how can I fix it?

A3: This common phenomenon is known as "crashing out." It occurs when a compound, stable in a high concentration of an organic solvent like DMSO, is rapidly diluted into an aqueous buffer where its solubility is much lower.[17] The abrupt change in solvent polarity causes the compound to come out of solution, forming a precipitate or fine suspension. This can lead to inaccurate compound concentrations and unreliable assay results.

To address this, follow the troubleshooting workflow below.

G start Compound Precipitates Upon Dilution q1 Is the final DMSO concentration <1%? start->q1 sub_a Increase Vortexing/Mixing During Dilution q1->sub_a Yes sol_c Reduce DMSO % and Re-evaluate q1->sol_c No sub_b Perform Serial Dilutions in Buffer sub_a->sub_b sub_c Lower Final Compound Concentration sub_b->sub_c q2 Precipitation Still Occurs? sub_c->q2 sol_a Use Co-Solvent System (e.g., PEG, Tween) (See Protocol 2) q2->sol_a Yes sol_b Use Cyclodextrin Inclusion Complex (See Protocol 3) q2->sol_b Yes end_ok Solution is Clear: Proceed with Assay q2->end_ok No sol_a->end_ok sol_b->end_ok sol_c->q1

Caption: Troubleshooting workflow for compound precipitation.

Q4: What are the acceptable final concentrations of DMSO in different types of assays?

A4: DMSO tolerance is highly dependent on the specific biological system being studied. High concentrations can cause protein denaturation, enzyme inhibition or activation, and cellular toxicity.[14][15][18] It is always best to empirically determine the tolerance of your specific assay. However, general guidelines exist.

Assay TypeGeneral Max DMSO % (v/v)Potential Issues with Higher ConcentrationsSource
Cell-Based Assays < 0.5% (ideally ≤ 0.1%)Cytotoxicity, membrane permeabilization, altered gene expression, apoptosis.[16][18]
Enzyme Assays < 1% (some tolerate up to 5%)Enzyme inhibition or activation, protein conformational changes, substrate precipitation.[15][19]
Binding Assays (e.g., SPR) < 2% (assay dependent)Interference with signal, non-specific binding, protein unfolding.[14]
In-Vivo Studies Variable (formulation dependent)Toxicity, hemolysis, irritation at the injection site. Requires careful formulation.[13]

Crucial Note: Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO (or other solvents) as your test wells, but without the compound. This allows you to subtract any solvent-induced effects from your results.

Q5: My assay is highly sensitive to DMSO. What are the alternatives for solubilizing this compound?

A5: When DMSO is not a viable option, several alternative strategies can be employed. The choice depends on the specific requirements of your assay.[20][21]

  • Co-Solvent Systems: Using a combination of solvents can improve solubility while minimizing the concentration of any single, potentially disruptive solvent.[13][21] A common formulation for in-vivo studies, which can be adapted for in-vitro use, is a mix of DMSO, Polyethylene Glycol (PEG), and a surfactant like Tween 80.[13] See Protocol 2 .

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[21] As a phenol, this compound is weakly acidic. Increasing the pH above its pKa will deprotonate the hydroxyl group, forming a more soluble phenolate salt. However, you must ensure the pH change does not affect your assay's performance or the compound's stability.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is water-soluble.[8][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used for this purpose.[22] This is often the best alternative for sensitive biological systems. See Protocol 3 .

Q6: How do I select the best solubilization strategy for my experiment?

A6: The optimal strategy is a balance between achieving the desired compound concentration and maintaining the integrity of the biological assay. This decision tree can guide your choice.

G start Start: Need to Solubilize This compound q1 Is the assay tolerant to >0.1% DMSO? start->q1 strat1 Strategy 1: Use DMSO Stock (See Protocol 1) q1->strat1 Yes q3 Is the assay sensitive to surfactants/polymers? q1->q3 No q2 Does compound precipitate at required concentration? strat1->q2 q2->q3 Yes end_ok Chosen Method: Proceed with Assay (with vehicle control) q2->end_ok No strat2 Strategy 2: Co-Solvent System (See Protocol 2) q3->strat2 No strat3 Strategy 3: Cyclodextrin Complex (See Protocol 3) q3->strat3 Yes strat2->end_ok strat3->end_ok

Caption: Decision tree for selecting a solubilization strategy.

Experimental Protocols

These protocols provide detailed, validated methods for the solubilization strategies discussed above.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for creating a high-concentration stock solution, which is the starting point for most experiments.[25][26]

  • Weighing: Accurately weigh a precise amount of solid this compound using an analytical balance.

  • Solvent Addition: Transfer the solid to an appropriate sterile vial (e.g., a glass vial with a PTFE-lined cap). Add the required volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the vial vigorously for 2-5 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. The final solution should be clear and free of any visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Solubilization using a Co-Solvent System

This method is useful for in-vivo studies or in-vitro assays where simple DMSO dilution fails. This example uses a common vehicle known as "DPT" (DMSO/PEG300/Tween 80).[13]

  • Initial Dissolution: Weigh the required amount of this compound into a sterile conical tube. Add the required volume of DMSO (e.g., to make up 10% of the final volume). Vortex until the compound is fully dissolved.

  • Sequential Addition: Add Polyethylene Glycol 300 (PEG300) to the DMSO solution (e.g., to make up 40% of the final volume). Vortex thoroughly until the solution is homogeneous.

  • Add Surfactant: Add Tween® 80 (e.g., to make up 5% of the final volume) and vortex again to ensure complete mixing.

  • Final Dilution: Slowly add the aqueous component (e.g., saline or PBS) dropwise while continuously vortexing to bring the solution to its final volume (e.g., the remaining 45%).

  • Final Check: The final formulation should be a clear solution. If turbidity or precipitation occurs, the ratios may need to be optimized. Always prepare a matching vehicle control without the active compound.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is ideal for sensitive biological assays where organic solvents must be avoided.[22][27]

  • Prepare Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS) at a concentration of 10-40% (w/v). Warming the solution slightly (to ~40°C) can aid in dissolving the cyclodextrin.

  • Add Compound: Add the pre-weighed solid this compound directly to the cyclodextrin solution. The molar ratio of compound to cyclodextrin should be optimized, but a starting point of 1:5 or 1:10 is common.

  • Complexation: Vigorously stir or shake the mixture at room temperature for 12-24 hours, protected from light. A magnetic stirrer or orbital shaker is recommended. This extended incubation allows for the formation of the inclusion complex.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any un-complexed, insoluble compound.

  • Final Solution: Carefully collect the clear supernatant. This is your aqueous stock solution of the cyclodextrin-complexed compound. The exact concentration should be determined analytically (e.g., via HPLC-UV), but it will be significantly higher than the compound's intrinsic aqueous solubility.

  • Storage: Filter-sterilize the final solution through a 0.22 µm filter and store at 4°C or -20°C.

References
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). This compound 86176-56-9 wiki - Guidechem. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). What effects does DMSO have on cell assays? - Quora. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Technical Support Center: Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays - Benchchem. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Isoxazole - Solubility of Things. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%...
  • Vertex AI Search. (n.d.). Solubilities of biologically active phenolic compounds: measurements and modeling. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - MDPI. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - NIH. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives - Benchchem. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). This compound | 86176-56-9 - J&K Scientific. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds - Benchchem. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by...
  • Vertex AI Search. (n.d.). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PubMed Central. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). (PDF)
  • Vertex AI Search. (n.d.). Studies on the Solubility of Phenolic Compounds - Biblioteca Digital do IPB. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity - IJPPR. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds - CORE. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). 5-Chloro-2-(isoxazol-5-yl)phenol | Sigma-Aldrich. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). 2.5: Preparing Solutions - Chemistry LibreTexts. Retrieved January 7, 2026.
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Stability of 4-Chloro-2-(isoxazol-5-yl)phenol under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-2-(isoxazol-5-yl)phenol

Introduction: Navigating the Stability of this compound

Welcome to the dedicated technical support guide for this compound. As a substituted phenol with a heterocyclic isoxazole moiety, this compound presents unique stability considerations that are critical for reproducible and accurate experimental outcomes in drug discovery and development. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide you with the foundational knowledge and practical steps to manage the stability of this molecule effectively. Our approach is grounded in fundamental chemical principles and best practices for handling complex organic molecules.

Section 1: Compound Stability Profile & General Handling

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound based on its structure?

Answer: The structure of this compound contains two key functional groups that are susceptible to degradation under common experimental conditions: the phenolic hydroxyl group and the isoxazole ring.

  • Phenolic Hydroxyl Group: Phenols are weak acids and can be deprotonated to form phenoxide ions, which are highly susceptible to oxidation. This oxidation can be accelerated by the presence of metal ions, light, and oxygen, often leading to the formation of colored degradation products (quinones and polymeric materials). The electron-withdrawing nature of the chloro and isoxazolyl substituents can influence the pKa of the phenol and its susceptibility to oxidation.

  • Isoxazole Ring: The isoxazole ring is a five-membered heterocycle that can be prone to ring-opening reactions, particularly under basic or nucleophilic conditions. The stability of the isoxazole ring is also influenced by its substituents. In this case, the linkage to the phenol at the 5-position is a critical factor.

Q2: What are the recommended storage conditions for this compound?

Answer: To minimize degradation, this compound should be stored under conditions that protect it from light, oxygen, and moisture.

Condition Recommendation Rationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the phenolic group.
Light Amber vial or protected from lightPrevents photolytic degradation.
Moisture Tightly sealed container with desiccantHydrolysis is a potential degradation pathway for many organic compounds.
Q3: I've observed a color change in my stock solution of this compound (initially colorless, now pale yellow). What could be the cause?

Answer: A color change from colorless to yellow or brown is a classic indicator of phenol oxidation. This is likely due to the formation of quinone-type structures or other conjugated systems resulting from the oxidation of the phenolic hydroxyl group. This process can be initiated by:

  • Exposure to Air (Oxygen): The presence of dissolved oxygen in the solvent is a primary culprit.

  • Exposure to Light: UV light can provide the energy to initiate radical oxidation reactions.

  • Incorrect Solvent Choice: Solvents that are not peroxide-free (like older ethers) can accelerate oxidation.

  • Contamination: Trace metal ion contaminants can catalyze the oxidation process.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments.

  • Use High-Purity Solvents: Ensure your solvents are of high purity and are degassed or sparged with an inert gas to remove dissolved oxygen.

  • Protect from Light: Store stock solutions in amber vials or wrap them in aluminum foil.

Section 2: Experimental Design & Troubleshooting

This section provides guidance on designing experiments and troubleshooting common issues that may arise due to the compound's instability.

Q4: I am seeing unexpected peaks in my HPLC/LC-MS analysis. How can I determine if these are degradation products of this compound?

Answer: The appearance of new peaks in your chromatogram is a strong indication of compound degradation. To confirm this, a forced degradation study is the recommended approach. This involves intentionally subjecting your compound to stress conditions to generate its likely degradation products.

Experimental Workflow: Forced Degradation Study

Below is a DOT script visualizing the workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of This compound B Acidic Hydrolysis (e.g., 0.1 M HCl) A->B Expose aliquots to: C Basic Hydrolysis (e.g., 0.1 M NaOH) A->C Expose aliquots to: D Oxidative Degradation (e.g., 3% H2O2) A->D Expose aliquots to: E Photolytic Degradation (UV light exposure) A->E Expose aliquots to: F Thermal Degradation (Elevated temperature) A->F Expose aliquots to: G Analyze by HPLC/LC-MS B->G C->G D->G E->G F->G H Compare stressed samples to control (unstressed) sample G->H I Identify and Characterize Degradation Peaks H->I

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into separate vials for each stress condition.

  • Acidic Condition: Add an equal volume of 0.1 M HCl.

  • Basic Condition: Add an equal volume of 0.1 M NaOH.

  • Oxidative Condition: Add an equal volume of 3% hydrogen peroxide.

  • Photolytic Condition: Expose a solution to a UV lamp (e.g., 254 nm) for a set period.

  • Thermal Condition: Place a vial in an oven at an elevated temperature (e.g., 60 °C).

  • Control: Keep one aliquot under normal conditions.

  • Incubate all samples for a defined time (e.g., 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by HPLC/LC-MS and compare the chromatograms to the control. The new peaks in the stressed samples are your degradation products.

Q5: My biological assay results are inconsistent. Could the stability of this compound in the assay buffer be a factor?

Answer: Absolutely. The pH and composition of your biological assay buffer can significantly impact the stability of the compound, leading to variable results.

Key Considerations for Assay Buffers:

  • pH: Buffers with a pH > 7 can deprotonate the phenolic group, making it more susceptible to oxidation. Additionally, basic conditions can promote the ring-opening of the isoxazole moiety.

  • Buffer Components: Some buffer components, such as phosphate, can chelate trace metal ions, which may reduce the rate of metal-catalyzed oxidation. Conversely, other components could potentially react with your compound.

  • Incubation Time and Temperature: Longer incubation times and higher temperatures will accelerate degradation.

Troubleshooting and Validation Protocol:

  • Pre-incubation Study: Incubate this compound in your assay buffer under the exact conditions of your experiment (time, temperature, light exposure) but without the biological components (cells, enzymes, etc.).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot of the incubated solution and analyze it by HPLC to quantify the remaining amount of the parent compound.

  • Data Evaluation: Plot the concentration of this compound versus time. Significant degradation (e.g., >10% loss) indicates that the compound is not stable under your assay conditions.

Below is a DOT script illustrating the decision-making process for addressing assay variability.

Assay_Troubleshooting A Inconsistent Assay Results B Is compound stability in assay buffer a concern? A->B C Perform Pre-incubation Study (Compound in Buffer) B->C Yes G Investigate Other Experimental Variables (e.g., Pipetting, Cell Viability) B->G No D Analyze by HPLC at Multiple Time Points C->D E Significant Degradation? D->E F Modify Assay Conditions: - Lower pH - Add Antioxidant (e.g., Ascorbic Acid) - Reduce Incubation Time E->F Yes E->G No H Re-validate Assay with Modified Conditions F->H

Caption: Decision tree for troubleshooting assay variability.

Section 3: Potential Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for interpreting analytical data and mitigating degradation.

Q6: What are the likely degradation pathways for this compound under oxidative and basic conditions?

Answer: Based on the structure, we can propose two primary degradation pathways:

  • Oxidative Degradation of the Phenol: The phenolic hydroxyl group can be oxidized to a phenoxy radical, which can then dimerize or react further to form quinone-like structures. This is a common pathway for phenols and is often visually indicated by a color change.

  • Base-Catalyzed Ring Opening of the Isoxazole: Isoxazoles can undergo ring-opening in the presence of a base. For a 5-substituted isoxazole, this typically involves nucleophilic attack at the C3 or N2 position, leading to the formation of a β-ketonitrile or other open-chain products.

The diagram below, generated using DOT script, illustrates these potential pathways.

Degradation_Pathways cluster_oxidative Oxidative Pathway cluster_basic Basic Pathway Parent This compound Oxidation Oxidation ([O], light, metal ions) Parent->Oxidation Base Base-catalyzed Ring Opening (OH-) Parent->Base Quinone Quinone-type Products (Colored) Oxidation->Quinone OpenChain Open-Chain Products (e.g., β-Ketonitrile derivative) Base->OpenChain

Caption: Potential degradation pathways.

References

  • Title: Autoxidation of Phenols Source: Comprehensive Organic Synthesis, Volume 7, 1991. URL:[Link]
  • Title: The use of phosphate buffer to stabilize a drug in a parenteral formulation Source: Journal of Pharmaceutical and Biomedical Analysis, Volume 28, Issue 6, 2002. URL:[Link]

Technical Support Center: A Troubleshooting Guide for [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [3+2] cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful class of reactions to construct five-membered heterocyclic rings. As a cornerstone of modern synthetic chemistry, from the classic Huisgen 1,3-dipolar cycloaddition to the bioorthogonal "click" reactions (CuAAC and SPAAC), [3+2] cycloadditions offer immense utility but are not without their challenges.[1][2][3]

This document moves beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve your synthetic goals with confidence.

Section 1: General Troubleshooting for All [3+2] Cycloadditions

This section addresses common problems applicable to most types of [3+2] cycloaddition reactions, including thermal Huisgen cycloadditions and catalyzed variants.

FAQ 1: My reaction has a low yield or fails to proceed to completion. What are the likely causes and how can I improve the conversion?

Low conversion is one of the most frequent issues encountered. The root cause often lies in suboptimal reaction conditions or the inherent reactivity of the chosen substrates. A systematic approach is key to identifying and resolving the problem.

Answer:

Several factors can contribute to low yields, ranging from reagent instability to unfavorable reaction kinetics.[4] Here is a breakdown of potential causes and actionable solutions:

  • Sub-optimal Reaction Temperature: Temperature plays a dual role; it must be high enough to overcome the activation energy but not so high as to cause decomposition of starting materials, intermediates, or the final product.[5]

    • Causality: The classic Huisgen cycloaddition often requires elevated temperatures to proceed at a reasonable rate.[2] However, many 1,3-dipoles (e.g., some nitrile oxides or azomethine ylides) and strained dipolarophiles (in SPAAC) can be thermally labile.[6][7]

    • Troubleshooting Protocol:

      • Monitor for Decomposition: Use TLC or crude NMR to check for the appearance of degradation products alongside your starting materials.

      • Temperature Screen: If no reaction occurs at room temperature, incrementally increase the temperature (e.g., in 10-20 °C intervals). If decomposition is observed at higher temperatures, try running the reaction at a lower temperature for a longer duration.

      • Consider Retro-Cycloaddition: For some systems, the desired cycloaddition can be reversible at high temperatures (a retro-[3+2] cycloaddition). If you suspect this, attempt the reaction at the lowest possible temperature that still affords product.[7]

  • Incorrect Solvent Choice: The solvent can profoundly influence reaction rates and even mechanistic pathways, although the effect is generally less pronounced in concerted cycloadditions than in stepwise, ionic processes.[8]

    • Causality: Solvents stabilize reactants and transition states differently. While highly polar solvents may accelerate reactions involving polar intermediates, concerted pericyclic reactions often show minimal rate changes with solvent polarity.[8] However, solubility of reactants is paramount.

    • Troubleshooting Protocol:

      • Ensure Solubility: Visually inspect your reaction mixture to ensure all reactants are fully dissolved. If not, select a solvent in which all components are soluble at the reaction temperature.

      • Solvent Screening: If solubility is not the issue, screen a range of solvents with varying polarities. See the table below for a general guide. For many 1,3-dipolar cycloadditions, polar aprotic solvents like acetonitrile or DMF, or non-polar solvents like toluene, are effective.[9]

    Table 1: General Solvent Selection Guide for [3+2] Cycloadditions

Solvent ClassExamplesGeneral Applicability & NotesHSE Score (1-10, high=bad)
Aprotic, Non-polar Toluene, XylenesGood for thermal reactions requiring high temperatures. Often favors concerted pathways.Toluene: 5-7
Aprotic, Polar Acetonitrile (ACN), DMF, DMSOGenerally good choices. Can solubilize a wide range of substrates. May favor polar or stepwise mechanisms.ACN: 6, DMF: 7, DMSO: 4
Protic, Polar Ethanol, Methanol, WaterCan participate in H-bonding, potentially altering transition state energies. Water can accelerate some cycloadditions (hydrophobic effect).Ethanol: 4, Methanol: 6, Water: 1
Ethers THF, 1,4-DioxaneCommon, relatively non-coordinating solvents. Good general-purpose choices for moderate temperatures.THF: 6, Dioxane: 9
Halogenated Dichloromethane (DCM)Good solvating power, but often used for reactions at or below room temperature due to low boiling point.DCM: 6
Scores are aggregated from the ACS GCI Pharmaceutical Roundtable Solvent Selection Guide for general guidance.[10] A lower score is more favorable.
  • Steric Hindrance: Bulky substituents on the 1,3-dipole or the dipolarophile can significantly slow down the reaction by sterically encumbering the transition state.[11][12]

    • Causality: The formation of two new sigma bonds requires the reactants to approach each other in a specific orientation. Large groups can clash, raising the energy of the transition state and thus the activation barrier.

    • Troubleshooting Protocol:

      • Increase Reaction Time/Temperature: The simplest approach is to allow the reaction to run longer or at a higher temperature (balancing against potential decomposition).

      • Use a Lewis Acid Catalyst: For certain systems, a Lewis acid can coordinate to the dipolarophile, lowering the LUMO energy and potentially accelerating the reaction, which may help overcome steric barriers.[13]

      • Re-evaluate Substrate Design: If possible, consider synthetic analogues with smaller steric profiles to test this hypothesis.

FAQ 2: My reaction gives a mixture of regioisomers. How can I improve the regioselectivity?

Controlling regioselectivity is a critical challenge, especially when both the 1,3-dipole and the dipolarophile are unsymmetrical. The outcome is governed by a subtle interplay of electronic and steric factors.[14][15][16][17][18]

Answer:

The regioselectivity of a 1,3-dipolar cycloaddition is determined by the alignment of the frontier molecular orbitals (FMOs) of the reactants and steric repulsion in the transition state.[16] According to FMO theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The favored regioisomer arises from the transition state where the atoms with the largest orbital coefficients on the interacting HOMO and LUMO are aligned.

Troubleshooting Workflow for Regioselectivity:

G start Poor Regioselectivity Observed q1 Are reactants electronically mismatched? (e.g., electron-rich dipole with electron-rich dipolarophile) start->q1 sol1 Modify electronics: - Add electron-withdrawing group (EWG) to dipolarophile. - Add electron-donating group (EDG) to dipole. q1->sol1 Yes q2 Is steric hindrance a major factor? q1->q2 No end Regioselectivity Improved sol1->end sol2 Modify sterics: - Use a less bulky substituent near the reacting center. - Change catalyst to alter the transition state geometry. q2->sol2 Yes q3 Have you explored solvent effects? q2->q3 No sol2->end sol3 Screen solvents: - Non-polar solvents (e.g., Toluene) may favor one TS. - Polar solvents (e.g., ACN, DMF) may favor the more polar TS. q3->sol3 Yes sol3->end

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Strategies:

  • Modify Reactant Electronics: This is the most powerful tool for controlling regioselectivity.

    • Normal Electron Demand: For a reaction between an electron-rich 1,3-dipole (high HOMO) and an electron-poor dipolarophile (low LUMO), the dominant interaction is HOMO(dipole)-LUMO(dipolarophile). Attaching an electron-withdrawing group (EWG) like an ester, ketone, or nitro group to the dipolarophile will lower its LUMO energy, accelerate the reaction, and often lock in a single regioisomer.[3]

    • Inverse Electron Demand: Conversely, if the dipolarophile is electron-rich (e.g., an enol ether) and the 1,3-dipole is electron-poor, the HOMO(dipolarophile)-LUMO(dipole) interaction will dominate.

  • Leverage Steric Effects: While often a cause of low reactivity, sterics can be used to direct regioselectivity. If electronic factors are ambiguous, placing a bulky group on one of the reacting atoms will disfavor the transition state where that group experiences significant steric clash, thus favoring the alternative regioisomer.[15]

  • Change the Solvent: The polarity of the solvent can influence which regioisomeric transition state is more stabilized. While not always predictable, screening a range of solvents from non-polar (toluene) to polar aprotic (acetonitrile) is a worthwhile empirical approach.[8][9]

  • Employ Catalysis: In reactions like the CuAAC, the catalyst dictates the regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole.[2] For other cycloadditions, a Lewis acid can coordinate to the dipolarophile, altering the magnitude of its LUMO coefficients and thereby influencing the regiochemical outcome.[13]

Section 2: Troubleshooting for Specific [3+2] Cycloaddition Variants

While the general principles above apply broadly, prominent cycloaddition variants have their own unique challenges.

FAQ 3: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is sluggish or fails. What is causing catalyst deactivation?

The CuAAC reaction's success hinges on maintaining a catalytically active pool of Copper(I). Failure to do so is a common reason for poor performance.

Answer:

The active catalyst in CuAAC is Cu(I). This oxidation state is unstable in solution, particularly in the presence of oxygen, and can be readily oxidized to the catalytically inactive Cu(II) state. Additionally, disproportionation to Cu(0) and Cu(II) can occur.[2]

Key Causes of Catalyst Deactivation and Solutions:

  • Oxidation by Air: Oxygen is the primary culprit for oxidizing Cu(I) to Cu(II).

    • Troubleshooting Protocol:

      • Degas Solvents: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes) before use.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar).

      • Use a Reducing Agent: The most common solution is to add a stoichiometric or excess amount of a reducing agent that can convert any formed Cu(II) back to Cu(I). Sodium ascorbate is the most widely used and effective choice.[19]

  • Inappropriate Ligand Choice or Ratio: Ligands are crucial for stabilizing the Cu(I) oxidation state and accelerating the catalytic cycle.[20]

    • Causality: The right ligand protects the copper center from oxidation and prevents the formation of inactive copper aggregates. However, using too much of a strongly binding ligand can lead to the formation of saturated copper complexes that are inhibited because the alkyne cannot coordinate.[21]

    • Troubleshooting Protocol:

      • Select an Appropriate Ligand: For aqueous or biological media, water-soluble ligands like THPTA or BTTAA are recommended.

      • Optimize Ligand:Copper Ratio: The optimal ratio is system-dependent. A good starting point is a 1:1 to 5:1 ligand-to-copper ratio. If inhibition is suspected, decrease the ratio. If catalyst instability seems to be the issue, a higher ratio may be beneficial.[19][22]

Experimental Protocol: A Robust CuAAC Setup

  • In a reaction vessel, dissolve the azide and terminal alkyne substrates in your chosen degassed solvent (e.g., a tBuOH/H₂O mixture).

  • In a separate vial, prepare the catalyst premix: Add the copper source (e.g., a 20 mM stock solution of CuSO₄·5H₂O) to a solution of the ligand (e.g., a 50 mM stock solution of THPTA) to achieve the desired ratio (e.g., 1:5).

  • Add the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., a 100 mM stock solution of sodium ascorbate in water) to a final concentration of 5-10 equivalents relative to copper.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne CuII Cu(II) (Inactive) CuI->CuII Oxidation Alkyne R-C≡CH Azide R'-N3 Cu_Triazolide Cu(I)-Triazolide Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI Releases Catalyst Product 1,4-Triazole Cu_Triazolide->Product Protonolysis O2 O₂ CuII->CuI Reduction Ascorbate Sodium Ascorbate

Caption: CuAAC catalytic cycle and deactivation pathways.

FAQ 4: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is very slow. How can I increase the reaction rate?

While SPAAC avoids the cytotoxicity of a copper catalyst, its primary drawback can be slow kinetics compared to CuAAC.[6]

Answer:

The rate of a SPAAC reaction is fundamentally dictated by the degree of ring strain in the cyclooctyne, which lowers the activation energy of the cycloaddition.[1] Therefore, the most impactful way to increase the rate is to change the cyclooctyne itself.

Strategies to Accelerate SPAAC Reactions:

  • Choose a More Reactive Cyclooctyne: There is a trade-off between cyclooctyne reactivity and stability. Highly strained cyclooctynes react faster but can be less stable and more prone to side reactions (e.g., with thiols).[1][4]

    Table 2: Comparison of Common Cyclooctynes for SPAAC
    Cyclooctyne Abbreviation Relative Reactivity Key Features & Considerations
    Bicyclo[6.1.0]nonyne BCN +++ Good balance of high reactivity and small size.[23]
    Dibenzocyclooctyne DBCO ++ Widely used, good reactivity and stability.[6]
    DIBO DIBO ++ Fast reaction rates and good stability.[23]
    Difluorinated Cyclooctyne DIFO ++++ Very high reactivity due to electron-withdrawing fluorine atoms.[1]

    | Biarylazacyclooctynone | BARAC | +++++ | Extremely reactive, suitable for low concentration applications, but may have lower stability.[1] |

  • Optimize Reaction Conditions: While the cyclooctyne is the primary driver, other parameters can be tuned.

    • Concentration: As a bimolecular reaction, increasing the concentration of the limiting reagent will increase the observed rate.

    • Solvent/Additives: While often performed in aqueous buffers for bioconjugation, the local environment matters. Micellar catalysis, using surfactants like SDS, has been shown to accelerate SPAAC between hydrophobic reactants by concentrating them within the micelle.[24]

    • pH and Temperature: For bioconjugation, reactions are often run at physiological pH and temperature (pH 7.4, 37 °C). Higher temperatures can increase the rate, but this is often not an option for biological samples. Studies have shown that reaction rates can be pH-dependent, so optimizing the buffer system can be beneficial.[25]

  • Reduce Steric Hindrance: The accessibility of the azide and alkyne is crucial.

    • Causality: If either functional group is buried within a sterically crowded environment (e.g., inside a protein's folded structure), the reaction will be slow.[26]

    • Troubleshooting Protocol:

      • Introduce a Linker: Use a version of your cyclooctyne or azide that incorporates a flexible linker (e.g., a PEG chain). This extends the reactive group away from the bulky substrate, improving its accessibility and often accelerating the reaction.[27]

References

  • Maeda, S., et al. (2025). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. PubMed.
  • Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry.
  • Song, Y., et al. (2015). Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis. PubMed.
  • Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs.
  • Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PubMed Central.
  • Faita, G., et al. (2025). Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile. PubMed.
  • Al-Sabbagh, S., et al. (2024). The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates. ResearchGate.
  • Al-Sabbagh, S., et al. (2023). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega.
  • Presolski, S. I., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PubMed Central.
  • Zhang, Y., et al. (2025). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. ResearchGate.
  • Stork. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Stork.
  • Wikipedia. 1,3-Dipolar cycloaddition. Wikipedia.
  • Tan, B., et al. (2020). All-carbon [3 + 2] cycloaddition in natural product synthesis. Beilstein Journal of Organic Chemistry.
  • Domingo, L. R., et al. (2025). Unravelling the Mysteries of the [3+2] Cycloaddition Reactions. ResearchGate.
  • Hejnosz, S. (2023). [3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. Synthesis Workshop.
  • Worrell, B. T., et al. (2021). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PubMed Central.
  • Wikipedia. Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Kumar, K. A. (2013). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. International Journal of ChemTech Research.
  • Padwa, A., et al. (2014). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry.
  • Khavasi, H. R. (2025). Theoretical Studies on [3 + 2]-Cycloaddition Reactions. ResearchGate.
  • ResearchGate. (2016). Rationale for diastereoselectivity in formal [3+2]‐cycloaddition.... ResearchGate.
  • ResearchGate. (2022). 3 Retro-[3+2]-cycloaddition mechanism for decomposition of.... ResearchGate.
  • ResearchGate. (2020). Optimization of the click reaction conditions a. ResearchGate.
  • Alcaide, B., et al. (2023). One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives. The Journal of Organic Chemistry.
  • SciSpace. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace.
  • MDPI. (2023). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI.
  • Griesbeck, A. G., et al. (2022). Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement cascade. Nature Communications.
  • Padwa, A. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI.
  • ChemRxiv. (2023). Skeletal Transformation of Unactivated Arenes Enabled by a Low- Temperature Dearomative (3+2) Cycloaddition. ChemRxiv.
  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.
  • ResearchGate. (2019). A) Thermal Huisgen reaction; B) CuAAC; C) other metal(II)-catalyzed AAC. ResearchGate.
  • Lu, T., et al. (2010). Control of Diastereoselectivity in Tandem Asymmetric Reactions Generating Nonadjacent Stereocenters with Bifunctional Catalysis by Cinchona Alkaloids. Journal of the American Chemical Society.
  • SciSpace. The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition. SciSpace.
  • ResearchGate. (2025). Understanding the Origin of the Regioselectivity in Non-Polar [3+2] Cycloaddition Reactions through the Molecular Electron Density Theory. ResearchGate.
  • American Chemical Society. (2025). Mechanistic Study of Cycloisomerization of 1,7-Allenenes and Guidance to Develop a [2 + 1 + 2] Reaction of 1,7. American Chemical Society.
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  • Zaki, H., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. PubMed Central.
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Sources

How to avoid byproduct formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

A-Z Guide to Eliminating Byproduct Formation in Your Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how the elegant and powerful isoxazole synthesis can be hampered by frustrating side reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into diagnosing and solving common byproduct challenges. We'll move beyond simple protocols to explore the why behind these issues, empowering you to optimize your synthesis for maximum yield and purity.

The cornerstone of modern isoxazole synthesis is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide and a dipolarophile (an alkyne or alkene).[1][2] While highly effective, the reactive nature of the nitrile oxide intermediate is a double-edged sword, often leading to undesired reaction pathways. This guide will focus on the two most common culprits: Furoxan dimers and regioisomers .

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low Yield with a Major High-Molecular-Weight Byproduct

Q: My reaction yield is significantly lower than expected, and my crude NMR/LC-MS shows a major byproduct with a mass roughly double that of my nitrile oxide precursor. What is happening and how can I fix it?

A: You are likely observing the formation of a furoxan, the dimer of your nitrile oxide. This is the most common side reaction in isoxazole synthesis.[3][4][5] Nitrile oxides are highly reactive and, in the absence of a reactive dipolarophile, will readily dimerize.[4]

Causality & Mechanism: The dimerization is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[6][7][8] The rate of this dimerization is highly dependent on the concentration of the nitrile oxide. If the concentration of the nitrile oxide intermediate builds up faster than it can be trapped by your alkyne or alkene, dimerization will dominate.

Core Solution: Control the Concentration of the Nitrile Oxide

The key is to generate the nitrile oxide in situ at a rate that matches its consumption by the dipolarophile. This ensures its concentration remains low at all times.

Step-by-Step Protocol: Slow Addition for In Situ Generation

This protocol details the generation of a nitrile oxide from a hydroximoyl chloride using a base, a classic and effective method.[9][10]

  • Reaction Setup:

    • Dissolve your alkyne dipolarophile and hydroximoyl chloride precursor in an appropriate solvent (see solvent effects table below) in your reaction flask under an inert atmosphere (Nitrogen or Argon).

    • Cool the reaction mixture to 0 °C in an ice bath. This reduces the rate of both the desired reaction and the undesired dimerization, but often disfavors the higher-activation energy dimerization more significantly.

  • Prepare Base Solution:

    • In a separate flask, prepare a solution of a tertiary amine base, such as triethylamine (Et₃N), in the same solvent.

  • Slow Addition:

    • Using a syringe pump, add the triethylamine solution to the reaction mixture dropwise over a prolonged period (e.g., 4-8 hours). This slow addition is the most critical step for minimizing dimerization.[4]

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting materials and the formation of the desired isoxazole.

  • Work-up:

    • Once the reaction is complete, quench with water or a saturated ammonium chloride solution. Extract the product with an organic solvent, dry, and concentrate. Purify via column chromatography.

Diagram of Reaction vs. Dimerization:

G cluster_0 Reaction Pathways Precursor Hydroximoyl Chloride + Alkyne Base Base (Slow Addition) NitrileOxide Nitrile Oxide (Low Concentration) Base->NitrileOxide In situ generation Isoxazole Desired Isoxazole (High Yield) NitrileOxide->Isoxazole [3+2] Cycloaddition (Desired Pathway) Dimer Furoxan Dimer (Byproduct) NitrileOxide->Dimer Dimerization (Side Reaction)

Caption: Controlled in situ generation of nitrile oxide favors the desired cycloaddition over byproduct dimerization.

Problem 2: Formation of an Undesired Isomer

Q: My reaction produces a mixture of two isoxazole isomers. How can I control the regioselectivity?

A: The formation of regioisomers is a common challenge, particularly with unsymmetrical alkynes. [11] Regioselectivity is determined by a combination of electronic and steric factors of both the nitrile oxide and the dipolarophile.[5]

Causality & Mechanism: In the [3+2] cycloaddition, the oxygen of the nitrile oxide can add to either carbon of the alkyne, leading to two possible products (e.g., 3,4- and 3,5-disubstituted isoxazoles). Frontier Molecular Orbital (FMO) theory helps predict the outcome, which is often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Core Solution: Strategic Control of Reaction Conditions

You can steer the reaction towards a single regioisomer by carefully selecting your solvent, temperature, and, most importantly, catalyst.[11][12]

Troubleshooting Strategies for Regiocontrol:

ParameterInfluence on RegioselectivityRecommendations & Rationale
Catalysis High Impact. This is the most powerful tool for controlling regioselectivity.For 3,5-disubstituted isoxazoles: Use a Copper(I) catalyst (e.g., CuI, Cu(OAc)₂/ascorbate).[13][14][15] The copper coordinates to the terminal alkyne, activating it and directing the nitrile oxide to add with a specific orientation.[13] For 3,4-disubstituted isoxazoles: Ruthenium(II) catalysts have been shown to favor this isomer.[14]
Solvent Moderate Impact. Solvent polarity can influence the transition state energies of the two isomeric pathways.Experiment with a range of solvents. Polar protic solvents (e.g., ethanol) may favor one isomer, while aprotic solvents (e.g., acetonitrile, benzene, DCM) may favor another.[11][16][17] The choice is substrate-dependent and requires empirical screening.
Substrate Modification High Impact. Altering the electronic or steric nature of the substrates can strongly direct the outcome.If possible, place a strong electron-withdrawing group on the alkyne to create a more polarized system, which can lead to higher regioselectivity.[11] Using dipolarophiles with leaving groups can also effectively control the regiochemical outcome.[18]

Diagram of Troubleshooting Workflow:

G Start Start: Mixture of Regioisomers Observed Catalyst Introduce a Catalyst? Start->Catalyst Copper Use Copper(I) Catalyst (e.g., CuI) for 3,5-isomer Catalyst->Copper Yes Solvent Screen Solvents? Catalyst->Solvent No Success Success: Single Regioisomer Copper->Success Ruthenium Use Ruthenium(II) Catalyst for 3,4-isomer SolventScreen Test Polar Protic (EtOH) vs. Aprotic (ACN, DCM) Solvent->SolventScreen Yes Substrate Modify Substrate? Solvent->Substrate No SolventScreen->Success SubstrateMod Add Electron-Withdrawing Group to Dipolarophile Substrate->SubstrateMod Yes Fail Problem Persists: Re-evaluate Substrate Compatibility Substrate->Fail No SubstrateMod->Success

Caption: A logical workflow for troubleshooting and optimizing regioselectivity in isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the best methods for generating nitrile oxides in situ? A1: The optimal method depends on your starting material's stability and functional group tolerance. The most common and reliable methods are:

  • Dehydrohalogenation of hydroximoyl chlorides: This classic method uses a mild base (like triethylamine) and is broadly applicable.[9][19] Silver(I) salts can also be used to promote this reaction, which is useful for base-sensitive substrates.[20]

  • Oxidation of aldoximes: A variety of mild oxidizing agents can be used, including N-chlorosuccinimide (NCS), tert-butyl hypoiodite (t-BuOI), or greener options like NaCl/Oxone.[10][21][22][23] These methods avoid the need to pre-form the hydroximoyl chloride.

Q2: Can temperature be used to control byproduct formation? A2: Yes, temperature is a critical parameter. Generally, running the reaction at lower temperatures (e.g., 0 °C to room temperature) disfavors the dimerization of the nitrile oxide, which often has a higher activation energy than the cycloaddition.[24] However, for some sluggish cycloadditions, moderate heating may be required to achieve a reasonable reaction rate. An optimal temperature must be found empirically for each specific reaction.

Q3: My starting alkyne is not very reactive. How can I improve the yield of the desired cycloaddition? A3: If your dipolarophile is electron-poor or sterically hindered, it will react more slowly with the nitrile oxide, giving the dimerization side reaction more time to occur. In this case, you must be even more stringent with the slow-addition protocol for nitrile oxide generation. Additionally, using a higher concentration of the alkyne (e.g., 2-3 equivalents) can help favor the bimolecular cycloaddition over the bimolecular dimerization. Catalysis, especially with copper(I) for terminal alkynes, is also highly effective at activating the alkyne and accelerating the desired reaction.[25]

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.RSC Advances.[Link]
  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition.Organic Letters.[Link]
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study.Journal of the American Chemical Society.[Link]
  • Furoxan - Wikipedia.Wikipedia.[Link]
  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition.Organic-Chemistry.org.[Link]
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition.Organic & Biomolecular Chemistry.[Link]
  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS.
  • Proposed mechanism for the dimerization of nitrile oxides to furoxans.
  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study.Journal of the American Chemical Society.[Link]
  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions.
  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study | Request PDF.
  • Dimerisation of nitrile oxides: a quantum-chemical study.RSC Publishing.[Link]
  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition.Organic Letters.[Link]
  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition.PubMed.[Link]
  • Nitrile Oxides, Nitrones, and Nitron
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.Organic Letters.[Link]
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.RSC Publishing.[Link]
  • Behaviour of nitrile oxides towards nucleophiles. Part III. Dimerisation of aromatic nitrile oxides catalysed by trimethylamine.Journal of the Chemical Society, Perkin Transactions 1.[Link]
  • Isoxazole synthesis.Organic Chemistry Portal.[Link]
  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
  • In situ generated nitrile oxides from hydroximoyl chloride or oxime...
  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane N-Oxide with Cyclopentenylbenzamide: An MEDT Study.
  • SILVER(1) SALT PROMOTED GENERATION OF NITRILE OXIDES FROM HYDROXIMOYL CHLORIDES.J-STAGE.[Link]
  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones.
  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization.Journal of Chemical Sciences.[Link]
  • Advances in isoxazole chemistry and their role in drug discovery.RSC Publishing.[Link]
  • The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation.
  • The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid: Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Form
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.RSC Advances.[Link]
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
  • 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow.
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by C
  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles.
  • The Synthesis of Benzhydroximoyl Chloride and Nitrile Oxides under Solvent-Free Conditions.
  • Mechanism of 1,3-dipolar cycloaddition reaction.
  • A review of isoxazole biological activity and present synthetic techniques.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of.Journal of Medical and Pharmaceutical Sciences.[Link]
  • synthesis of isoxazoles.YouTube.[Link]
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Technical Support Center: Refining Purification Techniques for Phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the purification of phenol derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile yet often temperamental compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively.

A Word on the Unique Challenges of Phenol Derivatives

Phenolic compounds are characterized by a hydroxyl group directly attached to an aromatic ring. This seemingly simple functional group imparts a unique set of chemical properties that can complicate purification:

  • Acidity: The hydroxyl proton is weakly acidic, making phenols susceptible to ionization and interaction with basic materials.

  • Oxidation Sensitivity: Phenols are readily oxidized to form colored quinone-type impurities, a process often accelerated by air, light, and trace metals.

  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor, leading to high boiling points and sometimes unpredictable solubility.

  • Polarity: The polarity of phenols can vary dramatically depending on the other substituents on the aromatic ring, making a one-size-fits-all purification approach impossible.

This guide is structured to address these core challenges through a series of frequently asked questions and in-depth troubleshooting guides for common purification techniques.

Frequently Asked Questions (FAQs)

Q1: My phenol sample is turning pink/brown during purification or storage. What is happening, and how can I prevent it?

A1: This discoloration is a classic sign of oxidation. Phenols are highly susceptible to oxidation by atmospheric oxygen, which converts them into colored quinone or poly-quinone impurities. This process can be catalyzed by light and trace metal ions.

Prevention Strategies:

  • Work Under an Inert Atmosphere: Whenever possible, conduct purification steps like chromatography and solvent evaporation under a nitrogen or argon atmosphere to minimize exposure to oxygen.

  • Use High-Purity Solvents: Solvents can contain dissolved oxygen and trace metal impurities. Using freshly distilled or sparged solvents can mitigate this.

  • Add Antioxidants/Stabilizers: For storage, consider adding a small amount of a stabilizing agent. For example, a mixture of phosphoric acid, an aromatic ortho-hydroxycarboxylic acid (like salicylic acid), and a saturated aliphatic polycarboxylic acid (like oxalic or citric acid) has been shown to stabilize phenols against color formation.

  • Store in Amber Vials: Protect your purified sample from light by storing it in amber-colored vials or by wrapping the vial in aluminum foil.

  • Chelating Agents: If metal catalysis is suspected, adding a small amount of a chelating agent like EDTA during aqueous workups can be beneficial.

Q2: I'm performing an acid-base extraction to isolate my phenolic compound, but I'm getting low recovery. What are the common pitfalls?

A2: Acid-base extraction is a powerful technique for separating phenols from neutral or basic impurities, but its success hinges on the pKa of your phenol and the strength of the base used.

Troubleshooting Low Recovery:

  • Incomplete Deprotonation: Phenols are generally less acidic than carboxylic acids. While a strong base like sodium hydroxide will deprotonate most phenols, a weak base like sodium bicarbonate may not be sufficient, leading to incomplete extraction into the aqueous layer. It's crucial to know the approximate pKa of your phenol derivative to select the appropriate base.

  • Emulsion Formation: Vigorous shaking of the separatory funnel, especially with chlorinated solvents, can lead to the formation of stable emulsions that are difficult to break. Use gentle, swirling inversions instead of vigorous shaking. If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Incomplete Reprotonation: After extracting the phenolate salt into the aqueous layer, you must re-acidify to a pH well below the phenol's pKa to precipitate the neutral compound for back-extraction into an organic solvent. Use a pH meter or pH paper to ensure complete protonation.

  • Solubility of the Phenolate Salt: Highly substituted or lipophilic phenols may form phenolate salts that have some solubility in the organic layer, leading to incomplete extraction. Performing multiple extractions with fresh aqueous base can improve recovery.

Q3: How do I choose the right visualization stain for my phenol on a TLC plate?

A3: While some phenols are UV-active and can be visualized under a UV lamp, many require a chemical stain for detection.

Recommended TLC Stains for Phenols:

StainPreparationVisualizationComments
Ferric Chloride (FeCl₃) 1% ferric (III) chloride in 50% aqueous methanol.Blue, green, or violet spots.Excellent for phenols.
p-Anisaldehyde A solution of 0.5 mL p-anisaldehyde in 50 mL glacial acetic acid and 1 mL concentrated sulfuric acid.Violet, blue, red, grey, or green spots upon heating.A versatile stain for many functional groups, including phenols.
Potassium Permanganate (KMnO₄) A solution of 1.5g KMnO₄, 10g K₂CO₃, and 0.125g NaOH in 200mL water.Yellow spots on a purple background.Good for any compound that can be oxidized, including phenols.
Iodine A few crystals of iodine in a sealed chamber.Brown spots.A general, semi-destructive stain that works for many organic compounds.

In-Depth Troubleshooting Guides

Column Chromatography

Column chromatography is a workhorse technique for purifying phenol derivatives. However, the acidic nature of the silica gel stationary phase and the polar hydroxyl group can lead to challenges like peak tailing and poor separation.

Common Problem 1: Peak Tailing

  • Causality: Peak tailing for phenols on silica gel is often caused by strong, non-ideal interactions between the acidic hydroxyl group of the phenol and the acidic silanol groups (Si-OH) on the silica surface. This leads to a slow desorption rate and a "tailing" of the peak as it elutes from the column.

  • Troubleshooting Workflow:

    G start Peak Tailing Observed check_loading Is the sample overloaded on the column? start->check_loading acid Add a small percentage (0.1-1%) of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase. base For very acidic phenols, consider using a basic stationary phase like alumina. acid->base Tailing persists reverse_phase Switch to reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water). base->reverse_phase Separation still poor check_loading->acid No reduce_load Reduce the amount of sample loaded onto the column. check_loading->reduce_load Yes

    Caption: Troubleshooting workflow for peak tailing in phenol chromatography.

  • Step-by-Step Protocol for Adding an Acid Modifier:

    • Start Small: Begin by adding 0.1% (v/v) of acetic acid to your pre-determined mobile phase.

    • Monitor by TLC: Run a TLC with the modified mobile phase to see if the spot shape improves (becomes more compact) and if the Rf value changes.

    • Optimize Concentration: If tailing persists, incrementally increase the acetic acid concentration up to 1%. The acid in the mobile phase protonates the silanol groups on the silica surface, reducing their interaction with the phenol.

    • Consider Volatility: Acetic acid is volatile and can be easily removed under vacuum after the purification is complete.

Common Problem 2: Poor Separation of Isomers

  • Causality: Regioisomers of substituted phenols often have very similar polarities, making them difficult to resolve on a column.

  • Strategies for Improving Isomer Separation:

    • Extensive TLC Screening: Before committing to a column, invest time in screening a wide variety of solvent systems with different polarities and selectivities. Try combinations like toluene/ethyl acetate, dichloromethane/methanol, or hexane/acetone.

    • Change the Stationary Phase: If silica gel fails, try a different stationary phase. Alumina (neutral or basic) can offer different selectivity. Reverse-phase (C18) chromatography is another excellent option, as it separates compounds based on hydrophobicity rather than polarity.

    • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC, particularly reverse-phase HPLC, offers significantly higher resolving power than standard column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid phenol derivatives. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Common Problem: The Compound "Oils Out"

  • Causality: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, forming an insoluble liquid phase. This is common when the melting point of the phenol is lower than the boiling point of the chosen solvent. Impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.

  • Troubleshooting Oiling Out:

    G start Compound 'Oils Out' During Recrystallization lower_bp_solvent Choose a solvent with a lower boiling point. start->lower_bp_solvent solvent_system Use a mixed solvent system. Dissolve the compound in a 'good' solvent at room temperature, then add a 'poor' solvent until the solution becomes cloudy (the cloud point). Heat to redissolve and then cool slowly. start->solvent_system increase_solvent Add more of the same solvent. The oil may eventually dissolve. start->increase_solvent

    Caption: Decision tree for troubleshooting "oiling out" in recrystallization.

  • Solvent Selection Guide for Phenol Derivatives:

Solvent(s)PolarityComments
Water Very PolarSuitable for highly polar phenols (e.g., di- and tri-hydroxy phenols). Can be used in combination with a miscible organic solvent like ethanol or acetone.
Ethanol/Methanol PolarGood general-purpose solvents for many phenols. Often used in mixed solvent systems with water or less polar solvents like toluene or hexane.
Toluene Non-polarExcellent for less polar phenol derivatives. Its higher boiling point can be advantageous, but be mindful of the compound's melting point.
Hexane/Heptane Very Non-polarOften used as the "poor" solvent in a mixed solvent system with a more polar solvent like ethyl acetate or acetone.
Ethyl Acetate Polar AproticA versatile solvent that can be used alone or in combination with hexane.
  • Step-by-Step Protocol for Mixed Solvent Recrystallization:

    • Dissolve the impure phenol in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

    • Slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes persistently cloudy.

    • Gently heat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

References

  • A Short Review of Techniques for Phenol Removal from Wastewater - ResearchGate. (2016).
  • Comparison of different treatment methods which are used for phenol removal: A mini review - IWA Publishing. (2022).
  • TLC fractionation and visualization of selected phenolic compounds applied as drugs. (1988).
  • TLC Visualization Methods. (n.d.).
  • TLC Visualization Reagents - EPFL. (n.d.).
  • Technologies for the Extraction, Separation and Purification of polyphenols – A Review. (2019).
  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022).
  • Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography - MDPI. (2019).
  • Technologies for the Removal of Phenol From Fluid Streams: A Short Review of Recent Developments | Request PDF - ResearchGate. (2008).
  • Acid-Base Extraction - Chemistry LibreTexts. (2022).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
  • Techniques and modeling of polyphenol extraction from food: a review - PMC. (2021).
  • Organic Acid-Base Extractions - Chemistry Steps. (n.d.).
  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. (2023).
  • Chemical oxidation of biologically treated phenolic effluents (Journal Article) | OSTI.GOV. (1995).
  • Purification of phenolic flavanoids with flash chromatography - ResearchGate. (2012).
  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.).
  • Removal of Phenol derivatives from water systems with the use of silver nanoparticles | Earth, Space, and Environmental Chemistry | ChemRxiv | Cambridge Open Engage. (2025).
  • Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract?. (2015).
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. (2006).
  • (PDF) Application of oxidation processes in the purification of wastewaters from phenolic compounds - ResearchGate. (2013).
  • Stabilization of phenols - Google Patents. (1968).
  • Phenols coupled during oxidation upstream of water treatment would generate higher toxic coupling phenolic disinfection by-products during chlorination disinfection - PubMed. (2025).
  • Recent developments in the HPLC separation of phenolic compounds - PubMed. (2011).
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. (2023).
  • Methods of purification of raw polyphenol extract for chromatographic analysis - Biblioteka Nauki. (2021).
  • How to dry and purify Phenol - chemistry - Reddit. (2015).
  • Oxidation of Small Phenolic Compounds by Mn(IV) - MDPI. (2024).
  • Phenols coupled during oxidation upstream of water treatment would generate higher toxic coupling phenolic disinfection by-products during chlorination disinfection - Harbin Institute of Technology. (2025).
  • Improving HPLC Separation of Polyphenols - LCGC International. (2011).
  • Recent developments in the HPLC separation of phenolic compounds - ResearchGate. (2011).
  • What is the best solvent to prepare phenol and flavonoid extracts? - ResearchGate. (2021).
  • Crystal formation of phenol derivatives and preparation method thereof - Google Patents. (2017).
  • Effect of Acid and Base Catalyzed Hydrolysis on the Yield of Phenolics and Antioxidant Activity of Extracts from Germinated Brown Rice (GBR) - MDPI. (2016).
  • What are the best conditions for polyphenols crystallization? - ResearchGate. (2016).
  • Phenol purification - US4504364A - Google Patents. (1985).
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central. (2022).
  • Process for recovering phenol from phenol-containing water - Google Patents. (1966).
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  • Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization | Request PDF - ResearchGate. (2014).
  • A Knowledge Base for The Recovery of Natural Phenols with Different Solvents - Taylor & Francis Online. (2020).
  • Purification of Polyphenols from Distiller's Grains by Macroporous Resin and Analysis of the Polyphenolic Components - PMC - NIH. (2019).

Enhancing the biological activity of natural phenols through functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Functionalization of Natural Phenols

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, practical solutions to common challenges encountered when functionalizing natural phenols to enhance their biological activity. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity and practical insight.

Natural phenols are a vast and promising class of bioactive compounds, but their therapeutic application can be limited by factors like low solubility, poor bioavailability, or unwanted toxicity.[1][2] Tailored functionalization is a key strategy to overcome these limitations.[1][2] This guide provides troubleshooting for several key modification strategies.

Part 1: General Experimental & Preliminary Considerations (FAQs)

This section addresses overarching issues that are critical to consider before beginning any functionalization reaction.

Question 1: My phenolic starting material is poorly soluble in common organic solvents. How can I improve this for my reaction?

Answer: This is a frequent challenge, especially with polyphenols. The high density of hydroxyl groups leads to strong intermolecular hydrogen bonding.

  • Causality: The hydroxyl groups (–OH) on the phenol ring are polar and act as both hydrogen bond donors and acceptors. This self-association makes it difficult for less polar organic solvents to solvate the molecule effectively.

  • Troubleshooting Steps:

    • Solvent Selection: Try more polar, aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents are excellent hydrogen bond acceptors and can effectively break up the phenol's self-association.

    • Temporary Derivatization: Consider protecting some of the phenolic hydroxyls as silyl ethers (e.g., using tert-Butyldimethylsilyl chloride, TBDMS-Cl).[3][4] This dramatically reduces polarity and improves solubility in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). The protecting groups can be removed later under specific conditions.

    • Phase-Transfer Catalysis: For reactions involving a phenoxide (the deprotonated form), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be used to shuttle the anionic phenol from an aqueous or solid phase into an organic phase where the reaction partner resides.

Question 2: I need to functionalize a different part of my molecule without affecting the phenolic hydroxyl. What is the best strategy?

Answer: Protecting the phenolic hydroxyl group is essential to prevent it from acting as a competing nucleophile. The choice of protecting group is critical and depends on the downstream reaction conditions.[3]

  • Causality: The phenolic proton is acidic (pKa ~10), and the resulting phenoxide is a potent nucleophile. It will readily react with electrophiles (e.g., alkyl halides, acyl chlorides) intended for other parts of the molecule.

  • Troubleshooting & Selection Guide: The key is "orthogonal protection," where one group can be removed without affecting others.

Protecting GroupIntroduction ReagentsStabilityCleavage ConditionsPrimary Use Case
Methyl (Me) Ether MeI, Me₂SO₄ with a base (e.g., K₂CO₃)Very Stable (Acid, Base, Redox)Harsh: BBr₃ or TMSI in DCMPermanent protection or when very robust conditions are needed.[3]
Benzyl (Bn) Ether BnBr, BnCl with a base (e.g., NaH, K₂CO₃)Stable (Acid, Base, most redox)H₂, Pd/C (Hydrogenolysis)When downstream steps are sensitive to acid/base but not reduction.
Silyl Ethers (TBDMS, TIPS) TBDMS-Cl, TIPS-Cl with imidazole or Et₃NStable (Base, Redox), Labile (Acid)Fluoride source (TBAF) or mild acid (e.g., AcOH)When mild, non-hydrogenolytic cleavage is required.[3][4]
Acetyl (Ac) Ester Ac₂O, AcCl with a base (e.g., Pyridine)Stable (Acid, Redox), Labile (Base)Mild base (e.g., K₂CO₃ in MeOH) or ammoniaProtection when subsequent reactions are run under acidic or neutral conditions.
  • Self-Validation: Before proceeding with your main reaction, run a small-scale test to ensure your chosen protecting group is stable to the intended reaction conditions and can be cleanly removed afterward.

Part 2: Troubleshooting Phenolic Glycosylation

Glycosylation can dramatically improve the water solubility and bioavailability of phenolic compounds.[5][6] However, the reaction can be low-yielding and stereochemically complex.

Question 3: My phenolic O-glycosylation reaction is giving very low yields. What are the likely causes?

Answer: Low yields in glycosylation often stem from issues with the glycosyl donor, the phenolic acceptor, or the reaction conditions. The mechanism can be complex, hovering between Sₙ1 and Sₙ2 pathways, making it sensitive to subtle changes.[7]

  • Causality & Troubleshooting Workflow:

    G cluster_Donor Donor Issues cluster_Acceptor Acceptor Issues cluster_Conditions Condition Issues Start Low Yield in O-Glycosylation Donor 1. Evaluate Glycosyl Donor Start->Donor Donor_Decomp Donor is decomposing? (Use fresh donor) Donor->Donor_Decomp Donor_LG Poor leaving group? (e.g., Acetate) Switch to Imidate or Halide Donor->Donor_LG Acceptor 2. Assess Phenol Acceptor Acceptor_Sterics Steric hindrance near -OH? (ortho-substituents) Acceptor->Acceptor_Sterics Acceptor_Acidity Phenol too acidic? (electron-withdrawing groups) Acceptor->Acceptor_Acidity Conditions 3. Optimize Conditions Cond_Promoter Promoter ineffective? (e.g., AgOTf, TMSOTf, BF₃·OEt₂) Try a different Lewis Acid Conditions->Cond_Promoter Cond_Solvent Wrong solvent? (Use anhydrous, non-coordinating solvents like DCM, MeCN) Conditions->Cond_Solvent Cond_Temp Temperature too high/low? (Start low, e.g., -40 °C, warm slowly) Conditions->Cond_Temp Purification 4. Check Workup/ Purification Success Improved Yield Purification->Success Donor_LG->Acceptor If donor is okay... Acceptor_Acidity->Conditions If acceptor is okay... Cond_Temp->Purification If conditions are optimized...

    Troubleshooting workflow for phenolic glycosylation.

  • Detailed Protocol: Schmidt Trichloroacetimidate Glycosylation This is a reliable method for forming 1,2-trans-glycosides.

    • Donor Formation: Dissolve the per-acetylated sugar (1.0 eq) in anhydrous DCM. Add trichloroacetonitrile (1.5 eq) and cool to 0 °C. Add DBU (0.1 eq) dropwise. Stir for 1 hour until TLC shows complete conversion. Purify via a quick silica plug. The imidate is often used immediately.

    • Glycosylation: Dissolve the phenolic acceptor (1.2 eq) and the glycosyl donor (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Add 4Å molecular sieves.

    • Activation: Cool the mixture to -40 °C. Add the Lewis acid promoter (e.g., TMSOTf or BF₃·OEt₂, 0.1-0.2 eq) dropwise.

    • Reaction: Stir the reaction at -40 °C for 30 minutes, then allow it to warm slowly to 0 °C or room temperature. Monitor by TLC.

    • Quench & Workup: Once the donor is consumed, quench the reaction by adding a few drops of triethylamine or a saturated solution of NaHCO₃. Filter, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the resulting acetylated glycoside by silica gel chromatography.

    • Deacetylation (Zemplén conditions): Dissolve the purified product in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe) solution. Stir at room temperature for 1-2 hours until TLC indicates complete deprotection. Neutralize with Amberlite® IR120 H⁺ resin, filter, and concentrate to yield the final product.

Question 4: My glycosylation reaction is not stereoselective. How can I control the anomeric configuration (α vs. β)?

Answer: Stereoselectivity is primarily dictated by the choice of protecting group at the C2 position of the glycosyl donor and the reaction mechanism.

  • For β-Glycosides (1,2-trans): Use a "participating" protecting group like an acetyl (Ac) or benzoyl (Bz) group at the C2 position.

    • Causality: The C2-acyl group attacks the transient oxocarbenium ion intermediate from the α-face, forming a stable dioxolanylium ion. The phenol then attacks from the opposite (β) face in an Sₙ2-like manner, resulting in the trans-product.[8] This is known as neighboring group participation.

  • For α-Glycosides (1,2-cis): Use a "non-participating" group like a benzyl (Bn) or silyl ether at C2.

    • Causality: Without a participating group, the stereochemical outcome is governed by the "anomeric effect" and solvent conditions. In non-polar solvents like DCM or ether, the α-anomer is often thermodynamically favored. Using a halide donor (e.g., glucosyl bromide) under these conditions often yields the α-product.

Part 3: Troubleshooting Phenolic Halogenation

Introducing halogens (Cl, Br, I) can significantly alter a phenol's lipophilicity and electronic properties, often enhancing antimicrobial or anticancer activity. However, controlling regioselectivity and preventing over-halogenation can be difficult.[9]

Question 5: My bromination reaction is producing a mixture of mono-, di-, and tri-brominated phenols. How do I achieve selective mono-bromination?

Answer: The phenolic hydroxyl group is a powerful activating group for electrophilic aromatic substitution, making the aromatic ring highly susceptible to polyhalogenation.[10] Control requires moderating the reactivity of the halogenating agent and the reaction conditions.

  • Causality: The lone pairs on the phenolic oxygen donate electron density into the benzene ring, strongly activating the ortho and para positions.[10] Highly reactive reagents like Br₂ in polar solvents will react uncontrollably.

  • Troubleshooting & Selectivity Control:

ConditionReagentSolventTemperatureExpected OutcomeRationale
Harsh Br₂H₂O or MeOHRoom Temp2,4,6-Tribromophenol (precipitate)High polarity solvates and stabilizes the ionic intermediates, accelerating the reaction.
Mild Br₂CS₂ or CCl₄0 °C to RTMixture of o- and p-bromophenol.[10]Low polarity solvent does not polarize the Br-Br bond as effectively, reducing reactivity.
Controlled N-Bromosuccinimide (NBS)DCM or MeCN0 °C to RTPrimarily p-bromophenolNBS provides a slow, controlled release of electrophilic bromine (Br⁺), preventing runaway reactions.[9]
Highly Selective Dibromodimethylhydantoin (DBDMH)DCM0 °CExcellent yield of p-bromophenolA mild, selective source of Br⁺ that often gives high para-selectivity.
  • Self-Validation Protocol for Selective para-Bromination:

    • Dissolve the starting phenol (1.0 eq) in anhydrous DCM or acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-30 minutes.

    • Monitor the reaction by TLC. The product should be less polar than the starting material.

    • Upon completion, quench with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining active bromine.

    • Extract with an organic solvent, wash with brine, dry, and purify by column chromatography.

Part 4: Troubleshooting Phenol-Amino Acid Conjugation

Conjugating phenols with amino acids can improve water solubility, target specific transporters, or act as a pro-drug strategy. The main challenge is achieving chemoselective coupling.[11]

Question 6: I am trying to form an ester or amide linkage between a phenolic compound and an amino acid, but the reaction is messy and low-yielding.

Answer: This is a classic problem of competing reactive sites. Both the phenolic hydroxyl and the amino acid's carboxyl and amino groups can react. A robust protecting group strategy is non-negotiable.[11]

  • Causality: Standard peptide coupling reagents (e.g., DCC, EDC) will activate the carboxylic acid, but this activated intermediate can react with the amino group (desired) or the phenolic hydroxyl group (undesired side-reaction).

  • Logical Workflow for Amide Bond Formation (Phenolic Acid + Amino Acid):

    Workflow for Phenol-Amino Acid Amide Conjugation.

  • Troubleshooting Table for Common Coupling Issues:

IssuePotential CauseRecommended Solution
Low Yield Incomplete activation of carboxylic acid.Switch to a more powerful coupling reagent like HATU or HBTU. Ensure anhydrous conditions.
Side Product Formation Unprotected phenolic -OH is reacting.Protect the phenol with a group stable to the coupling and deprotection steps (e.g., Benzyl ether).
Racemization of Amino Acid Over-activation or use of certain bases.Add a racemization suppressant like HOBt or Oxyma Pure®. Use a hindered base like DIPEA instead of Et₃N.
Difficult Purification Byproducts from coupling reagents (e.g., DCU from DCC).Use water-soluble reagents like EDC, where the urea byproduct can be washed away. Or, use HATU where byproducts are more easily removed.

Part 5: Post-Reaction Purification & Characterization

Successful synthesis is only half the battle. Proper purification and unambiguous characterization are essential for validating your results.

Question 7: How do I confirm that my functionalization reaction was successful and that I have the correct product?

Answer: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for structural confirmation.

  • ¹H NMR Spectroscopy:

    • Phenolic -OH Signal: The proton of the phenolic hydroxyl group typically appears as a broad singlet between 4-8 ppm.[12][13] This peak will disappear upon adding a drop of D₂O to the NMR tube (a "D₂O shake"), which is a definitive test.[12][13]

    • Aromatic Protons: The protons on the aromatic ring typically appear between 6.5-8.0 ppm.[14] Their chemical shift and splitting pattern will change upon functionalization, providing clues to the substitution pattern.

    • New Functional Group Signals: Look for characteristic new signals. For a glycoside, a new peak for the anomeric proton (H-1' of the sugar) will appear, typically between 4.5-5.5 ppm. For a benzyl-protected phenol, new peaks will appear around 7.3 ppm (aromatic Bn-H) and ~5.1 ppm (benzylic -CH₂-).

  • Mass Spectrometry (MS):

    • Molecular Ion Peak [M+H]⁺ or [M-H]⁻: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed mass should match the calculated mass of your target compound to within 5 ppm.

    • Fragmentation: In MS/MS analysis, the fragmentation pattern can confirm connectivity. For example, a phenol glycoside will often show a fragment corresponding to the loss of the sugar moiety.

  • Infrared (IR) Spectroscopy:

    • The disappearance of the broad phenolic O-H stretch (around 3200-3500 cm⁻¹) is a strong indicator that the hydroxyl group has been successfully converted to an ether or ester.[13]

References

  • Floris, B., Galloni, P., Conte, V., & Sabuzi, F. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Biomolecules, 11(9), 1325. [Link]
  • Floris, B., Galloni, P., Conte, V., & Sabuzi, F. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. PubMed. [Link]
  • Lin, S., et al. (2021). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. (2023). National Institutes of Health (NIH). [Link]
  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific
  • Overcoming O–H Insertion to Para-Selective C–H Functionalization of Free Phenols: Rh(II)/Xantphos Catalyzed Geminal Difunctionalization of Diazo Compounds. (2022).
  • Protecting group. Wikipedia. [Link]
  • Sequential Functionalization of meta-C–H and ipso-C–O Bonds of Phenols. (2018). PubMed Central (PMC). [Link]
  • Optimization conditions for the synthesis of phenol.
  • Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. (2024). The Royal Society of Chemistry. [Link]
  • Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. (2023). MDPI. [Link]
  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
  • Protection of Phenolic Hydroxy Groups.
  • Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applic
  • Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. (2017). National Institutes of Health (NIH). [Link]
  • Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS). (2023).
  • 17.11: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]
  • 17.11 Spectroscopy of Alcohols and Phenols. (2023). Chemistry LibreTexts. [Link]
  • 1H proton nmr spectrum of phenol C6H6O C6H5OH. docbrown.info. [Link]
  • NMR and IR Spectroscopy of Phenols.
  • Method of preparing phenolic amino acids from industrial products.
  • Rapid Phenolic O-Glycosylation of Small Molecules and Complex Unprotected Peptides in Aqueous Solvent. (2018). PubMed Central. [Link]
  • Visible light-mediated halogenation of organic compounds. (2023). Chemical Society Reviews (RSC Publishing). [Link]
  • Practical β-Stereoselective O-Glycosylation of Phenols with Penta-O-acetyl-β-D-glucopyranose.
  • Oxidative dechlorination of halogenated phenols catalyzed by two distinct enzymes: Horseradish peroxidase and dehaloperoxidase.
  • Computational study of chemical phenol glycosylation mechanism in the gas phase for modeling direct glycoconjugate formation in raw plant material.
  • A selective and mild glycosylation method of natural phenolic alcohols. (2016). Beilstein Journals. [Link]
  • XII-11#24 Halogenation of Phenols. (2016). YouTube. [Link]

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 4-Chloro-2-(isoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Synthesis

In the realm of medicinal chemistry and drug development, the synthesis of novel molecular entities is merely the first step. The absolute, unambiguous confirmation of a molecule's structure is paramount, as even minor deviations in connectivity or stereochemistry can drastically alter its biological activity and toxicological profile. 4-Chloro-2-(isoxazol-5-yl)phenol, a key intermediate in the synthesis of pharmaceuticals for neurological disorders and advanced agrochemicals, serves as a pertinent case study for the rigorous application of modern analytical techniques.[1] Its utility is directly tied to its precise chemical architecture.

This guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound. We move beyond a simple recitation of data to explain the causal logic behind the selection of analytical methods and the interpretation of their outputs. By comparing expected data, derived from established principles of spectroscopy, with actual experimental results, researchers can establish a self-validating system of confirmation, ensuring the integrity of their synthesized compound.

Core Analytical Workflow: A Multi-Technique Approach

No single analytical technique is sufficient to confirm a novel structure. A robust confirmation relies on the convergence of data from multiple, orthogonal methods. The primary toolkit for a molecule like this compound includes Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Crude Synthesized Product purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (Molecular Weight & Formula) purification->ms Purified Sample ir IR Spectroscopy (Functional Groups) purification->ir Purified Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Skeleton) purification->nmr Purified Sample confirmation Structure Confirmed: This compound ms->confirmation Convergent Data ir->confirmation Convergent Data nmr->confirmation Convergent Data

Caption: Workflow for the structural confirmation of a synthesized compound.

Mass Spectrometry (MS): The First Checkpoint

Principle & Causality: Mass spectrometry provides the molecular weight (MW) and, with high resolution, the elemental composition of the synthesized compound. It is the first and most crucial test to confirm that the reaction has yielded a product of the correct mass. For this compound (C₉H₆ClNO₂), we expect a monoisotopic mass of approximately 195.0087 Da.[2][3] A key feature to look for is the characteristic isotopic pattern of chlorine: the presence of the ³⁵Cl and ³⁷Cl isotopes in a ~3:1 natural abundance results in two major peaks, one for the molecular ion ([M]⁺) and another at two mass units higher ([M+2]⁺) with roughly one-third the intensity. This pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified, dry compound in a volatile solvent like methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Data Comparison Table: Expected vs. Experimental MS Data
ParameterExpected Result for C₉H₆ClNO₂Observed Experimental ResultConfirmation Status
Monoisotopic Mass195.0087 Da[2][3][Enter Experimental Value]
Molecular Ion [M]⁺ (³⁵Cl)m/z ≈ 195.0[Enter Experimental Value]
Isotopic Peak [M+2]⁺ (³⁷Cl)m/z ≈ 197.0[Enter Experimental Value]
[M+2]⁺ / [M]⁺ Intensity Ratio~32%[Enter Experimental Value]

Infrared (IR) Spectroscopy: Identifying the Pieces

Principle & Causality: IR spectroscopy is used to identify the functional groups present in a molecule. Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. This allows us to confirm the presence of key structural components like the phenolic -OH group, the aromatic rings, and the C=N bond of the isoxazole ring, while also confirming the absence of starting material functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact and collect the spectrum.

  • Data Processing: Perform a background scan and ratio it against the sample scan to obtain the final absorbance/transmittance spectrum.

Data Comparison Table: Expected vs. Experimental IR Absorptions
Functional GroupBond TypeExpected Absorption Range (cm⁻¹)Observed Peak (cm⁻¹)Confirmation Status
PhenolO-H stretch (broad)3200 - 3600[Enter Experimental Value]
Aromatic RingC-H stretch3000 - 3100[Enter Experimental Value]
Aromatic/HeterocycleC=C / C=N stretch1450 - 1650[4][Enter Experimental Value]
PhenolC-O stretch1180 - 1260[Enter Experimental Value]
Aryl HalideC-Cl stretch1000 - 1100[Enter Experimental Value]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

Principle & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. It maps the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) in a strong magnetic field. The chemical environment of each nucleus determines its resonance frequency (chemical shift), providing detailed information about its neighboring atoms.

Caption: Structure of this compound with atom numbering for NMR assignment.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for phenols as it allows for the observation of the exchangeable -OH proton.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to analyze are:

    • Chemical Shift (δ): Indicates the electronic environment of the proton.

    • Integration: Proportional to the number of protons giving rise to the signal.

    • Multiplicity (Splitting): Reveals the number of adjacent protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

Data Comparison Table: Expected vs. Experimental ¹H NMR Data (400 MHz, DMSO-d₆)
Proton LabelIntegrationMultiplicityExpected δ (ppm)Observed δ (ppm)Confirmation Status
-OH1HSinglet (broad)9.5 - 11.0[Enter Value]
H-d (isoxazole)1HDoublet8.0 - 8.5[Enter Value]
H-a (phenol)1HDoublet7.8 - 8.1[Enter Value]
H-c (phenol)1HDoublet of doublets7.3 - 7.5[Enter Value]
H-b (phenol)1HDoublet7.1 - 7.3[Enter Value]
H-e (isoxazole)1HDoublet6.8 - 7.1[Enter Value]
Data Comparison Table: Expected vs. Experimental ¹³C NMR Data (100 MHz, DMSO-d₆)
Carbon PositionExpected δ (ppm)Observed δ (ppm)Confirmation Status
C5 (isoxazole)168 - 172[Enter Value]
C2' (C-OH)152 - 156[Enter Value]
C3 (isoxazole)150 - 153[Enter Value]
C4' (C-Cl)128 - 132[Enter Value]
C6'127 - 130[Enter Value]
C5'120 - 124[Enter Value]
C1'118 - 122[Enter Value]
C3'116 - 120[Enter Value]
C4 (isoxazole)98 - 102[Enter Value]

Advanced Confirmation: 2D NMR and X-Ray Crystallography

For absolute and incontrovertible proof of structure, especially when isomers are possible, more advanced techniques are employed.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) establish direct bonding relationships.[5]

    • COSY: Shows correlations between protons that are coupled (typically on adjacent carbons), confirming the H-a/H-c and H-c/H-b relationships on the phenol ring.

    • HSQC: Correlates each proton directly to the carbon it is attached to.

    • HMBC: Shows correlations between protons and carbons that are 2-3 bonds away. This is the ultimate tool for connecting the fragments. For instance, an HMBC correlation from the isoxazole proton H-e to the phenolic carbon C2' would definitively prove the connectivity between the two rings at that specific position.

  • X-Ray Crystallography: If the synthesized compound can be grown into a suitable single crystal, X-ray crystallography provides an unambiguous three-dimensional map of the molecule. This is considered the "gold standard" for structural proof.[6]

Conclusion

The structural confirmation of this compound is not achieved by a single measurement but by the logical synthesis of data from a suite of analytical techniques. Mass spectrometry confirms the elemental formula, IR spectroscopy verifies the presence of the correct functional groups, and 1D NMR spectroscopy maps the C-H framework. When the experimental data from each of these methods aligns with the predicted values for the target structure, a high degree of confidence is achieved. For ultimate validation, particularly in regulated environments, 2D NMR experiments provide the final, incontrovertible evidence of atomic connectivity. This rigorous, self-validating workflow ensures the scientific integrity of the synthesized material, enabling its confident use in subsequent research and development.

References

  • This compound | 86176-56-9 - J&K Scientific. J&K Scientific.
  • Supplementary Material (ESI) for Chemical Communications - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Electronic Supplementary Material - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • 4-chloro-2-(5-isoxazolyl)phenol (C9H6ClNO2) - PubChem. PubChem.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. Science Arena Publications.
  • (PDF) 4-(4-Chlorophenyl)-5-phenylisoxazole - ResearchGate. ResearchGate.
  • Synthesis and characterization of novel isoxazole derivatives - Asian Journal of Research in Chemistry. Asian Journal of Research in Chemistry.
  • Synthesis and Characterization of Novel Isoxazole derivatives - Der Pharma Chemica. Der Pharma Chemica.
  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - Taylor & Francis. Taylor & Francis Online.
  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide - MDPI. MDPI.

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The Isoxazole Scaffold in Kinase Inhibition: A Comparative Guide to a Novel VEGFR-2 Inhibitor and Established Multi-Kinase Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity is paramount. The isoxazole moiety, a five-membered heterocycle, has emerged as a versatile pharmacophore in the design of kinase inhibitors, offering a synthetically tractable core for the development of targeted therapeutics. This guide provides an in-depth comparison of a novel isoxazole-based Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor with established multi-kinase inhibitors, Sorafenib and Sunitinib. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and provide detailed protocols for key validation assays.

Introduction to the Isoxazole Scaffold and Selected Kinase Inhibitors

The isoxazole ring system is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various non-covalent interactions within the ATP-binding pocket of kinases. Its utility is demonstrated in a variety of kinase inhibitors targeting different families, including VEGFR, c-Jun N-terminal kinase (JNK), and Casein Kinase 1 (CK1).

For the purpose of this guide, we will focus on a potent isoxazole-based VEGFR-2 inhibitor, hereafter referred to as Isoxazole-VEGFRi-8 , based on a compound reported in a study by Shaarawy et al. (2021), which demonstrated an IC50 of 25.7 nM against VEGFR-2.[1] This compound serves as an excellent case study for the potential of the isoxazole scaffold in generating highly potent and potentially selective kinase inhibitors.

We will compare Isoxazole-VEGFRi-8 with two FDA-approved multi-kinase inhibitors that also target VEGFR-2 among other kinases:

  • Sorafenib (Nexavar®): An oral kinase inhibitor that targets VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and Raf kinases.[2][3][4][5]

  • Sunitinib (Sutent®): Another oral multi-kinase inhibitor targeting VEGFR, PDGFR, c-KIT, and Flt-3.[6][7][8][9][10]

The comparative analysis will focus on their biochemical potency, cellular activity, and selectivity profiles, providing a comprehensive overview for researchers considering these or similar compounds for their studies.

Mechanism of Action and Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[11] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival.

Isoxazole-VEGFRi-8, Sorafenib, and Sunitinib all function as ATP-competitive inhibitors, binding to the ATP pocket of the VEGFR-2 kinase domain and preventing the transfer of phosphate to substrate proteins, thereby blocking downstream signaling. The key difference lies in their selectivity, with Sorafenib and Sunitinib inhibiting a broader range of kinases, which can contribute to both their therapeutic efficacy and their side-effect profiles.[2][4][5]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Isoxazole_VEGFRi Isoxazole-VEGFRi-8 Isoxazole_VEGFRi->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits RAF RAF Sorafenib->RAF Inhibits Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits PKC PKC PLCg->PKC RAS RAS PKC->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: VEGFR-2 signaling pathway and points of inhibition.

Comparative Efficacy: A Data-Driven Analysis

The following table summarizes the reported biochemical potencies (IC50 values) of Isoxazole-VEGFRi-8, Sorafenib, and Sunitinib against VEGFR-2 and other relevant kinases.

Kinase InhibitorTarget KinaseIC50 (nM)Reference
Isoxazole-VEGFRi-8 VEGFR-2 25.7 Shaarawy et al., 2021[1]
Sorafenib VEGFR-2 90 Wilhelm et al., 2004
B-Raf22Wilhelm et al., 2004
PDGFR-β57Wilhelm et al., 2004
c-KIT68Wilhelm et al., 2004
Sunitinib VEGFR-2 9 Mendel et al., 2003
PDGFR-β2Mendel et al., 2003
c-KIT4Mendel et al., 2003
FLT31O'Farrell et al., 2003

Analysis:

  • Potency against VEGFR-2: Isoxazole-VEGFRi-8 demonstrates potent inhibition of VEGFR-2, with an IC50 value comparable to that of the established drug Sorafenib and in the same nanomolar range as Sunitinib.[1] This highlights the potential of the isoxazole scaffold to yield highly effective inhibitors.

  • Selectivity: While Isoxazole-VEGFRi-8 was specifically evaluated for its VEGFR-2 inhibitory activity in the cited study, Sorafenib and Sunitinib are multi-kinase inhibitors with potent activity against a range of other kinases.[2][4][5][6] This broader activity can be advantageous in targeting multiple oncogenic pathways but may also lead to off-target effects and increased toxicity. Further profiling of Isoxazole-VEGFRi-8 against a panel of kinases would be necessary to fully assess its selectivity.

Experimental Protocols for Kinase Inhibitor Evaluation

To ensure the scientific integrity of kinase inhibitor characterization, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

Biochemical Kinase Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies ADP production. After the kinase reaction, remaining ATP is depleted, and then ADP is converted to ATP, which is used to generate a luminescent signal with a luciferase/luciferin reaction.

Biochemical_Assay_Workflow cluster_workflow Biochemical Kinase Assay Workflow A 1. Prepare Reagents: - Kinase (e.g., VEGFR-2) - Substrate (e.g., poly-Glu-Tyr) - ATP - Inhibitor (serial dilution) B 2. Kinase Reaction: Incubate kinase, substrate, and inhibitor. A->B C 3. Initiate Reaction: Add ATP. B->C D 4. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. C->D E 5. ADP to ATP Conversion & Luminescence: Add Kinase Detection Reagent. D->E F 6. Read Luminescence: Plate-reading luminometer. E->F G 7. Data Analysis: Calculate IC50. F->G

Caption: Workflow for a luminescence-based biochemical kinase assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10-fold serial dilution of the test inhibitor (e.g., Isoxazole-VEGFRi-8) in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the inhibitor dilution or DMSO (vehicle control). Add 2.5 µL of a solution containing the kinase (e.g., recombinant human VEGFR-2) and substrate in kinase reaction buffer. Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. Incubate for 60 minutes at 30°C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • IC50 Calculation: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Kinase Assay (Cellular Phosphorylation Assay)

This assay measures the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Principle: Cells are treated with the inhibitor, and then the level of phosphorylation of a specific substrate is quantified, typically using an ELISA-based method or Western blotting. A decrease in phosphorylation indicates inhibition of the upstream kinase.

Detailed Protocol (ELISA-based):

  • Cell Culture and Plating: Seed human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, in a 96-well plate and grow to 80-90% confluency.

  • Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor for 2 hours.

  • Stimulation: Stimulate the cells with VEGF-A for 10 minutes to activate VEGFR-2 signaling.

  • Cell Lysis: Lyse the cells and transfer the lysates to an ELISA plate coated with a capture antibody for the phosphorylated substrate (e.g., phospho-ERK1/2).

  • ELISA: Perform a standard sandwich ELISA protocol using a detection antibody and a substrate that generates a colorimetric or fluorescent signal.

  • Data Analysis: Measure the signal and normalize it to the total protein concentration. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot for Target Engagement

Western blotting is a powerful technique to visualize the inhibition of kinase activity by observing changes in the phosphorylation status of the target kinase and its downstream effectors.[12][13][14][15]

Western_Blot_Workflow cluster_workflow Western Blot Workflow for Kinase Inhibition A 1. Cell Treatment: Treat cells with inhibitor and/or stimulant. B 2. Cell Lysis: Extract total protein. A->B C 3. SDS-PAGE: Separate proteins by size. B->C D 4. Protein Transfer: Transfer proteins to a membrane. C->D E 5. Blocking: Block non-specific binding sites. D->E F 6. Primary Antibody Incubation: Probe with phospho-specific and total protein antibodies. E->F G 7. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody. F->G H 8. Detection: Add chemiluminescent substrate and image. G->H I 9. Analysis: Quantify band intensities. H->I

Caption: General workflow for Western blot analysis of kinase inhibitor effects.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat HUVECs with the kinase inhibitor at various concentrations, followed by stimulation with VEGF-A. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-VEGFR-2, total VEGFR-2, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The isoxazole scaffold represents a promising starting point for the development of novel and potent kinase inhibitors. The exemplary compound, Isoxazole-VEGFRi-8, demonstrates that isoxazole-based structures can achieve VEGFR-2 inhibition comparable to that of established multi-kinase inhibitors like Sorafenib.[1] The key differentiator and area for future investigation for such novel compounds will be their selectivity profile. A highly selective VEGFR-2 inhibitor derived from the isoxazole scaffold could offer a more targeted therapeutic approach with a potentially improved safety profile compared to multi-kinase inhibitors.

For researchers in the field, the systematic evaluation of novel kinase inhibitors using a combination of biochemical and cell-based assays, as detailed in this guide, is crucial for a comprehensive understanding of their potency, selectivity, and mechanism of action. This rigorous preclinical assessment is the foundation for the successful translation of promising compounds into effective and safe therapeutics.

References

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  • O'Farrell, A. M., et al. (2003). SU11248 is a novel FLT3 tyrosine kinase inhibitor with potent activity in vitro and in vivo. Blood, 101(9), 3597-3605.
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  • National Institutes of Health. (2022, July 25). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.
  • National Institutes of Health. (2022, January 5). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies.
  • National Institutes of Health. (n.d.). The Role of Regorafenib in Hepatocellular Carcinoma.
  • National Institutes of Health. (n.d.). Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program.
  • National Institutes of Health. (n.d.). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients.
  • PubMed. (2011, March 5). Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma.
  • Purdue University. (n.d.). Assessing Kinase Activity in Plants with In-Gel Kinase Assays.
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • ResearchGate. (n.d.). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
  • ResearchGate. (n.d.). Kinase affinity profiles of sorafenib and regorafenib.
  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay.

Sources

In vitro validation of 4-Chloro-2-(isoxazol-5-yl)phenol activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Vitro Comparative Guide to the Biological Activity of 4-Chloro-2-(isoxazol-5-yl)phenol

Introduction: Characterizing a Novel Bioactive Compound

In the landscape of drug discovery, novel chemical entities require rigorous, systematic validation to elucidate their biological function and therapeutic potential. This guide focuses on this compound, a compound featuring a halogenated phenol and an isoxazole moiety. While direct studies on this specific molecule are not extensively documented, its structural motifs are present in numerous compounds with known biological activities, particularly as inhibitors of critical signaling pathways in oncology and immunology.

This document presents a comprehensive, three-phase in-vitro validation workflow designed to characterize the activity of this compound. We hypothesize a potential inhibitory effect on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key signaling node frequently implicated in cancer cell proliferation, survival, and inflammation.

To establish a robust benchmark, the performance of this compound will be compared against Stattic , a well-characterized and widely used small-molecule inhibitor of STAT3 activation. The experimental narrative that follows is designed to be self-validating, moving from broad cellular effects to specific molecular interactions.

Overall Experimental Workflow

The validation strategy is structured to logically progress from a general assessment of cellular impact to a specific, mechanistic confirmation of the hypothesized target engagement.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Functional Target Assessment cluster_2 Phase 3: Mechanistic Validation p1_start Dose-Response Treatment (HeLa Cells) p1_assay MTT Cell Viability Assay p1_start->p1_assay p1_end Determine IC50 Value p1_assay->p1_end p2_start Transfect Cells with STAT3-Luciferase Reporter p1_end->p2_start Use sub-lethal concentrations p2_treat Treat with Compound + IL-6 p2_start->p2_treat p2_assay Luciferase Reporter Assay p2_treat->p2_assay p2_end Quantify STAT3 Inhibition p2_assay->p2_end p3_start Treat Cells with Compound + IL-6 p2_end->p3_start Validate functional hit p3_protein Protein Extraction p3_start->p3_protein p3_wb Western Blot for p-STAT3 & Total STAT3 p3_protein->p3_wb p3_end Confirm Inhibition of STAT3 Phosphorylation p3_wb->p3_end G cluster_pathway JAK/STAT3 Signaling Pathway cluster_inhibitors IL6 IL-6 Cytokine Receptor IL-6 Receptor IL6->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. Activates STAT3 STAT3 (Inactive) JAK->STAT3 3. Phosphorylates pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Target Gene Expression (e.g., Luciferase) Nucleus->Gene 6. Transcription Compound This compound (Hypothesized) Compound->pSTAT3 Inhibits? Stattic Stattic (Reference) Stattic->pSTAT3 Inhibits

Mastering the Synthesis of Isoxazoles: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its presence in a multitude of FDA-approved drugs, including the anti-inflammatory celecoxib and the antibiotic sulfamethoxazole.[1][2] The inherent reactivity of the N-O bond also allows for further synthetic transformations, making isoxazoles valuable intermediates in the synthesis of more complex molecules.[3] Given their significance, a thorough understanding of the available synthetic methodologies is paramount for researchers in drug discovery and development. This guide provides a comparative analysis of the most prevalent and impactful methods for isoxazole synthesis, offering insights into their mechanisms, practical applications, and relative merits.

Method 1: The Huisgen 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and versatile method for constructing the isoxazole nucleus.[4] This reaction involves a concerted [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[5] A significant advantage of this method is the ability to generate the often-unstable nitrile oxide in situ from stable precursors, such as aldoximes or primary nitro compounds.[4]

Mechanistic Insights

The reaction proceeds through a concerted, pericyclic mechanism where the 4π-electrons of the nitrile oxide and the 2π-electrons of the alkyne participate in a cycloaddition.[5] This concerted nature imparts a high degree of stereospecificity to the reaction. The regioselectivity, which dictates the substitution pattern of the final isoxazole product (e.g., 3,5-disubstituted versus 3,4-disubstituted), is a critical consideration and is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[4][6] Generally, the reaction of terminal alkynes with nitrile oxides leads to the regioselective formation of 3,5-disubstituted isoxazoles.[7][8]

Caption: Workflow for isoxazole synthesis via Huisgen 1,3-Dipolar Cycloaddition.

Key Advantages:
  • High Versatility: A broad range of functional groups on both the alkyne and the nitrile oxide precursor are tolerated.[9]

  • High Regioselectivity: The synthesis of 3,5-disubstituted isoxazoles from terminal alkynes is highly regioselective.[7][8]

  • Mild Reaction Conditions: Many variations of this reaction can be carried out under mild conditions, which is beneficial for complex molecule synthesis.

Limitations:
  • Nitrile Oxide Instability: While in situ generation is a solution, the inherent instability of nitrile oxides can sometimes lead to side reactions, such as dimerization.

  • Regiocontrol Challenges: While often highly regioselective for 3,5-disubstitution, achieving other substitution patterns, such as 3,4-disubstitution, can be challenging and may require specific catalysts or substrates.[10]

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes

This protocol is adapted from a procedure utilizing alkyl nitrites as oxidizing agents for the in situ generation of nitrile oxides.[9]

Materials:

  • Substituted aldoxime (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Isoamyl nitrite (1.5 equiv)

  • Ethyl methyl ketone (MEK)

Procedure:

  • To a solution of the substituted aldoxime in ethyl methyl ketone, add the terminal alkyne.

  • Slowly add isoamyl nitrite to the reaction mixture at room temperature.

  • Heat the reaction mixture to 65 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Method 2: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

This classical method represents a straightforward and reliable approach to the isoxazole core.[11] It involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine, leading to the formation of the isoxazole ring through a condensation and cyclization process.

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of the amine group of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a mono-oxime intermediate.[12] Subsequent intramolecular cyclization occurs through the attack of the hydroxyl group of the oxime on the remaining carbonyl group. The final step involves dehydration to yield the aromatic isoxazole ring.[11][12] The regioselectivity of this reaction depends on which carbonyl group of an unsymmetrical 1,3-dicarbonyl is attacked first.

Sources

Introduction: The Imperative of Selectivity in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Investigating the Cross-Reactivity Profile of 4-Chloro-2-(isoxazol-5-yl)phenol

This compound is a heterocyclic compound featuring a chlorinated phenol ring linked to an isoxazole moiety. Both structural motifs are prevalent in a wide array of biologically active agents. The isoxazole ring, in particular, is a key pharmacophore in many approved drugs, contributing to a spectrum of activities including anti-inflammatory, antimicrobial, and antiproliferative effects.[1] The phenol group, while also common, can be associated with promiscuous binding and potential toxicity if not appropriately functionalized.[2][3][4]

As with any compound intended for therapeutic development, establishing a comprehensive understanding of its molecular interactions is paramount. The central goal is to achieve high affinity for the intended therapeutic target while minimizing engagement with other proteins, a phenomenon known as off-target binding or cross-reactivity. Undesirable off-target interactions are a leading cause of adverse drug reactions (ADRs) and a significant factor in late-stage clinical trial failures.[5][6] Therefore, a rigorous and systematic evaluation of a compound's selectivity is not merely a regulatory requirement but a foundational element of a successful drug discovery program.[7][8]

This guide provides a comprehensive, phased strategy for characterizing the cross-reactivity profile of this compound. We will move from broad, early-stage screening to detailed, cell-based validation, explaining the causal logic behind each experimental choice. This framework is designed to build a self-validating dataset, providing researchers with the high-quality, actionable intelligence needed to make informed decisions about the compound's future development.

Section 1: A Phased Strategy for Cross-Reactivity Profiling

A robust assessment of selectivity is best achieved through a tiered approach. This strategy allows for the efficient use of resources by initially casting a wide net to identify potential liabilities, followed by more focused and physiologically relevant assays to confirm and quantify these interactions.

G cluster_0 Experimental Workflow for Cross-Reactivity Profiling A Phase 1: Broad Liability Screening (In Vitro Safety Panel) B Phase 2: Focused Selectivity Assessment (Kinome-wide Profiling) A->B Identify potential target families (e.g., kinases) C Phase 3: Cellular Target Validation (CETSA & Binding Assays) B->C Validate primary and potent off-targets in a cellular context D Comprehensive Selectivity Profile (Data Synthesis & Risk Assessment) C->D Integrate data to determine therapeutic index and risk

Caption: A phased workflow for systematically evaluating compound cross-reactivity.

Phase 1: Broad In Vitro Safety Pharmacology Profiling

Causality: The first step is to rapidly identify any significant off-target interactions across the most common protein families associated with adverse drug events. This is a cost-effective strategy to de-risk a compound early in the discovery process.[5] Commercial service providers offer standardized panels that assess binding against dozens of targets.

Experimental Choice: We recommend initiating the profiling of this compound using a primary safety panel, such as the SafetyScreen44™ from Eurofins Discovery or the WuXi AppTec Mini Safety 44 Panel .[5][9] These panels are curated to include targets with a high association with clinical ADRs, covering key GPCRs, ion channels, enzymes, and transporters.[5]

Methodology: The compound is typically screened at a single, high concentration (e.g., 10 µM) in radioligand binding assays. The result is expressed as a percentage inhibition of the binding of a known ligand to its target. A significant inhibition (commonly >50%) flags a potential interaction that warrants further investigation.

Data Interpretation: A "hit" in this initial screen does not confirm biological activity but rather indicates a potential liability. For example, if this compound shows >50% inhibition at a kinase target, this provides a strong rationale for a more comprehensive, kinome-wide screen as detailed in Phase 2.

Phase 2: In-Depth Kinase Selectivity Profiling

Causality: The isoxazole scaffold is a well-established "privileged" structure in kinase inhibitor design.[10] Given the structural conservation of the ATP-binding site across the human kinome, it is critical to assess the selectivity of any isoxazole-containing compound against a broad representation of this enzyme family to understand its specificity.[11][12][13]

Experimental Choice: A comprehensive kinase panel screen, such as Reaction Biology's 400+ kinase panel or a Kinobeads® chemical proteomics approach, should be employed.[14][15][16][17] This will provide a detailed map of the compound's interactions across the kinome.

Methodology: The compound is screened against the kinase panel, typically at a concentration of 1 µM. The percent inhibition is measured for each kinase. For key hits, a follow-up dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).

Data Presentation: The results should be summarized in a table comparing the potency against the intended primary target (if known) and the most significant off-targets. A selectivity score can be calculated to quantify the compound's specificity.

Table 1: Hypothetical Kinase Profiling Data for this compound

Target Kinase% Inhibition @ 1 µMIC50 (nM)Target FamilyNotes
Target X 98% 50 (Assumed Primary Target) Potent on-target activity
Kinase A85%250Tyrosine Kinase5-fold off-target selectivity
Kinase B72%800Ser/Thr Kinase16-fold off-target selectivity
Kinase C15%>10,000Tyrosine KinaseNegligible activity
Kinase D8%>10,000Ser/Thr KinaseNegligible activity
Phase 3: Cellular Target Engagement & Validation

Causality: In vitro biochemical or binding assays using purified proteins do not fully recapitulate the complex environment inside a living cell. It is essential to validate that the compound can engage its intended target—and any potent off-targets—in a physiological context.[18] This step confirms that the compound can cross the cell membrane, avoid efflux pumps, and bind its target in the presence of high endogenous ATP concentrations.

Experimental Choice 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues. The principle is that a protein becomes more resistant to thermal denaturation when a ligand is bound.[19][20] This provides direct evidence of a physical interaction between the compound and its target in a native cellular environment.[21][22]

G cluster_0 CETSA Experimental Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Shock (Apply temperature gradient) A->B C 3. Cell Lysis B->C D 4. Separate Fractions (Centrifuge to pellet aggregates) C->D E 5. Protein Quantification (Analyze soluble fraction via Western Blot, etc.) D->E F 6. Generate Melt Curve (Plot soluble protein vs. temperature) E->F

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for Target Validation

  • Cell Culture: Culture the relevant cell line (expressing the target of interest) to approximately 80% confluency.

  • Compound Treatment: Harvest and resuspend cells in culture medium. Aliquot cells into PCR tubes and treat with either this compound (e.g., at 10x the IC50) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein using a specific detection method like Western blotting or ELISA.

  • Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.

Experimental Choice 2: Competitive Binding Assay

Causality: To further quantify the compound's binding affinity in a competitive environment, a competitive binding assay can be employed. This method measures the ability of the test compound to displace a known, labeled ligand from the target protein.[23][24][25] This is particularly useful for validating GPCR or transporter interactions identified in Phase 1.

G cluster_0 Principle of Competitive Binding Assay T Target Protein T_LL Bound Complex (Signal) T->T_LL T_UL Bound Complex (No Signal) T->T_UL LL Labeled Ligand LL->T Binds UL Unlabeled Competitor (Test Compound) UL->T Competes

Sources

A Senior Application Scientist's Guide to Validating Docking Results for Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Molecular docking has become an indispensable computational tool in modern drug discovery, enabling the rapid screening of vast compound libraries to predict the binding affinity and orientation of small molecules to a protein target.[1][2] However, these in silico predictions are theoretical models. Rigorous experimental and further computational validation is paramount to confirm these hypotheses, ensuring that downstream efforts are focused on genuinely promising candidates.

This guide provides an in-depth comparison of computational and experimental methodologies for validating molecular docking results. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the causal logic behind experimental choices, ensuring a self-validating and robust workflow.

The Imperative of Validation: Beyond the Score

A common pitfall in computational drug discovery is an over-reliance on the docking score as the sole indicator of a compound's potential.[3][4] Docking algorithms employ scoring functions to rank potential binding poses, but these are approximations of the binding free energy and can be prone to inaccuracies.[4][5] Therefore, a multi-faceted validation approach is crucial.

A robust validation strategy can be conceptualized as a hierarchical filter, moving from less resource-intensive computational methods to more definitive, but also more demanding, experimental techniques.

G cluster_0 Computational Validation cluster_1 Experimental Validation MD_Simulations Molecular Dynamics (MD) Simulations MM_PBSA_GBSA MM/PBSA & MM/GBSA MD_Simulations->MM_PBSA_GBSA Refined Binding Energy Biophysical_Assays Biophysical Assays (SPR, ITC, NMR) MM_PBSA_GBSA->Biophysical_Assays Quantitative Binding Affinity Decoy_Analysis Decoy Set Analysis Cellular_Assays Cell-Based Assays (CETSA) Biophysical_Assays->Cellular_Assays Target Engagement in Cells Structural_Biology Structural Biology (X-ray Crystallography) Cellular_Assays->Structural_Biology Definitive Binding Mode Initial_Docking Initial Docking Results Initial_Docking->MD_Simulations Pose Stability Initial_Docking->Decoy_Analysis Scoring Function Power

Caption: Hierarchical workflow for docking validation.

Part 1: Computational Cross-Validation

Before committing to resource-intensive experimental work, further computational analysis can provide a crucial layer of validation, helping to filter out false positives and refine the initial docking predictions.

Molecular Dynamics (MD) Simulations: Assessing Pose Stability

MD simulations offer a dynamic view of the protein-ligand complex, accounting for the natural motion of the protein, which is often treated as a rigid structure in initial docking.[5] If a docked pose is unstable, MD simulations will often show the ligand dissociating from the binding pocket.[5][6]

Causality: The stability of a docked pose over time in a simulated physiological environment is a strong indicator of a plausible binding mode. Unstable poses are likely artifacts of the docking algorithm's scoring function.

Protocol: MD Simulation for Pose Stability

  • System Preparation: Solvate the docked protein-ligand complex in a water box with appropriate ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to relieve any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 298 K) and equilibrate the pressure, typically for 0.1 ns, with position restraints on the heavy atoms of the protein and ligand.[5]

  • Production Run: Remove the restraints and run the MD simulation for a significant duration (e.g., 10-300 ns).[5][7]

  • Analysis: Analyze the trajectory, focusing on the root-mean-square deviation (RMSD) of the ligand relative to the protein's binding site. A stable RMSD indicates a stable binding pose.[6][7]

MM/PBSA and MM/GBSA: Refining Binding Free Energy

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its Generalized Born (MM/GBSA) variant are popular methods for estimating the free energy of binding from a set of MD simulation snapshots.[8][9][10] These methods are more accurate than most docking scoring functions but less computationally demanding than alchemical free energy calculations.[8][10]

Causality: By averaging over multiple conformations from an MD simulation, MM/PBSA and MM/GBSA provide a more accurate estimation of the binding affinity than the static snapshot evaluated by a docking score.

Protocol: MM/PBSA/GBSA Calculation

  • Generate Snapshots: Extract a series of snapshots (e.g., every 10 ps) from the stable portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using either the Poisson-Boltzmann or Generalized Born model), and the nonpolar solvation energy.

  • Compute Binding Free Energy: The binding free energy is calculated by taking the difference between the free energy of the complex and the free energies of the receptor and ligand individually.

Decoy Set Analysis: Evaluating Scoring Function Performance

To validate the ability of a docking protocol to distinguish true binders from non-binders, a decoy set analysis is often employed.[11] This involves creating a dataset containing known active ligands and a larger number of "decoy" molecules, which are physically similar but topologically distinct from the actives.[11]

Causality: A robust docking protocol should consistently rank the known active compounds higher than the decoys. This is quantified using metrics like the Enrichment Factor (EF).[11][12][13]

Enrichment Factor (EF): The EF measures how many active compounds are found in the top fraction of a ranked list compared to a random selection.[12]

Part 2: Experimental Validation

Experimental validation provides the ground truth for computational predictions. A variety of biophysical and cellular techniques can be employed, each offering unique insights into the protein-ligand interaction.

Biophysical Assays: Quantifying Binding Affinity

Several techniques can directly measure the binding affinity between a small molecule and its target protein.

Technique Principle Information Provided Throughput Material Consumption
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor chip.[14][15]KD, kon, koffMedium-HighLow
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during binding.[16][17]KD, ΔH, ΔS, Stoichiometry (n)Low-MediumHigh
Nuclear Magnetic Resonance (NMR) Detects changes in the chemical environment of atoms upon binding.[18][19][20]KD, Binding Site, Structural ChangesLowHigh

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Dialyze the protein and dissolve the inhibitor in the same buffer to minimize heat of dilution effects.[16] Degas both solutions.[21]

  • Instrument Setup: Load the protein into the sample cell and the inhibitor into the titration syringe. The inhibitor concentration should ideally be 15-20 times that of the protein.[21]

  • Titration: Perform a series of small injections of the inhibitor into the protein solution at a constant temperature.[16]

  • Data Analysis: Integrate the heat change peaks for each injection and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a binding model to determine the KD, ΔH, and stoichiometry.[22]

G cluster_0 ITC Workflow Prepare Prepare & Degas Protein and Ligand Load Load Protein into Cell, Ligand into Syringe Prepare->Load Titrate Inject Ligand into Cell at Constant Temperature Load->Titrate Measure Measure Heat Change (dq) Titrate->Measure Plot Plot dq vs. Molar Ratio Measure->Plot Fit Fit Isotherm to Binding Model Plot->Fit Results Determine K_D, ΔH, n Fit->Results

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Cell-Based Assays: Confirming Target Engagement

While biophysical assays confirm direct binding, it is crucial to demonstrate that the compound engages its target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[23][24][25][26]

Causality: Ligand binding stabilizes a protein against thermal denaturation.[26][27] CETSA measures this stabilization by quantifying the amount of soluble protein remaining after heat treatment. An increase in the protein's melting temperature (Tm) in the presence of the compound indicates target engagement.[26]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured protein.

  • Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[26]

Structural Biology: The Gold Standard for Pose Validation

X-ray crystallography provides the ultimate validation of a docking pose by determining the three-dimensional structure of the protein-ligand complex at atomic resolution.[28][29][30]

Causality: A high-resolution crystal structure unequivocally shows the binding mode of the ligand, including its orientation, conformation, and specific interactions with the protein. This allows for a direct comparison with the computationally predicted pose.[29]

When to Pursue Crystallography: Due to its resource-intensive nature, X-ray crystallography is typically reserved for lead compounds that have shown promising results in biophysical and cellular assays.

Conclusion

Validating molecular docking results is a critical, multi-step process that should be viewed as an integrated workflow rather than a series of disconnected experiments. By combining further computational analysis with a tiered approach to experimental validation, researchers can build a strong, evidence-based case for their small molecule inhibitors. This rigorous approach minimizes the risk of pursuing false positives and ultimately increases the probability of success in the long and challenging path of drug development.

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  • Ciulli, A. (2013). Protein X-ray Crystallography and Drug Discovery. Methods in Molecular Biology. [Link]
  • Zhou, X., et al. (2017). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Analytical Chemistry. [Link]
  • Imrie, F., et al. (2021). Efficient Decoy Selection to Improve Virtual Screening Using Machine Learning Models. ChemRxiv. [Link]
  • Harris, S. A., et al. (2013). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. [Link]
  • Davis, B., & Visse, R. (2017). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology. [Link]
  • ResearchGate. (2025). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
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  • ResearchGate. (2015). How can I validate a docking protocol?.
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A Senior Application Scientist's Guide to Comparing the Efficacy of Phenol Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the evaluation of bioactive compounds is a cornerstone of innovation. Phenol derivatives, a vast and versatile class of molecules, are of particular interest due to their wide-ranging biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth comparison of the efficacy of various phenol derivatives across key bioassays, grounded in scientific principles and supported by experimental data. Our focus is on not just the "how" but the "why," offering a rationale for experimental choices to ensure robust and reliable results.

Section 1: Antioxidant Activity – Quenching the Fires of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases. Phenolic compounds are renowned for their antioxidant properties, primarily their ability to donate a hydrogen atom or an electron to stabilize free radicals.[4] The efficacy of this action is intrinsically linked to their chemical structure, particularly the number and arrangement of hydroxyl (-OH) groups on the aromatic ring.[4][5]

Key Assays for Evaluating Antioxidant Efficacy

Two of the most common and reliable in vitro methods for assessing antioxidant capacity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[6]

  • DPPH Assay: This method utilizes a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant, the DPPH• radical is reduced, leading to a color change to pale yellow, which is measured spectrophotometrically.

  • ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration and antioxidant capacity.[6] The ABTS assay is often considered more sensitive and can be used for both hydrophilic and lipophilic compounds.[6]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for both DPPH and ABTS assays.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent Prepare Reagents (DPPH or ABTS•+ solution) mix Mix Reagents with Sample/Control reagent->mix sample Prepare Phenol Derivative (Serial Dilutions) sample->mix control Prepare Positive Control (e.g., Trolox, Ascorbic Acid) control->mix incubate Incubate in the Dark (Specific time & temp) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Generalized workflow for DPPH and ABTS antioxidant assays.

Comparative Efficacy of Phenol Derivatives (IC50 Values)

The efficacy of an antioxidant is commonly expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[6]

Phenol DerivativeAntioxidant AssayIC50 (µM)Reference
Gallic AcidDPPH8.9[6]
Caffeic AcidDPPH19.3[6]
Ferulic AcidDPPH19.3[6]
QuercetinDPPH5.4[6]
(+)-CatechinDPPH8.2[6]
RutinDPPH11.5[6]
Gallic AcidABTS1.59 µg/mL[6]
Caffeic AcidABTS8.8[6]
QuercetinABTS1.89 µg/mL[6]
(+)-CatechinABTS3.12 µg/mL[6]
RutinABTS4.68 µg/mL[6]

Note: Data from the reference was reported in µg/mL and is included for context; direct comparison with µM values requires molar mass conversion.

Causality Behind Efficacy: The antioxidant activity of phenolic compounds is largely governed by their structure.[4][7] The number and position of hydroxyl groups are critical. For instance, the presence of ortho-dihydroxy (catechol) or 3,4,5-trihydroxy (gallate) moieties significantly enhances radical scavenging activity due to the stabilization of the resulting phenoxyl radical through electron delocalization and intramolecular hydrogen bonding.[4][5] This explains why gallic acid and quercetin consistently exhibit low IC50 values.

Section 2: Antimicrobial Activity – Combating Pathogenic Threats

The rise of antibiotic resistance necessitates the search for new antimicrobial agents. Phenol derivatives have long been recognized for their ability to inhibit the growth of a wide range of microorganisms, including bacteria and fungi.[2][8]

The Principle of Minimum Inhibitory Concentration (MIC)

The standard metric for quantifying the in vitro efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after a defined incubation period.

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used and reliable technique for determining the MIC of antimicrobial compounds.

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the test microorganism in a suitable broth medium to achieve a standardized cell density (e.g., 10^5 CFU/mL).

  • Serial Dilutions: Prepare a series of two-fold dilutions of the phenol derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to ensure sterility.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Mechanisms of Antimicrobial Action

Phenolic compounds exert their antimicrobial effects through multiple mechanisms, making it difficult for microorganisms to develop resistance.[9] These mechanisms include:

  • Disruption of Cell Membranes: The lipophilic nature of many phenol derivatives allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability, which leads to the leakage of intracellular components.[9][10]

  • Inhibition of Enzymes: Phenolic compounds can interact with and inactivate essential microbial enzymes, including those involved in energy production and cell wall synthesis.[11]

  • Interference with Nucleic Acid Synthesis: Some phenols can intercalate with DNA or inhibit enzymes involved in DNA replication and transcription.[11]

  • Generation of Oxidative Stress: Phenolic compounds can induce the production of reactive oxygen species within the microbial cell, leading to oxidative damage to cellular components.[10]

Antimicrobial_Mechanisms phenol Phenol Derivative membrane Cell Membrane Disruption (Increased Permeability) phenol->membrane enzyme Enzyme Inhibition (Metabolic Pathways) phenol->enzyme dna Nucleic Acid Interference phenol->dna ros Oxidative Stress (ROS Generation) phenol->ros death Microbial Cell Death membrane->death enzyme->death dna->death ros->death

Caption: Key antimicrobial mechanisms of phenol derivatives.

Comparative Efficacy of Phenol Derivatives (MIC Values)
Phenol DerivativeMicroorganismMIC (µg/mL)Reference
Gallic AcidStaphylococcus aureus (MRSA)31-125[12]
Gallic AcidEscherichia coli31-125[12]
Protocatechuic AcidVarious Bacteria200-700[12]
Ferulic AcidE. coli, S. aureus, P. aeruginosa, L. monocytogenes100-1250[13]
Gallic AcidE. coli, S. aureus, P. aeruginosa, L. monocytogenes500-2000[13]
Lignan DerivativesS. aureus, E. faecalis, E. coli, E. cloacae12.5-50[13]
ObtusastyreneGram-positive bacteria12-25[8]
ObtusastyreneFungi12-100[8]

Structure-Activity Insights: The antimicrobial activity of phenol derivatives is influenced by factors such as the number and position of hydroxyl groups, the presence of other functional groups (e.g., methoxy groups), and the length of alkyl side chains.[12][14] For instance, increasing the lipophilicity through the addition of an alkyl chain can enhance membrane disruption, but excessively long chains may cause steric hindrance.[14]

Section 3: Anticancer Activity – Targeting Malignant Cells

The search for novel anticancer agents is a global priority. Phenolic compounds have emerged as promising candidates due to their ability to selectively target cancer cells through various mechanisms.[15][16][17]

Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[16] It measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_reaction MTT Reaction cluster_readout Readout seed Seed Cancer Cells in 96-well plate attach Allow Cells to Attach (24h incubation) seed->attach treat Treat with Phenol Derivatives (Various Concentrations) attach->treat incubate_treat Incubate for a Defined Period (e.g., 24, 48, 72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate to Allow Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze Anti_inflammatory_Pathway stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) nfkb_activation NF-κB Activation stimulus->nfkb_activation phenol Phenol Derivative phenol->nfkb_activation Inhibition gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nfkb_activation->gene_expression inflammation Inflammatory Response gene_expression->inflammation

Sources

The Isoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and synthetic accessibility have made it a privileged scaffold in the design of novel therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of isoxazole analogs across three critical therapeutic areas: oncology, infectious disease, and inflammation. By dissecting the chemical nuances that govern biological activity, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of isoxazole-based drug candidates.

I. Anticancer Activity: Targeting Cell Proliferation and Inducing Apoptosis

The isoxazole moiety is a frequent feature in compounds designed to combat cancer, with derivatives demonstrating potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism often involves the induction of apoptosis, or programmed cell death, a self-validating endpoint for anticancer drug efficacy.

Structure-Activity Relationship of 3,5-Diarylisoxazole Analogs

A prominent class of anticancer isoxazole derivatives are the 3,5-diarylisoxazoles. The nature and position of substituents on the two aryl rings (at positions 3 and 5 of the isoxazole core) critically influence their cytotoxic potency.

A key SAR observation is the impact of electron-withdrawing and electron-donating groups on the phenyl rings. For instance, in a series of 3,5-diarylisoxazole derivatives evaluated against the PC3 human prostate cancer cell line, specific substitutions led to significant differences in activity.[1][2]

Key SAR Insights for Anticancer Activity:

  • Substitution at the 3-phenyl ring: The presence of electron-donating groups, such as methoxy (-OCH3), can enhance activity. However, the position of these groups is crucial.

  • Substitution at the 5-phenyl ring: Electron-withdrawing groups, like halogens (e.g., -F, -Cl), are often beneficial for anticancer activity.

  • Combined Effect: A combination of substituents that modulate the overall electronic and steric properties of the molecule is often required for optimal potency. For example, a 4-fluorophenyl group at the 3-position and a 3,4,5-trimethoxyphenyl group at the 5-position has shown significant activity in some studies.

Comparative Anticancer Activity of 3,5-Diarylisoxazole Analogs

The following table summarizes the in vitro anticancer activity of a representative set of 3,5-diarylisoxazole analogs against the PC3 prostate cancer cell line, as determined by the MTT assay.

Compound IDR1 (at C3-phenyl)R2 (at C5-phenyl)IC50 (µM) against PC3 cells
24 HH>100
25 H4-F59.3
26 H4-Cl26.5
31 4-OCH3H78.1
34 4-OCH34-Cl15.2

Data synthesized from representative literature.[1][2]

Mechanism of Action: Induction of the Apoptotic Pathway

Many potent isoxazole analogs exert their anticancer effects by triggering the intrinsic apoptotic pathway. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

apoptosis_pathway cluster_cell Cancer Cell Isoxazole_Analog 3,5-Diarylisoxazole Analog Bcl2 Bcl-2 (Anti-apoptotic) Isoxazole_Analog->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Isoxazole_Analog->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by 3,5-diarylisoxazole analogs.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Materials:

  • Human cancer cell line (e.g., PC3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the isoxazole analogs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Isoxazole-containing compounds have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi. The synthetic route often involves the cyclization of chalcone precursors, allowing for diverse substitutions that influence antimicrobial potency.

Structure-Activity Relationship of Isoxazole-Chalcone Hybrids

The antimicrobial activity of isoxazole derivatives is highly dependent on the nature of the substituents on the core structure.

Key SAR Insights for Antimicrobial Activity:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (-Cl, -Br) or nitro groups (-NO2), on the phenyl rings often enhances antibacterial and antifungal activity.[3]

  • Lipophilicity: Increasing the lipophilicity of the molecule can improve its ability to penetrate microbial cell membranes, leading to enhanced activity.

  • Specific Moieties: The incorporation of specific heterocyclic rings, in addition to the isoxazole, can modulate the antimicrobial spectrum and potency.

Comparative Antimicrobial Activity of Isoxazole Analogs

The following table presents the minimum inhibitory concentration (MIC) values for a series of isoxazole derivatives against representative Gram-positive and Gram-negative bacteria, and a fungal strain.

Compound IDR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
TPI-1 4-H125250250
TPI-2 4-Cl62.5125125
TPI-5 2-NO231.2562.562.5
TPI-14 4-OCH362.5125125

Data synthesized from representative literature.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the isoxazole analogs in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 18-24 hours for bacteria, or at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

III. Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

Isoxazole derivatives have been successfully developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. The diarylisoxazole scaffold is a common feature in this class of compounds, with celecoxib being a well-known example.

Structure-Activity Relationship of Isoxazole-Based COX-2 Inhibitors

The selectivity of isoxazole analogs for COX-2 over the constitutively expressed COX-1 is a critical determinant of their therapeutic utility, as it reduces the risk of gastrointestinal side effects.

Key SAR Insights for COX-2 Inhibition:

  • Sulfonamide Moiety: The presence of a sulfonamide (-SO2NH2) or a similar acidic group is often crucial for binding to the secondary pocket of the COX-2 active site, conferring selectivity.

  • Trifluoromethyl Group: A trifluoromethyl (-CF3) group on one of the aryl rings can enhance potency and selectivity.

  • Para-substituted Phenyl Ring: The substituent at the para-position of the phenyl ring attached to the isoxazole core plays a significant role in interacting with the COX-2 active site.

Comparative COX-2 Inhibitory Activity of Isoxazole Analogs

The following table summarizes the in vitro COX-2 inhibitory activity and selectivity of representative isoxazole-based compounds.

CompoundR GroupCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 4-CH30.0415375
Valdecoxib H0.00551000
Analog 1 4-F0.0610167
Analog 2 4-Cl0.038267

Data synthesized from representative literature.

Mechanism of Action: Selective COX-2 Inhibition

cox2_inhibition cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Isoxazole_Inhibitor Isoxazole-based COX-2 Inhibitor Isoxazole_Inhibitor->COX2_Enzyme Selective Inhibition

Sources

A Senior Application Scientist's Guide to Biophysical Methods for Small Molecule Hit Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Hit Validation in Drug Discovery

In the intricate journey of drug discovery, the identification of a "hit"—a small molecule that modulates a biological target's activity in a primary screen—is a moment of significant promise. However, this initial promise is fraught with potential pitfalls. High-throughput screening (HTS) campaigns are notorious for generating a substantial number of false positives, arising from assay artifacts, compound promiscuity, or indirect mechanisms of action. The critical process of hit validation serves as the gatekeeper, meticulously scrutinizing these initial findings to ensure that only genuine, high-quality candidates progress into the resource-intensive stages of lead optimization.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the most pivotal biophysical methods employed for small molecule hit validation: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, and the Thermal Shift Assay (TSA). As a senior application scientist, my objective is not merely to present protocols, but to instill a deeper understanding of the causality behind experimental choices, empowering you to design robust, self-validating workflows. We will delve into the core principles of each technique, provide detailed, field-proven methodologies, and present a comparative analysis to guide your selection of the most appropriate tools for your specific research questions.

The journey from a hit to a lead is one of increasing confidence. This guide is designed to be your trusted companion on that journey, ensuring that your decisions are grounded in robust biophysical data and sound scientific reasoning.

The Hit Validation Funnel: An Orthogonal Approach to Confidence

A fundamental principle in robust hit validation is the use of orthogonal methods .[1][2] This involves employing multiple, independent biophysical techniques that rely on different physical principles to confirm a direct interaction between the small molecule and its target protein.[1][2] A true positive hit should consistently demonstrate binding across these diverse platforms, thereby minimizing the risk of advancing artifacts. The following diagram illustrates a typical hit validation workflow, emphasizing the sequential and complementary nature of these assays.

Hit_Validation_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Confirmation cluster_2 Biophysical Validation (Orthogonal Assays) cluster_3 Validated Hit HTS High-Throughput Screen (HTS) (e.g., biochemical or cell-based assay) Dose_Response Dose-Response & IC50/EC50 Determination HTS->Dose_Response Initial Hits Counter_Screens Counter-Screens (to identify assay interference) Dose_Response->Counter_Screens TSA Thermal Shift Assay (TSA) (High-throughput, qualitative) Counter_Screens->TSA Confirmed Hits SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) TSA->SPR ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) SPR->ITC NMR Nuclear Magnetic Resonance (NMR) (Binding site & structural information) ITC->NMR Validated_Hit Validated Hit for Lead Optimization NMR->Validated_Hit

Caption: A generalized workflow for small molecule hit validation, progressing from high-throughput screening to confirmation with a series of orthogonal biophysical methods.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity Determination

The "Why" of SPR: SPR is a label-free optical biosensing technique that provides real-time, quantitative information on the kinetics (association and dissociation rates) and affinity of a molecular interaction.[3] Its high sensitivity makes it particularly adept at detecting the often-weak interactions characteristic of initial fragment hits.[4][5]

Core Principle: SPR detects changes in the refractive index at the surface of a gold-coated sensor chip.[6] One interacting partner (the "ligand," typically the protein target) is immobilized on the chip surface, while the other (the "analyte," the small molecule hit) is flowed across the surface.[6] Binding of the analyte to the immobilized ligand causes an increase in mass at the surface, which in turn alters the refractive index and is detected as a change in the SPR signal, measured in Resonance Units (RU).[6]

Experimental Protocol: A Step-by-Step Guide to a Self-Validating SPR Experiment

This protocol outlines a general procedure for validating a small molecule hit using SPR.

1. Preparation of Reagents and Sensor Chip:

  • Protein Purity and Activity: Ensure the target protein is of high purity (>95%) and retains its biological activity post-purification.

  • Buffer Matching: The running buffer and the buffer used to dissolve the small molecule should be identical to minimize bulk refractive index mismatches. A common starting buffer is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Small Molecule Stock: Prepare a high-concentration stock of the small molecule in 100% DMSO. Subsequent dilutions into the running buffer should ensure the final DMSO concentration is consistent across all samples and ideally below 1%.

  • Sensor Chip Selection: For most protein targets, a CM5 sensor chip (carboxymethylated dextran surface) is a suitable choice for covalent immobilization.

2. Ligand Immobilization:

  • Surface Activation: Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).[2]

  • Protein Coupling: Inject the purified protein, typically at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration on the negatively charged surface. The target immobilization level for small molecule interaction analysis is generally low (1000-3000 RU) to minimize mass transport limitations.

  • Deactivation: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.[2]

  • Reference Surface: A reference flow cell should be prepared in parallel, either by performing the activation and deactivation steps without protein injection or by immobilizing an irrelevant protein. This is crucial for subtracting non-specific binding and bulk refractive index changes from the signal.

3. Analyte Binding Analysis:

  • Kinetic Titration (Single-Cycle or Multi-Cycle):

    • Multi-Cycle Kinetics: A series of increasing concentrations of the small molecule are injected sequentially over the ligand and reference surfaces. After each injection, a regeneration solution (e.g., a short pulse of low pH glycine or high salt) is used to remove the bound analyte and return the signal to baseline.

    • Single-Cycle Kinetics: A series of increasing concentrations of the small molecule are injected sequentially without a regeneration step between injections. This method is particularly useful for interactions that are difficult to regenerate.

  • Concentration Range: The concentrations of the small molecule should ideally span a range from at least 10-fold below to 10-fold above the expected dissociation constant (KD). A typical starting range for hit validation is from low nanomolar to high micromolar.

  • Flow Rate: A high flow rate (e.g., 30-50 µL/min) is generally used to minimize mass transport effects, where the rate of binding is limited by the diffusion of the analyte to the surface rather than the intrinsic interaction kinetics.[7]

4. Data Analysis:

  • Reference Subtraction: The signal from the reference flow cell is subtracted from the signal from the active flow cell to correct for non-specific binding and bulk refractive index changes.

  • Model Fitting: The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Example Data:

Compoundka (1/Ms)kd (1/s)KD (µM)
Hit 11.5 x 1043.0 x 10-22.0
Hit 22.2 x 1051.1 x 10-10.5
Negative ControlNo Binding DetectedNo Binding DetectedN/A

This is illustrative data and actual values will vary depending on the specific interaction.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

The "Why" of ITC: ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[8] It is considered the gold standard for determining the thermodynamic parameters of an interaction, providing a complete thermodynamic profile in a single experiment: the binding affinity (KD), binding stoichiometry (n), and the enthalpy of binding (ΔH).[8][9] From these, the entropy of binding (ΔS) and the Gibbs free energy (ΔG) can be calculated.

Core Principle: An ITC instrument consists of two identical cells, a sample cell and a reference cell, enclosed in an adiabatic jacket.[10] The sample cell contains the protein solution, and the reference cell contains buffer. A syringe containing the small molecule solution is titrated into the sample cell in a series of small injections. The instrument's feedback system measures the power required to maintain a zero temperature difference between the sample and reference cells.[10] Exothermic reactions (heat released) result in a downward peak in the raw data, while endothermic reactions (heat absorbed) produce an upward peak.

Experimental Protocol: A Step-by-Step Guide to a Self-Validating ITC Experiment

1. Sample Preparation:

  • High Purity and Concentration: Both the protein and the small molecule must be of high purity. Accurate concentration determination is critical for reliable data.

  • Buffer Matching: The protein and small molecule must be in identical buffers to avoid large heats of dilution that can obscure the binding signal. Dialysis of the protein against the final buffer is highly recommended.

  • Degassing: All solutions should be thoroughly degassed immediately prior to the experiment to prevent the formation of air bubbles in the cells and syringe.

2. ITC Experiment Setup:

  • Cell and Syringe Loading: The protein solution is loaded into the sample cell, and the small molecule solution is loaded into the titration syringe. Avoid introducing air bubbles during loading.

  • Concentrations: The concentration of the small molecule in the syringe should typically be 10-20 times higher than the protein concentration in the cell.[11] The protein concentration should be chosen such that the 'c-window' (c = n * [Protein] / KD) is between 10 and 1000 for accurate KD determination.

  • Titration Parameters: A typical experiment consists of an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip, followed by a series of larger, equal-volume injections (e.g., 2 µL). The spacing between injections should be sufficient for the signal to return to baseline.

3. Data Acquisition and Analysis:

  • Control Experiment: A crucial control experiment is to titrate the small molecule from the syringe into the buffer in the sample cell. The heat changes from this experiment represent the heat of dilution of the small molecule and should be subtracted from the protein-ligand titration data.

  • Data Integration: The raw data (power vs. time) is integrated to obtain the heat change for each injection.

  • Binding Isotherm Fitting: The integrated heat data is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one set of sites) to determine n, KD, and ΔH.

Example Data:

ParameterValue
Stoichiometry (n)0.98
KD (µM)5.2
ΔH (kcal/mol)-8.7
-TΔS (kcal/mol)1.5
ΔG (kcal/mol)-7.2

This is illustrative data and actual values will vary depending on the specific interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Binding at the Atomic Level

The "Why" of NMR: NMR spectroscopy is a powerful technique for hit validation as it can not only confirm direct binding but also provide information about the binding site on the protein and the conformation of the small molecule when bound.[12][13] It is particularly well-suited for fragment-based drug discovery due to its ability to detect very weak interactions.[14][15]

Core Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment. Binding of a small molecule to a protein can cause changes in the NMR signals of either the protein or the small molecule, which can be detected.

Ligand-Observed NMR Methods for Hit Validation

For hit validation, ligand-observed NMR experiments are often preferred as they do not require isotopic labeling of the protein and consume less protein.

a) Saturation Transfer Difference (STD) NMR:

  • Principle: In an STD experiment, a selective radiofrequency pulse is used to saturate a region of the NMR spectrum where only the protein resonates.[16] This saturation is transferred to any small molecule that binds to the protein through spin diffusion. By subtracting a spectrum with on-resonance irradiation from a spectrum with off-resonance irradiation, only the signals of the binding small molecules will appear.

  • Key Insight: Provides a "yes/no" answer to binding and can be used to epitope map the small molecule, identifying which parts are in close contact with the protein.

b) Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY):

  • Principle: WaterLOGSY utilizes the nuclear Overhauser effect (NOE) to transfer magnetization from bulk water to the protein and then to the bound ligand.[16][17] The sign of the observed ligand signal in the WaterLOGSY spectrum is opposite for binding and non-binding compounds.[17]

  • Key Insight: Another robust method for detecting weak binding.

Experimental Protocol: A General Workflow for Ligand-Observed NMR

1. Sample Preparation:

  • Protein and Ligand: The protein should be soluble and stable at the concentrations required for NMR (typically 10-50 µM). The small molecule is added from a DMSO-d6 stock.

  • Buffer: The experiment is typically performed in a deuterated buffer (e.g., phosphate buffer in D2O) to minimize the solvent signal.

2. NMR Data Acquisition:

  • Spectrometer Setup: Experiments are performed on a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • 1D Proton NMR: A standard 1D proton NMR spectrum of the small molecule in the presence and absence of the protein is acquired as a reference.

  • STD/WaterLOGSY Acquisition: The specific STD or WaterLOGSY pulse sequence is run.

3. Data Analysis:

  • Spectral Comparison: The spectra with and without the protein, or the on- and off-resonance spectra in the case of STD, are compared. The appearance of signals in the STD difference spectrum or a change in signal sign in the WaterLOGSY spectrum indicates binding.

Example Data: An STD-NMR spectrum will show peaks corresponding to the protons of the small molecule that are in close proximity to the protein upon binding. The relative intensities of these peaks can provide information about the binding epitope.

Thermal Shift Assay (TSA): High-Throughput Stability Screening

The "Why" of TSA: TSA, also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for identifying ligands that bind to and stabilize a target protein.[11][18] Its high-throughput nature makes it an excellent secondary screening method to prioritize hits from a primary screen.[19]

Core Principle: TSA measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[16] A fluorescent dye, such as SYPRO Orange, is used, which is quenched in an aqueous environment but becomes fluorescent upon binding to the hydrophobic regions of the protein that are exposed during unfolding.[11] The binding of a small molecule ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[16]

Experimental Protocol: A Step-by-Step Guide to a Self-Validating TSA Experiment

1. Sample Preparation:

  • Protein and Dye: A solution of the purified protein is mixed with a fluorescent dye (e.g., SYPRO Orange). The final protein concentration is typically in the low micromolar range.

  • Small Molecule Plate: The small molecules to be tested are typically arrayed in a 96- or 384-well PCR plate.

2. Assay Execution:

  • Reaction Setup: The protein-dye mixture is dispensed into the wells of the plate containing the small molecules.

  • Thermal Denaturation: The plate is placed in a real-time PCR instrument, and a temperature gradient is applied, typically from 25°C to 95°C.[20]

  • Fluorescence Monitoring: The fluorescence intensity in each well is measured at each temperature increment.[21]

3. Data Analysis:

  • Melting Curve Generation: A plot of fluorescence versus temperature is generated for each well. This will typically be a sigmoidal curve.

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the sigmoidal curve.[21] This is often determined by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative.

  • ΔTm Calculation: The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein in the absence of the ligand (negative control) from the Tm in the presence of the ligand. A positive ΔTm indicates stabilization and is a strong indicator of binding.

Example Data:

CompoundTm (°C)ΔTm (°C)
DMSO Control45.20.0
Hit 149.8+4.6
Hit 246.1+0.9
Non-binder45.3+0.1

This is illustrative data and actual values will vary depending on the specific interaction.

Comparative Analysis of Biophysical Methods

The choice of which biophysical method(s) to use for hit validation depends on several factors, including the nature of the target protein, the expected affinity of the hits, the available instrumentation, and the specific information required. The following table provides a comparative overview of the four techniques discussed.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Nuclear Magnetic Resonance (NMR)Thermal Shift Assay (TSA)
Principle Refractive index changeHeat changeNuclear spinProtein unfolding
Key Information Kinetics (ka, kd), Affinity (KD)Thermodynamics (KD, ΔH, n), StoichiometryBinding confirmation, Binding site, StructureBinding confirmation (stabilization)
Throughput Medium to HighLow to MediumLow to MediumHigh
Protein Consumption LowHighMediumLow
Small Molecule Req. LowMediumMediumLow
Affinity Range pM to mMnM to mMµM to mMBroad (indirectly)
Label-Free YesYesYesNo (dye-based)
Strengths Real-time kinetics, high sensitivityGold standard for thermodynamics, in-solutionAtomic-level detail, detects very weak bindingHigh-throughput, cost-effective
Weaknesses Immobilization may alter protein, potential for artifactsHigh sample consumption, low throughputLower throughput, requires specialized equipmentIndirect measure of binding, prone to artifacts

Conclusion: A Multi-faceted Approach to Building Confidence

The validation of small molecule hits is a critical and multi-faceted process that demands a rigorous and orthogonal approach. No single biophysical method can provide all the necessary information to confidently advance a hit to the lead optimization stage. By judiciously selecting and combining the techniques outlined in this guide—SPR for its kinetic insights, ITC for its thermodynamic rigor, NMR for its structural detail, and TSA for its high-throughput screening capabilities—researchers can build a comprehensive and compelling data package for each hit. This layered, evidence-based strategy is the cornerstone of a successful early-stage drug discovery program, ensuring that the most promising candidates are identified and pursued, ultimately increasing the probability of translating a scientific discovery into a therapeutic reality.

References

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A Researcher's Guide to Phenotypic Screening for Bioactive Small Molecule Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Renaissance of Phenotypic Screening in Drug Discovery

For decades, the paradigm in drug discovery has been dominated by a target-based approach: identify a single molecular target believed to be central to a disease and screen vast libraries of compounds for their ability to modulate its activity.[1][2][3] While this rational strategy has yielded significant successes, it is predicated on a deep understanding of disease biology that is often incomplete.[3][4] This has led to a renewed appreciation for a more classical, yet powerfully modern, approach: phenotypic screening.[5][6][7]

The Philosophical Divide: Phenotypic vs. Target-Based Screening

The choice between phenotypic and target-based screening represents a fundamental fork in the road of a drug discovery campaign. Understanding the inherent strengths and weaknesses of each approach is paramount for designing an effective research strategy.

FeaturePhenotypic ScreeningTarget-Based Screening
Starting Point Desired biological outcome (phenotype) in a relevant system.[3][5]A specific, validated molecular target.[1][2]
Primary Advantage Unbiased discovery of novel mechanisms and targets.[5][8]Mechanistic clarity from the outset.
Key Challenge Target deconvolution: identifying the molecular mechanism of action.[5][9]Ensuring the chosen target is relevant to the disease in a complex biological system.[4]
Ideal Application Diseases with poorly understood or complex pathophysiology.[3]Diseases with a well-defined molecular driver.

While historically viewed as opposing strategies, a modern, integrated approach often proves most fruitful. Many successful drug discovery programs now utilize phenotypic screening for initial hit identification, followed by rigorous target deconvolution and validation, effectively bridging the gap between these two powerful methodologies.[4][5]

The Modern Phenotypic Screening Workflow

A successful phenotypic screening campaign is a multi-step process that requires careful planning and execution. The ultimate goal is to not only identify a compound that produces the desired phenotype but also to elucidate its mechanism of action.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation Assay_Development Assay Development & Validation HTS High-Throughput Screening (HTS) Assay_Development->HTS Hit_Confirmation Hit Confirmation & Prioritization HTS->Hit_Confirmation Experimental Experimental Approaches Hit_Confirmation->Experimental Computational Computational Methods Hit_Confirmation->Computational Orthogonal Orthogonal Validation Experimental->Orthogonal Computational->Orthogonal Mechanism Mechanism of Action Studies Orthogonal->Mechanism

Caption: A generalized workflow for a modern phenotypic screening campaign.

Experimental Approaches to Target Deconvolution

Once a bioactive small molecule has been identified and confirmed, the critical next step is to determine its molecular target(s). A variety of experimental techniques can be employed, each with its own set of advantages and limitations.

Affinity-Based Methods

The most direct approach to target identification involves using the small molecule as a "bait" to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[1]

  • Affinity Chromatography: In this classic technique, the bioactive small molecule is immobilized on a solid support (e.g., beads) to create an affinity matrix.[1] This matrix is then incubated with a cell lysate. Proteins that bind to the small molecule are retained on the matrix while non-binding proteins are washed away. The bound proteins are then eluted and identified, typically by mass spectrometry.

    Key Consideration: A significant challenge with affinity chromatography is distinguishing true binding partners from non-specific interactors that bind to the matrix or the linker used to immobilize the compound. A crucial control experiment is to perform a parallel pulldown with a structurally similar but biologically inactive analog of the hit compound.

Photoaffinity Labeling (PAL)

Photoaffinity labeling is a powerful technique that creates a covalent bond between the small molecule and its target protein upon photoactivation.[10][11][12] This covalent linkage provides a more robust and less transient association than that relied upon in affinity chromatography.

A typical photoaffinity probe consists of three key components:

  • Pharmacophore: The core structure of the bioactive small molecule responsible for its biological activity.[11]

  • Photoreactive Group: A chemical moiety (e.g., benzophenone, aryl azide) that becomes highly reactive upon exposure to UV light, forming a covalent bond with nearby amino acid residues.[10]

  • Reporter Tag: A tag (e.g., biotin, alkyne) that facilitates the enrichment and identification of the cross-linked protein-probe complexes.[11]

Caption: The general principle of photoaffinity labeling for target identification.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in a cellular context.[13][14] The principle underlying CETSA is that the binding of a small molecule to its target protein often increases the protein's thermal stability.[13][15]

Experimental Workflow for CETSA:

  • Treatment: Cells are treated with the bioactive compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.[15]

  • Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.[15][16]

  • Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.[15]

A positive "hit" is identified by a shift in the protein's melting curve to a higher temperature in the presence of the compound, indicating that the compound has bound to and stabilized the protein.[13]

Computational Approaches for Target Prediction

In parallel with experimental methods, computational approaches can be employed to predict potential targets of a bioactive small molecule.[17][18] These in silico methods leverage the vast amount of publicly available biological and chemical data.[1]

  • Ligand-Based Methods: These approaches are based on the principle that structurally similar molecules are likely to have similar biological activities. The structure of the hit compound is compared to databases of compounds with known targets to identify potential protein targets.[18]

  • Structure-Based Methods: If the three-dimensional structure of potential target proteins is known, molecular docking simulations can be used to predict how the small molecule might bind to these proteins and to estimate the binding affinity.[19]

It is crucial to note that computational predictions are hypotheses that must be experimentally validated using techniques such as CETSA or by demonstrating that genetic knockdown of the predicted target phenocopies the effect of the small molecule.

Comparison of Target Deconvolution Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Immobilized small molecule captures binding partners from a lysate.[1]Direct identification of binding partners.Prone to false positives from non-specific binding.[1]
Photoaffinity Labeling (PAL) Covalent cross-linking of the small molecule to its target upon photoactivation.[10][11]Strong, covalent linkage reduces transient interactions; applicable in living cells.[11][12]Requires synthesis of a specialized probe; photoreactive group can alter compound activity.[11]
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[13][15]Measures target engagement in a physiological cellular environment; label-free.[13][20]Indirect method; requires a specific antibody or mass spectrometry for detection.
Computational Methods Predicts targets based on chemical structure similarity or molecular docking.[17][18]Rapid and cost-effective for generating hypotheses.Predictions require experimental validation.

Case Study: A Phenotypic Screen Identifies a Novel Anti-cancer Compound

A high-throughput phenotypic screen was conducted to identify compounds that selectively induce apoptosis in a cancer cell line. A hit compound, "Compound X," was identified and confirmed to have potent and selective activity. The following workflow was employed for target deconvolution:

  • Computational Prediction: The structure of Compound X was submitted to a ligand-based target prediction server, which identified Protein Kinase Y (PKY) as a high-probability target.

  • CETSA Validation: A CETSA experiment was performed and demonstrated that Compound X stabilized PKY in a dose-dependent manner, confirming direct target engagement in cells.

  • Orthogonal Validation:

    • An in vitro kinase assay confirmed that Compound X directly inhibits the enzymatic activity of recombinant PKY.

    • CRISPR-Cas9 mediated knockout of the gene encoding PKY in the cancer cell line phenocopied the apoptotic effect of Compound X.

  • Mechanism of Action Studies: Downstream signaling pathways of PKY were investigated to elucidate the precise mechanism by which inhibition of PKY leads to apoptosis.

This multi-pronged approach, combining computational prediction with direct and indirect experimental validation, provides a high degree of confidence in the identification of PKY as the bona fide target of Compound X.

Conclusion: The Future is Phenotypic

The resurgence of phenotypic screening, powered by advances in high-content imaging, physiologically relevant cell models (e.g., 3D organoids), and sophisticated target deconvolution technologies, is poised to continue to deliver first-in-class medicines.[5][6] By embracing an unbiased, holistic view of cellular biology, phenotypic screening allows researchers to uncover novel therapeutic avenues that might be missed by more constrained, target-based approaches.[3] The key to success lies in the rigorous and multi-faceted validation of the molecular targets of these bioactive small molecules, a process that requires a thoughtful integration of experimental and computational methodologies.

References

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Safety Operating Guide

Proper Disposal of 4-Chloro-2-(isoxazol-5-yl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-2-(isoxazol-5-yl)phenol, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined below are grounded in established safety protocols for handling substituted phenolic and heterocyclic compounds, reflecting a synthesis of regulatory guidelines and practical laboratory experience.

Hazard Identification and Risk Assessment

This compound (CAS No. 86176-5-6) is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] While specific toxicity data for this compound is not extensively published, its structure as a chlorinated phenol warrants a cautious approach. Phenolic compounds, as a class, can be rapidly absorbed through the skin and may cause systemic effects.[4] The Occupational Safety and Health Administration (OSHA) has established exposure limits for phenol, highlighting the potential hazards associated with this class of compounds.[5][6]

Key Hazard Information:
PropertyValueSource
Molecular Formula C₉H₆ClNO₂[2][7]
Molecular Weight 195.6 g/mol [2][7]
Appearance Off-white crystalline powder[7]
GHS Hazard Statements H315, H319, H335[1][2]
GHS Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501[2][8]

Personal Protective Equipment (PPE) and Handling

Given the irritant nature of this compound, stringent adherence to PPE protocols is mandatory to prevent exposure.

Step-by-Step PPE and Handling Protocol:
  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.[8]

  • Hand Protection : Wear nitrile or butyl rubber gloves. Given that some phenolic compounds can permeate certain glove materials, double-gloving is recommended for extended handling periods.[5]

  • Eye and Face Protection : Use safety glasses with side shields or, preferably, chemical safety goggles. A face shield should be worn if there is a risk of splashing.[2][8]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[5]

  • Respiratory Protection : If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.[5]

  • Hygiene : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

  • Evacuation : For large spills, evacuate the immediate area and alert laboratory personnel.

  • Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment : For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. DO NOT use compressed air for cleanup. For liquid solutions, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontamination : Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • Waste Disposal : All contaminated materials, including PPE, must be collected in a sealed, properly labeled hazardous waste container for disposal.

Disposal of this compound

Due to its classification as a chlorinated phenolic compound, this compound and its containers must be treated as hazardous waste. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of chlorinated phenols.[9][10][11]

Waste Segregation and Collection Workflow:

Caption: Waste Segregation and Collection Workflow.

Step-by-Step Disposal Procedure:
  • Do Not Dispose Down the Drain : Under no circumstances should this compound or its solutions be disposed of in the sanitary sewer system.[5]

  • Waste Characterization : This compound should be considered a hazardous waste. Depending on the specific circumstances and any contaminants, it may fall under EPA hazardous waste codes for toxic wastes or wastes from the production of chlorinated phenols.[9][11]

  • Containerization :

    • Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container.

    • The container must be kept closed except when adding waste.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the full chemical name: "this compound."

    • List all constituents of the waste, including solvents and their approximate percentages.

    • Indicate the hazards associated with the waste (e.g., "Irritant," "Toxic").

  • Storage :

    • Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and under the control of the laboratory personnel.

    • Ensure secondary containment is used to prevent spills in the event of a container failure.

  • Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Disposal must be conducted through a licensed hazardous waste disposal facility, typically via high-temperature incineration.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific integrity and responsibility.

References

  • A Hazardous Chemical? Investigating the Safety of Phenolic Resin | Epoxy Countertops. (2023, June 19).
  • Phenol and Cresol. Occupational Safety and Health Administration (OSHA).
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • PHENOL | Occupational Safety and Health Administration. Occupational Safety and Health Administration (OSHA).
  • OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration. Occupational Safety and Health Administration (OSHA).
  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
  • Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst. ResearchGate. (2025, December 28).
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health (NIH). (2023, February 3).
  • EPA Hazardous Waste. Environmental Health & Safety - University of Nevada, Reno.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. (2022, June 1).
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Chemical Compatibility Database. Cole-Parmer.
  • EPA HAZARDOUS WASTE CODES.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.

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Navigating the Safe Handling of 4-Chloro-2-(isoxazol-5-yl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. The compound 4-Chloro-2-(isoxazol-5-yl)phenol, a key intermediate in pharmaceutical and agrochemical synthesis, demands a comprehensive understanding of its handling to ensure both personal safety and experimental success.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step.

Understanding the Hazard Profile

This compound is classified as an irritant.[2][3] The primary hazards associated with this compound are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[4]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled.[4]

A thorough understanding of these risks is the foundation of a robust safety protocol. The following sections detail the necessary personal protective equipment (PPE), handling procedures, and emergency responses.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended for extended handling.To prevent skin contact and subsequent irritation. The specific glove material should be chosen based on the solvent used and the duration of handling. Always consult the glove manufacturer's compatibility chart.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn when there is a risk of splashing.To protect against eye irritation from dust particles or splashes.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (P95 or P100) is recommended when handling the solid compound outside of a certified chemical fume hood. For higher-level protection, a respirator with organic vapor and particulate cartridges (e.g., OV/AG/P99) may be necessary.[5]To prevent inhalation of the compound, which can cause respiratory tract irritation.[4]
Protective Clothing A standard laboratory coat is required. For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron should be worn over the lab coat.To protect the skin and personal clothing from contamination.

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Segregate and Label Hazardous Waste cleanup_ppe->cleanup_waste

Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

    • Verify Chemical Fume Hood Functionality: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, and place them within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the solid this compound in a tared weigh boat inside the chemical fume hood. Avoid creating dust.

    • Dissolution: Add the desired solvent to the compound in a suitable container within the fume hood.

    • Transfer: Once dissolved, carefully transfer the solution to the reaction vessel.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate the work surface with an appropriate solvent and cleaning agent.

    • PPE Removal: Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

    • Waste Segregation: All waste materials, including contaminated consumables and excess chemical, must be disposed of as hazardous waste in a clearly labeled, sealed container.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure, a swift and correct response is crucial.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. If skin irritation persists, seek medical attention.[4] For general phenol exposure, flushing with copious amounts of water followed by wiping with Polyethylene Glycol 300 (PEG 300) is recommended; however, the efficacy for this specific compound is not documented.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[4] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be disposed of as solid hazardous waste.

Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines, as regulations can vary.

Storage and Incompatibilities

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[8]

By integrating these safety protocols into your laboratory practice, you can confidently and responsibly handle this compound, ensuring the well-being of yourself and your colleagues while advancing your research.

References

  • First aid guidance. (n.d.). Department of Biology, University of York.
  • Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety.
  • PHENOL FIRST AID and personal protective equipment. (2020, September 9). Protocols.io.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.